ML 339
Description
Propriétés
Formule moléculaire |
C26H32ClN3O5 |
|---|---|
Poids moléculaire |
502 |
Synonymes |
N-[(1R,3S,5S)-9-(2-((2-Chlorophenyl)amino)-2-exoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide |
Origine du produit |
United States |
Foundational & Exploratory
The Pharmacology of ML339: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of ML339, a selective antagonist of the C-X-C chemokine receptor type 6 (CXCR6). This document summarizes its mechanism of action, in vitro and in vivo properties, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Core Concepts and Mechanism of Action
ML339 is a potent and selective small-molecule antagonist of the human CXCR6 receptor.[1][2] It was identified through high-throughput screening of the NIH Molecular Library Small Molecule Repository (MLSMR). The primary mechanism of action of ML339 is the inhibition of the interaction between CXCR6 and its cognate ligand, CXCL16.[1][2] This interaction is crucial in various physiological and pathological processes, including immune cell trafficking, inflammation, and the progression of certain cancers such as prostate and hepatocellular carcinoma.[2]
ML339 exerts its antagonistic effects by blocking the downstream signaling pathways initiated by CXCL16 binding to CXCR6.[3] Specifically, it has been shown to inhibit β-arrestin recruitment to the receptor and modulate cyclic adenosine monophosphate (cAMP) signaling.[1][3] The CXCR6 receptor is coupled to an inhibitory G protein (Gi/Go), and its activation by CXCL16 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] By blocking this interaction, ML339 prevents the CXCL16-mediated inhibition of adenylyl cyclase.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for ML339 from various in vitro assays.
Table 1: In Vitro Potency and Selectivity of ML339
| Parameter | Receptor/Assay | Value (IC50) | Reference |
| Antagonism | Human CXCR6 | 140 nM | [4] |
| β-arrestin Recruitment | Human CXCR6 | 0.3 µM | [3][5] |
| cAMP Signaling | Human CXCR6 | 1.4 µM | [3][5] |
| β-arrestin Recruitment | Mouse CXCR6 | 18 µM | [3] |
| Selectivity | Human CXCR4, CXCR5, CCR6, APJ | >79 µM | [4] |
Table 2: Physicochemical and Pharmacokinetic Properties of ML339
| Property | Value/Observation | Reference |
| Chemical Scaffold | [3.3.1] azabicyclononane | [4] |
| Plasma Stability (Human) | Good | [2] |
| Plasma Stability (Mouse) | Moderate | [2] |
| Cell Viability (Fa2-N4 human liver cells) | LC50 > 50 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of ML339 are provided below.
β-Arrestin Recruitment Assay
This assay is designed to measure the recruitment of β-arrestin to the CXCR6 receptor upon ligand binding, a key step in GPCR desensitization and signaling. The PathHunter® β-arrestin assay (DiscoverX) is a commonly used format.[6][7][8]
-
Cell Line: A U2OS or CHO-K1 cell line stably co-expressing a ProLink™ (PK)-tagged human CXCR6 and an Enzyme Acceptor (EA)-tagged β-arrestin2 is utilized.[5]
-
Cell Preparation:
-
Assay Procedure:
-
Prepare serial dilutions of ML339 in a suitable assay buffer.
-
Add the diluted ML339 or vehicle control (DMSO) to the cells and pre-incubate for 30 minutes at 37°C.[5]
-
Add an EC80 concentration of the CXCR6 ligand, CXCL16, to stimulate the receptor.[5]
-
Incubate the plate for 90 minutes at 37°C to allow for β-arrestin recruitment.[5]
-
Add the PathHunter® Detection Reagent according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal using a compatible plate reader.
-
-
Data Analysis: The signal is normalized to controls, and the IC50 value for ML339 is determined by fitting the data to a four-parameter logistic curve.[5]
cAMP Signaling Assay
This assay measures the intracellular concentration of cyclic AMP, a second messenger whose production is modulated by the activation of Gi-coupled receptors like CXCR6.[3]
-
Cell Line: A CHO-K1 cell line stably expressing human CXCR6 (e.g., cAMP Hunter™ CHO-K1 CXCR6 Gi Cell Line) is used.[3]
-
Reagents:
-
Assay Procedure:
-
Culture and harvest the CXCR6-expressing cells.
-
Resuspend cells in assay buffer and dispense into a white, opaque 96- or 384-well plate.[3]
-
Add serial dilutions of ML339 or vehicle control and pre-incubate for 15-30 minutes at room temperature.[3]
-
Add a solution containing forskolin and CXCL16 to stimulate the cells. The forskolin concentration should be optimized to generate a robust cAMP signal.[3]
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and perform the cAMP measurement according to the kit's instructions.
-
Read the luminescent signal on a compatible plate reader.
-
-
Data Analysis: A standard curve is used to convert the luminescent signal to cAMP concentration. The IC50 of ML339 is calculated from a dose-response curve.
In Vivo Xenograft Model for Prostate Cancer
In vivo studies are crucial to evaluate the anti-tumor efficacy of compounds like ML339. Patient-derived xenograft (PDX) models or xenografts using established cancer cell lines are common approaches.[9][10]
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are typically used to prevent rejection of human tumor cells.[9]
-
Cell Line: Human prostate cancer cell lines such as PC-3 or LNCaP can be used.[2]
-
Procedure:
-
Prostate cancer cells are implanted subcutaneously into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
ML339 is administered (e.g., intraperitoneally or orally) at a specified dose and schedule. A vehicle control is administered to the control group.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways inhibited by ML339 and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 9. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
ML339: A Selective Antagonist of the CXCR6 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 6 (CXCR6), and its sole ligand CXCL16, constitute a critical signaling axis implicated in a variety of physiological and pathological processes, including immune cell trafficking, inflammation, and the progression of several cancers such as prostate and hepatocellular carcinoma.[1][2] The development of selective antagonists for CXCR6 is therefore of significant interest for both basic research and therapeutic applications. This document provides a comprehensive technical overview of ML339, a novel and selective small-molecule antagonist of the human CXCR6 receptor.[3] ML339 was identified through high-throughput screening of the NIH Molecular Library Small Molecule Repository and represents a first-in-class pharmacological tool for probing the function of the CXCR6/CXCL16 axis.[1][4]
Chemical Properties
ML339 is characterized by a [3.3.1] azabicyclononane chemical scaffold with an amide substituent in the exo-orientation.[3]
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₂ClN₃O₅ | |
| Molecular Weight | 502.00 g/mol | [5] |
| CAS Number | 2080300-49-6 | |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. |
Mechanism of Action
ML339 functions as a selective antagonist of the CXCR6 receptor by inhibiting the binding of its natural ligand, CXCL16.[6] This blockade prevents the initiation of downstream intracellular signaling cascades. Specifically, ML339 has been demonstrated to antagonize two key signaling events triggered by CXCL16-CXCR6 interaction: β-arrestin recruitment to the receptor and the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5][7][8][9][10]
Quantitative Pharmacological Data
The potency and selectivity of ML339 have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of ML339
| Target | Assay Type | Species | IC₅₀ | Reference |
| CXCR6 | General | Human | 140 nM | [7][8][10] |
| CXCR6 | β-arrestin Recruitment | Human | 0.3 µM | [1][5][7][8][9][10] |
| CXCR6 | cAMP Signaling | Human | 1.4 µM | [1][5][7][8][9][10] |
| CXCR6 | β-arrestin Recruitment | Murine | 18 µM | [1][7][8][10] |
Table 2: In Vitro Selectivity of ML339
| Target | Assay Type | Species | IC₅₀ | Reference |
| CCR6 | Not specified | Human | > 80 µM | [1][5] |
| CXCR5 | Not specified | Human | > 79 µM | [3][7][8][10] |
| CXCR4 | Not specified | Human | > 79 µM | [3][5][7][8][10] |
| APJ | Not specified | Human | > 79 µM | [7][8][10] |
Preliminary screening against a panel of G protein-coupled receptors (GPCRs) indicated a low level of promiscuity, with moderate activity observed against the 5-HT2B receptor and the dopamine transporter (DAT) at a concentration of 10 µM in competitive binding assays.[3][7]
Table 3: Physicochemical and Pharmacokinetic Properties of ML339
| Property | Result | Species | Reference |
| Plasma Stability | Good | Human | [2][3][7] |
| Plasma Stability | Moderate | Mouse | [2][3][7] |
| Plasma Protein Binding | High | Not specified | [7] |
| Cell Viability (Fa2-N4 cells) | LC₅₀ > 50 µM | Human | [7] |
CXCR6 Signaling Pathways
The binding of CXCL16 to CXCR6, a G protein-coupled receptor, activates multiple downstream signaling pathways that are crucial for cell proliferation, migration, and survival.[11][12][13] These pathways include the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway.[11][12][14] Activation of these cascades can lead to increased expression of proteins involved in angiogenesis and metastasis, such as VEGF and IL-8.[12]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of ML339.
β-Arrestin Recruitment Assay
This assay measures the ability of a compound to inhibit the recruitment of β-arrestin to the CXCR6 receptor upon agonist stimulation.
Materials:
-
U2OS cells stably co-expressing CXCR6 and a β-arrestin-enzyme fragment complementation system (e.g., DiscoveRx PathHunter).
-
CXCL16 (recombinant human).
-
ML339.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Detection reagents.
-
White, solid-bottom 384-well microplates.
Procedure:
-
Cell Plating: Seed the U2OS-CXCR6 cells into 384-well plates at an appropriate density and incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of ML339 in assay buffer.
-
Compound Addition: Add the diluted ML339 or vehicle control (e.g., DMSO) to the cell plates and incubate for a pre-determined time (e.g., 60 minutes) at 37°C.
-
Agonist Stimulation: Add a pre-determined EC₈₀ concentration of CXCL16 to all wells except for the negative control.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the chemiluminescent signal using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of ML339 and determine the IC₅₀ value using a non-linear regression analysis.
cAMP Signaling Assay
This assay determines the effect of ML339 on the modulation of intracellular cAMP levels following CXCR6 activation.
Materials:
-
CHO-K1 cells stably expressing human CXCR6.
-
Forskolin.
-
CXCL16 (recombinant human).
-
ML339.
-
cAMP detection kit (e.g., HTRF-based).
-
Assay buffer.
-
Low-volume 384-well microplates.
Procedure:
-
Cell Preparation: Harvest and resuspend the CHO-K1-CXCR6 cells in assay buffer containing a phosphodiesterase inhibitor.
-
Compound Addition: Add serial dilutions of ML339 or vehicle control to the wells.
-
Cell Addition: Add the cell suspension to the wells.
-
Agonist Stimulation: Add a pre-determined EC₈₀ concentration of CXCL16 to the wells. For Gαi-coupled receptors, co-stimulation with forskolin is required to induce a measurable cAMP signal.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Add the lysis buffer and HTRF detection reagents according to the manufacturer's protocol.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition of the CXCL16-mediated cAMP response for each concentration of ML339 and determine the IC₅₀ value.
Chemotaxis Assay
This assay evaluates the ability of ML339 to block the migration of CXCR6-expressing cells towards a CXCL16 gradient.
Materials:
-
CXCR6-expressing cells (e.g., PC3 prostate cancer cells).
-
CXCL16 (recombinant human).
-
ML339.
-
Chemotaxis chambers (e.g., Transwell inserts with 8 µm pores).
-
Serum-free cell culture medium.
-
Calcein-AM or other fluorescent dye for cell labeling.
Procedure:
-
Cell Preparation: Label the CXCR6-expressing cells with Calcein-AM.
-
Compound Treatment: Pre-incubate the labeled cells with various concentrations of ML339 or vehicle control for 1-2 hours at 37°C.
-
Assay Setup: Add serum-free medium containing CXCL16 to the lower chamber of the Transwell plate. Add the ML339-treated cell suspension to the upper chamber (the Transwell insert).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C to allow for cell migration.
-
Data Acquisition: Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Data Analysis: Quantify the inhibition of chemotaxis for each ML339 concentration and calculate the IC₅₀ value.
In Vivo Studies
The anti-tumor potential of a lead compound derived from the same chemical series as ML339, compound 81, was evaluated in a mouse xenograft model of hepatocellular carcinoma (HCC).[1] In this study, SK-HEP-1 cells were injected subcutaneously into NOD/SCID mice.[1] Oral administration of the CXCR6 inhibitor at 30 and 60 mg/kg significantly inhibited tumor growth compared to the vehicle-treated control group.[1] It is important to note that while ML339 itself showed weaker activity against the murine CXCR6 receptor, these findings with a structurally related compound highlight the therapeutic potential of targeting this axis in vivo.[1]
Conclusion
ML339 is a potent and selective antagonist of the human CXCR6 receptor.[3][5][7][8][9][10] Its well-characterized mechanism of action and selectivity profile make it an invaluable tool for researchers investigating the physiological and pathological roles of the CXCR6/CXCL16 signaling axis. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate its use in the scientific community and to serve as a foundation for further drug development efforts targeting CXCR6-mediated diseases.
References
- 1. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. CXCR6 Induces Prostate Cancer Progression by the AKT/Mammalian Target of Rapamycin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CXCR6/CXCL16 functions as a regulator in metastasis and progression of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CXCL16/CXCR6 chemokine signaling mediates breast cancer progression by pERK1/2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of the CXCR6/CXCL16 Axis in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The chemokine receptor CXCR6 and its exclusive ligand, CXCL16, constitute a critical signaling axis implicated in the progression, metastasis, and therapeutic resistance of prostate cancer (PCa). Emerging evidence highlights the overexpression of both molecules in PCa tissues and cell lines, which correlates with higher Gleason scores and more aggressive disease phenotypes.[1][2][3] This axis orchestrates a complex network of signaling pathways, primarily the PI3K/Akt/mTOR and FAK/PI3K/PKC pathways, to promote cell proliferation, migration, invasion, and angiogenesis.[1][2][4] Furthermore, the CXCR6/CXCL16 axis has been shown to mediate resistance to conventional chemotherapies like docetaxel, presenting a compelling rationale for its development as a therapeutic target.[5] This guide provides a comprehensive overview of the molecular mechanisms governed by CXCR6/CXCL16, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling networks involved.
Introduction: The CXCR6/CXCL16 Axis
Chemokines and their receptors are pivotal in regulating immune cell trafficking and have been increasingly recognized for their role in cancer pathogenesis.[1] The CXCR6/CXCL16 axis is of particular interest in prostate cancer due to its multifaceted involvement in tumor biology. CXCL16 is a unique chemokine that exists in both a transmembrane and a soluble form, the latter being cleaved by ADAM10 metalloproteases.[5] Its receptor, CXCR6, is a G protein-coupled receptor (GPCR) whose expression is significantly upregulated in PCa.[6] Their interaction triggers a cascade of intracellular events that drive the hallmarks of cancer.
Expression and Clinical Significance
Elevated expression of both CXCR6 and its ligand CXCL16 is a consistent finding in prostate cancer tissues and cell lines when compared to normal prostate epithelium or benign prostatic hyperplasia (BPH).[1][3][6][7] This increased expression is not merely a correlative finding but has significant prognostic implications.
Key Observations:
-
Correlation with Aggressiveness: CXCR6 and CXCL16 expression levels are significantly correlated with higher Gleason scores, advanced tumor stage, and perineural and lymph node metastasis.[1][2][3][8]
-
Prognostic Value: High expression of CXCL16 and CXCR6, both individually and combined, serve as independent predictors for clinical failure in PCa patients.[9]
-
Bone Metastasis: Notably, CXCL16 expression is highly elevated in specimens of bone metastasis, suggesting a crucial role in directing PCa cells to the bone microenvironment.[3][7]
Data Summary: Expression Levels and Correlations
| Finding | Tissues/Cell Lines Studied | Reference(s) |
| CXCR6 is highly expressed in PCa tissues and cell lines (LNCaP, PC3) relative to normal tissue and cells. | Human PCa tissues, LNCaP, PC3, RWPE-1 cells | [1] |
| CXCR6 expression correlates with higher Gleason score. | Human PCa tissues | [1][2] |
| Aggressive PC3 cells show higher CXCR6 expression compared to less aggressive LNCaP cells. | PC3, LNCaP cells | [1] |
| CXCL16/CXCR6 expression is significantly higher in PCa than in benign prostatic hypertrophy (BPH). | Human PCa and BPH tissues | [3][6] |
| High CXCL16/CXCR6 co-expression is associated with Gleason grade 4+3 and positive surgical margins. | Human PCa tissues from 535 patients | [9] |
| High CXCL16 expression is linked to bone metastases. | Human bone metastasis specimens | [3] |
Core Signaling Pathways
The binding of CXCL16 to CXCR6 initiates downstream signaling through several interconnected pathways, primarily converging on the activation of Akt and subsequent mTOR signaling, as well as pathways involved in cytoskeletal rearrangement.
The PI3K/Akt/mTOR Pathway
A central mechanism by which the CXCR6/CXCL16 axis promotes PCa progression is through the activation of the PI3K/Akt/mTOR pathway.[2][10][11] This pathway is a master regulator of cell growth, proliferation, survival, and angiogenesis.
Signaling Cascade:
-
CXCL16-CXCR6 Binding: Activates G-protein-coupled signaling.
-
PI3K Activation: Phosphoinositide 3-kinase (PI3K) is recruited and activated.
-
Akt Phosphorylation: PI3K phosphorylates PIP2 to PIP3, leading to the phosphorylation and activation of Akt.
-
mTOR Activation: Activated Akt phosphorylates and activates the mammalian target of rapamycin (mTOR) complex.
-
Downstream Effects: mTOR activation leads to the phosphorylation of its substrates, p70S6K and 4E-BP1, which in turn promote protein synthesis, cell growth, and proliferation.[2][11] This pathway also upregulates the expression of pro-angiogenic factors like VEGF and IL-8.[2][4][12]
Cytoskeletal Rearrangement and Cell Motility
The CXCR6/CXCL16 axis is a potent driver of metastasis by inducing cytoskeletal rearrangements necessary for cell migration and invasion.[1][13] This process is mediated by the activation of Ezrin and the clustering of integrins.
Signaling Cascade:
-
FAK/PI3K/PKC Activation: CXCL16 binding to CXCR6 activates Focal Adhesion Kinase (FAK), PI3K, and Protein Kinase C (PKC).[1]
-
Ezrin Phosphorylation: Activated PI3K and PKC lead to the phosphorylation of Ezrin, a key protein linking the plasma membrane to the actin cytoskeleton.[1][4]
-
Actin Polymerization: Phosphorylated Ezrin promotes the formation of F-Actin, contributing to the structural changes required for cell movement.[1]
-
Integrin Clustering: The axis also induces the clustering of αvβ3 integrins at the leading edge of the cell, enhancing adhesion to endothelial cells and the extracellular matrix.[1][13]
-
MMP Upregulation: The signaling cascade results in increased expression of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-13, which degrade the extracellular matrix, facilitating invasion.[1][2]
Role in Therapeutic Resistance
A significant challenge in treating advanced prostate cancer is the development of resistance to chemotherapy. The CXCR6/CXCL16 axis has been identified as a key player in mediating resistance to docetaxel (DTX), a standard-of-care chemotherapeutic agent.[5]
Mechanisms of Resistance:
-
Upregulation upon Treatment: PCa cells respond to DTX treatment by increasing the expression of CXCR6, CXCL16, and ADAM10 (the enzyme that cleaves CXCL16).[5]
-
Pro-Survival Signaling: Activation of CXCR6 by the newly released soluble CXCL16 hyper-activates pro-survival pathways, including GSK-3β, NF-κB, and ERK1/2 phosphorylation, and increases the expression of the anti-apoptotic protein survivin.[5]
-
Counteracting Cytotoxicity: This signaling cascade counteracts the cytotoxic effects of DTX. Blocking CXCR6 with an antibody has been shown to potentiate DTX-induced cell death, reducing the effective concentration of the drug needed.[5]
Data Summary: CXCR6/CXCL16 in Docetaxel Resistance
| Experimental Condition | Cell Lines | Outcome | Reference(s) |
| DTX treatment (20-100nM) with CXCL16 pre-treatment | LNCaP, PC3 | Reduced DTX-induced cell death compared to DTX alone. | [5] |
| DTX treatment with CXCR6 blockade (antibody) | LNCaP, PC3 | Significantly increased cell death compared to DTX alone (e.g., LNCaP: 88.97% death vs. DTX alone). | [5] |
| DTX treatment | PCa cells | Increased expression of CXCR6, CXCL16, and ADAM-10. | [5] |
| Co-targeting CXCR6 with DTX | PCa cells | Synergistic or additive induction of cell death, with a 1.5-4.5 fold reduction in the effective concentration of DTX. | [5] |
Experimental Protocols
Reproducing and building upon existing research requires detailed methodologies. Below are summaries of key experimental protocols used to investigate the CXCR6/CXCL16 axis in prostate cancer.
Immunohistochemistry (IHC) for CXCR6/CXCL16 Expression
-
Objective: To visualize and quantify the expression of CXCR6 and CXCL16 in prostate tissue microarrays (TMAs).
-
Protocol Outline:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) PCa tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate slides overnight at 4°C with a primary antibody against human CXCR6 or CXCL16.
-
Secondary Antibody & Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen like DAB (3,3'-diaminobenzidine), which produces a brown precipitate. Counterstain with hematoxylin.[2][8]
-
Scoring: Quantify expression using a scoring system that considers both the intensity of the staining (e.g., 1=weak, 2=moderate, 3=strong) and the percentage of positive cells.[2][8]
-
Cell Migration and Invasion Assays (Transwell Assay)
-
Objective: To measure the effect of CXCL16 on the migratory and invasive potential of PCa cells.
-
Protocol Outline:
-
Chamber Preparation: Use Transwell chambers with porous membranes (e.g., 8-μm pores). For invasion assays, coat the membrane with a layer of Matrigel to simulate the basement membrane.
-
Cell Seeding: Seed PCa cells (e.g., PC3, LNCaP) in the upper chamber in serum-free media.
-
Chemoattractant: Add recombinant human CXCL16 (e.g., 100 ng/mL) to the lower chamber as a chemoattractant.
-
Incubation: Incubate for a defined period (e.g., 24-48 hours) to allow cells to migrate/invade through the membrane.
-
Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the underside of the membrane with a dye like crystal violet. Elute the dye and measure the absorbance, or count the cells under a microscope.[1][2]
-
Western Blotting for Signaling Pathway Activation
-
Objective: To detect the phosphorylation (activation) of key signaling proteins like Akt, p70S6K, and Ezrin upon CXCL16 stimulation.
-
Protocol Outline:
-
Cell Treatment: Serum-starve PCa cells and then stimulate with CXCL16 (e.g., 100 ng/mL) for various time points. For inhibitor studies, pre-treat cells with specific inhibitors (e.g., Wortmannin for PI3K, Rapamycin for mTOR) before CXCL16 stimulation.[1][2]
-
Lysis & Protein Quantification: Lyse the cells and determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-Akt, anti-p-Ezrin) and for the total forms of the proteins as loading controls.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
-
References
- 1. CXCR6-CXCL16 axis promotes prostate cancer by mediating cytoskeleton rearrangement via Ezrin activation and αvβ3 integrin clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR6 Induces Prostate Cancer Progression by the AKT/Mammalian Target of Rapamycin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical significance of CXCL16/CXCR6 expression in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of CXCL16 in the Pathogenesis of Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostate cancer cells hyper-activate CXCR6 signaling by cleaving CXCL16 to overcome effect of docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR6 is expressed in human prostate cancer in vivo and is involved in the in vitro invasion of PC3 and LNCap cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The Chemokine CXCL16 and Its Receptor, CXCR6, as Markers and Promoters of Inflammation-Associated Cancers | PLOS One [journals.plos.org]
- 9. The prognostic significance of CXCL16 and its receptor C-X-C chemokine receptor 6 in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CXCR6 induces prostate cancer progression by the AKT/mammalian target of rapamycin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. CXCR6-CXCL16 axis promotes prostate cancer by mediating cytoskeleton rearrangement via Ezrin activation and αvβ3 integrin clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomy of a Novel Antagonist and a Metabolic Enzyme in Hepatocellular Carcinoma: A Technical Overview of ML339 and G6PD
For Immediate Release
This technical guide provides a comprehensive analysis of two distinct therapeutic avenues in the context of hepatocellular carcinoma (HCC): the CXCR6 antagonist ML339 and the metabolic enzyme Glucose-6-Phosphate Dehydrogenase (G6PD). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, relevant signaling pathways, and experimental data. While both are implicated in HCC progression, current research indicates they represent separate targets in the fight against this disease.
Section 1: ML339 - A Selective Antagonist of the CXCR6 Receptor
ML339 has been identified as a potent and selective small-molecule antagonist of the human C-X-C chemokine receptor type 6 (CXCR6).[1][2][3] The CXCR6 receptor, along with its ligand CXCL16, is frequently overexpressed in HCC cell lines and tumor tissues.[2] This overexpression is correlated with a proinflammatory tumor microenvironment, increased neutrophil infiltration, and a poor prognosis for patients.[2] The primary mechanism of ML339 involves inhibiting the interaction between CXCL16 and CXCR6, thereby blocking downstream signaling pathways crucial for cell survival, proliferation, and migration.[1][2]
Quantitative Pharmacological Data
The in vitro potency and selectivity of ML339 have been characterized across various assays. The following table summarizes key quantitative data.
| Target | Assay Type | Species | IC50 | Reference |
| CXCR6 | General Antagonist Activity | Human | 140 nM | [1][3] |
| CXCR6 | β-arrestin recruitment | Human | 0.3 µM | [1][2][3] |
| CXCR6 | cAMP signaling | Human | 1.4 µM | [1][2][3] |
| CXCR6 | β-arrestin recruitment | Mouse | 18 µM | [3] |
| CXCR5 | Not specified | Human | > 79 µM | [1] |
| CXCR4 | Not specified | Human | > 79 µM | [1] |
| CCR6 | Not specified | Human | > 79 µM | [1] |
Signaling Pathways Modulated by ML339
The binding of CXCL16 to CXCR6 activates key signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[1] By blocking the initial ligand-receptor interaction, ML339 effectively inhibits these pro-survival and pro-proliferative signals.
Experimental Protocols
β-Arrestin Recruitment Assay:
-
Cell Plating: Human embryonic kidney (HEK293) cells stably expressing the CXCR6 receptor are seeded into 384-well white-walled, clear-bottom plates and incubated overnight.[1]
-
Compound Addition: ML339 is serially diluted and added to the wells, including a vehicle control (e.g., DMSO).[1]
-
Incubation: The plate is incubated to allow for the compound to bind to the receptor.[1]
-
Agonist Stimulation: A solution of CXCL16 is added to all wells to stimulate the CXCR6 receptor.[1]
-
Second Incubation: The plate is incubated to facilitate β-arrestin recruitment to the activated receptor.[1]
-
Detection: A detection reagent is added, and luminescence is measured to quantify β-arrestin recruitment.
cAMP Signaling Assay:
-
Cell Plating: Cells expressing CXCR6 are plated in a suitable microplate.
-
Compound Incubation: ML339 or a vehicle control is added to the cells and incubated.[1]
-
Stimulation: A solution containing CXCL16 and a phosphodiesterase inhibitor is added to the wells.[1]
-
Lysis and Detection: After incubation, a lysis buffer is added to release intracellular cAMP. A detection solution containing a cAMP-dependent protein kinase is then added.[1]
-
ATP Measurement: A kinase-glo reagent is added to measure the remaining ATP, which is inversely proportional to the cAMP produced. The luminescent signal is read on a plate reader.[1]
Section 2: Glucose-6-Phosphate Dehydrogenase (G6PD) - A Metabolic Target in HCC
A distinct and compelling area of research in HCC focuses on the metabolic reprogramming of cancer cells. A key player in this process is Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP).[4][5] The PPP is crucial for cancer cells as it provides NADPH, which is essential for antioxidant defense and the synthesis of nucleotides and fatty acids.[4][6] Numerous studies have shown that G6PD is upregulated in various cancers, including HCC, and this overexpression is associated with tumor growth, metastasis, and chemoresistance.[4][5] Therefore, inhibiting G6PD has emerged as a promising therapeutic strategy.[4][7]
It is important to note that based on current scientific literature, ML339 is not a G6PD inhibitor and does not directly target the Pentose Phosphate Pathway.
The Role of G6PD in HCC
Elevated G6PD activity in HCC cells leads to increased production of NADPH.[4][8] This has two major consequences that promote cancer progression:
-
Redox Homeostasis: Increased NADPH levels help regenerate reduced glutathione (GSH), a key antioxidant that protects cancer cells from oxidative stress induced by high levels of reactive oxygen species (ROS).[4][8] This enhanced antioxidant capacity contributes to cell survival and resistance to therapies that rely on inducing oxidative damage.
-
Anabolic Synthesis: The PPP provides ribose-5-phosphate, a precursor for nucleotide synthesis, which is essential for the rapid proliferation of cancer cells.[4][5]
Experimental Protocols for G6PD Inhibition Studies
Cell Viability Assay (MTT Assay):
-
Cell Seeding: HCC cells (e.g., HepG2, Huh7) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with varying concentrations of a G6PD inhibitor (e.g., 6-aminonicotinamide) or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Western Blot for Protein Expression:
-
Cell Lysis: Treated and untreated HCC cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against G6PD and a loading control (e.g., β-actin), followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Model:
-
Cell Implantation: Human HCC cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).[2]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.[2]
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the G6PD inhibitor via a suitable route of administration (e.g., intraperitoneal injection), while the control group receives a vehicle.[2]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[2]
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[2]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Multiple Roles of Glucose-6-Phosphate Dehydrogenase in Tumorigenesis and Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated G6PD expression contributes to migration and invasion of hepatocellular carcinoma cells by inducing epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Role of the Pentose Phosphate Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. What are G6PD inhibitors and how do they work? [synapse.patsnap.com]
Unraveling the Molecular Blockade: A Technical Guide to CXCR6 Inhibition by ML339
For Immediate Release
[City, State] – [Date] – In a significant advancement for researchers and drug development professionals in oncology and immunology, a comprehensive technical guide detailing the signaling pathway of C-X-C chemokine receptor 6 (CXCR6) and its inhibition by the selective antagonist ML339 has been compiled. This in-depth resource provides a granular view of the molecular interactions and experimental methodologies crucial for understanding and targeting the CXCR6/CXCL16 axis, a key player in cancer progression and inflammatory responses.
The CXCR6 receptor, a G protein-coupled receptor (GPCR), and its ligand CXCL16 are implicated in the metastasis and proliferation of various cancers, including prostate and hepatocellular carcinoma.[1] ML339 has emerged as a potent and selective small-molecule antagonist of CXCR6, offering a valuable tool for investigating the receptor's function and a promising starting point for therapeutic development.[1][2] This guide elucidates the downstream signaling cascades initiated by CXCR6 activation and the precise mechanism by which ML339 exerts its inhibitory effects.
Quantitative Analysis of ML339-Mediated CXCR6 Inhibition
ML339 has been demonstrated to be a highly effective inhibitor of human CXCR6 signaling. Its potency has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) values summarized below.
| Parameter | Assay | Receptor | Value |
| IC50 | Antagonism | Human CXCR6 | 140 nM[2][3] |
| IC50 | β-arrestin Recruitment | Human CXCR6 | 0.3 µM[2][4][5][6] |
| IC50 | cAMP Signaling | Human CXCR6 | 1.4 µM[2][4][5][6] |
| IC50 | β-arrestin Recruitment | Mouse CXCR6 | 18 µM[2][6] |
ML339 exhibits significant selectivity for CXCR6, with IC50 values greater than 79 µM for other chemokine receptors such as CXCR4, CXCR5, and CCR6, as well as the apelin receptor (APJ).[2][3][6]
The CXCR6 Signaling Cascade
Upon binding of its ligand CXCL16, CXCR6 activates several downstream signaling pathways that are crucial for cell migration, proliferation, and survival. As a GPCR, CXCR6 is coupled to inhibitory G proteins (Gi/o).[1] Activation of these pathways is sensitive to pertussis toxin.[7] The primary signaling cascades initiated by CXCR6 include:
-
PI3K/Akt/mTOR Pathway: This pathway is critical for cell growth, proliferation, and survival. Activation of CXCR6 leads to the phosphorylation and activation of phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as protein kinase B).[7] Akt then phosphorylates and activates the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism.[7][8]
-
ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation and migration.[7][8] CXCR6 activation triggers a cascade of protein phosphorylations that ultimately leads to the activation of ERK1/2.
-
Calcium Mobilization: CXCR6 signaling also leads to an increase in intracellular calcium concentrations, a common second messenger in GPCR signaling.[7]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. CXCR6 activation can lead to the activation of NF-κB.[7]
These signaling events culminate in various cellular responses, including cytoskeletal rearrangements that enhance cell migration and invasion, as well as the expression of matrix metalloproteinases (MMPs) that facilitate tissue remodeling.[1]
Mechanism of Action of ML339
ML339 acts as a selective antagonist of CXCR6.[1][2] It competitively binds to the receptor, preventing the binding of its natural ligand, CXCL16.[7] This blockade of ligand binding prevents the conformational changes in CXCR6 necessary for the activation of downstream intracellular signaling pathways. Specifically, ML339 has been shown to antagonize two key signaling events:
-
β-arrestin Recruitment: Upon activation, GPCRs recruit β-arrestin proteins, which play a role in receptor desensitization and signaling. ML339 effectively inhibits the recruitment of β-arrestin to the activated CXCR6 receptor.[2][4][6]
-
cAMP Signaling: As a Gi/o-coupled receptor, CXCR6 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[5] ML339 blocks this CXCL16-mediated decrease in cAMP levels.[2][5][6]
Key Experimental Protocols
The characterization of ML339 as a CXCR6 antagonist relies on specific and robust in vitro assays. Detailed methodologies for the two primary assays are provided below.
β-Arrestin Recruitment Assay
This assay measures the ability of a compound to inhibit the interaction between the activated CXCR6 receptor and β-arrestin. A common method is the PathHunter® β-arrestin assay.
-
Principle: The assay utilizes enzyme fragment complementation. CXCR6 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon CXCL16-induced activation of CXCR6, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity and forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal.
-
Cell Line: A stable cell line co-expressing the ProLink-tagged human CXCR6 and the Enzyme Acceptor-tagged β-arrestin (e.g., PathHunter® CHO-K1 CXCR6 β-Arrestin GPCR Assay cell line).
-
Protocol Outline:
-
Cell Plating: Seed the cells in a white, clear-bottom 384-well microplate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of ML339 in assay buffer. Add the diluted compound or vehicle control (DMSO) to the cell plate and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation: Add CXCL16 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control. Incubate for 90 minutes at 37°C.
-
Signal Detection: Add the PathHunter® Detection Reagent Mix and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to the controls. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
cAMP Signaling Assay
This assay measures the ability of ML339 to block the CXCL16-induced decrease in intracellular cAMP levels. A common method is the cAMP-Glo™ Assay.
-
Principle: The assay is a homogeneous, bioluminescent assay that measures cAMP levels. The assay is based on the principle that cAMP stimulates the activity of protein kinase A (PKA). The amount of ATP remaining after the PKA reaction is quantified in a coupled luciferase reaction. A decrease in luminescence indicates an increase in cAMP, and vice versa.
-
Cell Line: A cell line stably expressing human CXCR6, which is coupled to a Gi protein (e.g., CHO-K1 cells).
-
Protocol Outline:
-
Cell Plating: Plate the cells in a 384-well plate and incubate.
-
Compound and Agonist Incubation: Pre-incubate cells with serial dilutions of ML339 or vehicle. Then, stimulate the cells with CXCL16 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to induce a basal level of cAMP).
-
Cell Lysis and cAMP Detection: Lyse the cells and add the cAMP-Glo™ Reaction Buffer containing PKA.
-
ATP Detection: Add the Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction.
-
Data Acquisition: Measure the luminescence.
-
-
Data Analysis: The change in luminescence is inversely proportional to the cAMP concentration. IC50 values are determined from the concentration-response curve.
Conclusion
This technical guide provides a foundational understanding of the CXCR6 signaling pathway and the inhibitory mechanism of ML339. The detailed quantitative data, pathway diagrams, and experimental protocols offer a valuable resource for researchers investigating the role of the CXCR6/CXCL16 axis in health and disease. The continued exploration of selective antagonists like ML339 will be instrumental in the development of novel therapeutic strategies for a range of pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CXCL16/CXCR6 chemokine signaling mediates breast cancer progression by pERK1/2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
ML339: A Technical Guide to the Discovery and Development of a Selective CXCR6 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of ML339, a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 6 (CXCR6). This document details its journey from a high-throughput screening (HTS) hit to a valuable chemical probe, summarizing its mechanism of action, in vitro and in vivo properties, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
From High-Throughput Screening to a Potent Probe
The discovery of ML339 originated from a high-throughput screening campaign of the NIH Molecular Library Small Molecule Repository (MLSMR).[1] This effort aimed to identify novel antagonists of the CXCR6 receptor, a key player in immune cell trafficking, inflammation, and the progression of certain cancers, including prostate and hepatocellular carcinoma.[1][2]
The initial screening identified a singleton hit, compound 1, which was largely inactive in the primary β-arrestin recruitment assay, with an IC50 greater than 20 µM.[3] However, this compound served as a crucial starting point for a focused medicinal chemistry and structure-activity relationship (SAR) optimization program.[3][4] This iterative process led to the synthesis of ML339 (also referred to as probe compound 17), which demonstrated a significant improvement in potency.[3][4]
Quantitative Efficacy Comparison
The success of the lead optimization is evident in the dramatically improved potency of ML339 compared to the initial hit compound.
| Compound | Target | Assay | IC50 |
| ML339 (Probe Compound 17) | Human CXCR6 | β-arrestin Recruitment | 0.3 µM[3][5] |
| Human CXCR6 | cAMP Signaling | 1.4 µM[3][5] | |
| Selective CXCR6 Antagonist | 140 nM[5] | ||
| Compound 1 (HTS Hit) | Human CXCR6 | β-arrestin Recruitment | > 20 µM (inactive)[3] |
Mechanism of Action and Signaling Pathways
ML339 functions as a selective antagonist of the CXCR6 receptor.[6] Its primary mechanism involves competitively and reversibly blocking the binding of the natural ligand, CXCL16, to the CXCR6 receptor.[6] This blockade prevents the activation of downstream signaling pathways crucial for cellular responses like migration and proliferation.[3][6]
The binding of CXCL16 to CXCR6 initiates several intracellular signaling cascades, including the recruitment of β-arrestin and modulation of the cyclic AMP (cAMP) signaling pathway.[3] ML339 effectively antagonizes both of these key signaling events.[3][6] The primary signaling axes modulated by the CXCL16/CXCR6 interaction that are inhibited by ML339 include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1]
CXCR6 signaling and the inhibitory action of ML339.
In Vitro and In Vivo Properties
ML339 has been characterized through a series of in vitro and in vivo studies to assess its pharmacological properties.
Selectivity Profile
ML339 demonstrates high selectivity for the human CXCR6 receptor. It shows no significant inhibitory activity against other chemokine receptors such as CXCR4, CXCR5, and CCR6, with IC50 values greater than 79 µM for these receptors.[5][7] While highly selective, moderate activity for the 5-HT2B receptor and the dopamine transporter (DAT) has been observed at a concentration of 10 µM in competitive binding assays.[5]
| Target | IC50 |
| Human CXCR4 | > 79 µM[5] |
| Human CXCR5 | > 79 µM[5] |
| Human CCR6 | > 80 µM[4] |
| Apelin Receptor (APJ) | > 79 µM[5] |
Species Specificity
An interesting characteristic of ML339 is its species-specific activity. It is significantly less potent at the murine CXCR6 receptor, with an IC50 of 18 µM for β-arrestin recruitment, which is approximately 100-fold less active than at the human receptor.[5][8] This highlights a potential limitation for its direct use in some murine models without considering this potency difference.[4]
ADME Properties
A summary of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of ML339 is provided below.
| Parameter | Result |
| Aqueous Solubility (PBS, pH 7.4) | 3.4 µg/mL (6.8 µM)[9] |
| PAMPA Permeability (pH 7.4) | Good[2] |
| Plasma Protein Binding | Highly bound[5][8] |
| Human Plasma Stability | Good[2][5] |
| Mouse Plasma Stability | Moderate[2][5] |
| Hepatocyte Toxicity (Fa2-N4 cells) | LC50 > 50 µM[5] |
Experimental Protocols
Detailed methodologies for the key assays used in the characterization of ML339 are provided below.
β-Arrestin Recruitment Assay
This cell-based assay determines the ability of a compound to antagonize the CXCL16-induced recruitment of β-arrestin to the CXCR6 receptor.
-
Cell Culture: Use a cell line stably co-expressing the human CXCR6 receptor and a β-arrestin-β-galactosidase fusion protein.
-
Compound Addition: Serially dilute ML339 in a suitable buffer and add to the assay plate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate to allow the compound to bind to the receptor.
-
Agonist Stimulation: Add an EC80 concentration of CXCL16 to the wells to stimulate the receptor and incubate for 90 minutes at 37°C.[3]
-
Signal Detection: Add a chemiluminescent β-galactosidase substrate and detection buffer. Incubate for 60 minutes at room temperature.[3]
-
Data Analysis: Measure chemiluminescence using a plate reader. Calculate IC50 values from the dose-response curves using non-linear regression analysis.[3]
cAMP Signaling Assay
This assay measures the effect of compounds on the CXCL16-mediated inhibition of adenylate cyclase activity.
-
Cell Culture: Utilize cells expressing the human CXCR6 receptor.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of ML339.
-
Agonist Stimulation: Stimulate the cells with CXCL16 in the presence of forskolin to activate adenylate cyclase.
-
cAMP Measurement: Measure the intracellular cAMP levels using a competitive immunoassay for the detection of cAMP.
-
Data Analysis: Determine the IC50 values by analyzing the concentration-response curves.
Cell Migration Assay (Transwell)
This functional assay assesses the ability of ML339 to inhibit CXCR6-mediated cell migration.
-
Compound Preparation: Prepare a stock solution of ML339 (e.g., 10 mM in DMSO) and dilute to final concentrations in a serum-free medium.[6]
-
Cell Treatment: Pre-incubate the cells with ML339 or a vehicle control for 1-2 hours at 37°C.[6]
-
Assay Setup: Add the cell suspension to the upper chamber of a Transwell insert. Add a chemoattractant, such as recombinant human CXCL16, to the lower chamber.[6]
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C.[6]
-
Data Analysis: Stain and count the cells that have migrated to the lower surface of the insert.[6]
Discovery and Development Workflow
The development of ML339 followed a structured workflow from initial screening to lead optimization and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Figure 4, Specificity of ML339 Inhibition for the hCXCR6 receptor vs. human hCXCR4, CXCR5 and CCR6 receptors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Table 10, Summary of in vitro ADME Properties of probe ML339 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The CXCR6/CXCL16 Axis: A Comprehensive Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C motif chemokine receptor 6 (CXCR6) and its unique ligand, C-X-C motif chemokine ligand 16 (CXCL16), form a complex and versatile signaling axis implicated in a wide array of physiological and pathological processes. This technical guide provides an in-depth exploration of the multifaceted biological functions of the CXCR6/CXCL16 axis, with a focus on its roles in immunology, oncology, and inflammatory diseases. The content herein is curated for researchers, scientists, and drug development professionals, offering a detailed overview of the current understanding of this critical chemokine axis, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Biological Functions
The CXCR6/CXCL16 axis is unique in that CXCL16 exists in two forms: a transmembrane-bound form and a soluble form, each mediating distinct biological effects. The transmembrane form acts as an adhesion molecule and a scavenger receptor, while the soluble form functions as a classical chemoattractant for CXCR6-expressing cells.
Immune Cell Trafficking and Function
The primary and most well-characterized function of the CXCR6/CXCL16 axis is the regulation of immune cell trafficking. CXCR6 is predominantly expressed on a subset of T lymphocytes, including CD8+ T cells, CD4+ T helper 1 (Th1) cells, and Natural Killer T (NKT) cells.
-
T Cell Homing and Retention: The expression of CXCL16 on sinusoidal endothelial cells in the liver is crucial for the recruitment and retention of CXCR6+ T cells and NKT cells in this organ. This is particularly important in the context of liver inflammation and fibrosis.
-
Immune Surveillance in Tumors: The presence of CXCR6+ T cells, especially CD8+ tumor-infiltrating lymphocytes (TILs), is often associated with a favorable prognosis in several cancers. The interaction between CXCR6 on T cells and CXCL16 expressed by tumor cells or other cells within the tumor microenvironment facilitates the infiltration and retention of these anti-tumor immune cells. In some cancers, a high density of CXCR6+ T cells correlates with improved patient survival.
-
Inflammatory Responses: In inflammatory conditions such as rheumatoid arthritis, CXCL16 is highly expressed in the synovial tissue, contributing to the recruitment of CXCR6+ T cells and monocytes into the inflamed joint.
Role in Cancer
The CXCR6/CXCL16 axis plays a dual and context-dependent role in cancer progression.
-
Anti-tumor Effects: As mentioned, the recruitment of CXCR6+ cytotoxic T lymphocytes and NKT cells into the tumor microenvironment can mediate potent anti-tumor immune responses. High expression of transmembrane CXCL16 on tumor cells has been correlated with a good prognosis in some cancers, as it can promote the build-up of lymphocytes around the tumor.
-
Pro-tumorigenic Effects: Conversely, the interaction of soluble CXCL16 with CXCR6 expressed on cancer cells can promote tumor cell proliferation, migration, and invasion. This has been observed in various cancers, including prostate, breast, and liver cancer. The activation of signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK is central to these pro-tumorigenic effects. The axis can also promote angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Function as a Scavenger Receptor
Transmembrane CXCL16 is identical to the scavenger receptor SR-PSOX. In this capacity, it can bind and internalize oxidized low-density lipoprotein (oxLDL) and certain bacteria. This function is particularly relevant in the context of atherosclerosis, where the uptake of oxLDL by macrophages contributes to the formation of foam cells and the development of atherosclerotic plaques. CXCL16's role as a scavenger receptor links lipid metabolism with inflammation and immunity.
Involvement in Other Pathologies
-
Liver Diseases: The CXCR6/CXCL16 axis is a key player in the pathogenesis of various liver diseases, including non-alcoholic steatohepatitis (NASH) and liver fibrosis. It mediates the recruitment of inflammatory cells, particularly NKT cells, which contribute to liver injury.
-
Autoimmune Diseases: Dysregulation of the CXCR6/CXCL16 axis has been implicated in several autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, primarily by promoting the migration of pathogenic immune cells to target organs.
Quantitative Data Summary
The following tables summarize quantitative data related to the expression and function of the CXCR6/CXCL16 axis in various biological contexts.
| Parameter | Condition | Cell/Tissue Type | Value | Reference |
| CXCL16 Concentration | Rheumatoid Arthritis | Synovial Fluid | Up to 145 ng/ml | [1] |
| CXCR6+ CD8+ T Cells | Glioblastoma (Tumor) | T Cells | 86.4 ± 1.7% | [2] |
| CXCR6+ CD4+ T Cells | Glioblastoma (Tumor) | T Cells | 67.9 ± 2.6% | [2] |
| CXCR6+ Treg Cells | Glioblastoma (Tumor) | T Cells | 41.3 ± 1.5% | [2] |
| CXCL16 mRNA Expression | Human Mammary Carcinoma | Tumor Tissue | Average of 11% of β-actin | [3] |
| CXCR6 mRNA Expression | Human Mammary Carcinoma | Tumor Tissue | Average of 0.8% of β-actin | [3] |
| CXCL16 mRNA Expression | Bladder Cancer | Tumor Tissue | 1.39×10−2 (relative expression) | [4] |
| CXCR6 mRNA Expression | Bladder Cancer | Tumor Tissue | 2.32×10−2 (relative expression) | [4] |
| CXCL16 Expression (IHC) | Lung Cancer | Tumor vs. Adjacent Tissue | 66.07% vs. 14.29% positive rate | [5] |
| oxLDL Uptake Reduction | CXCL16 knockout | Macrophages | ~34% less than wild-type | [6] |
| Intratumoral TRM expressing CXCR6 | Human Lung Tumors | CD8+ T cells | 58% |
Signaling Pathways
The binding of CXCL16 to CXCR6 activates several downstream signaling pathways that regulate diverse cellular functions. The primary pathways include the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, the p38 MAPK pathway, and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.
PI3K/Akt/mTOR Pathway
Activation of this pathway is crucial for cell survival, proliferation, and growth. Downstream of CXCR6, this pathway has been shown to promote cancer cell proliferation and survival.
MAPK/ERK Pathway
The MAPK/ERK pathway is a key regulator of cell migration, invasion, and proliferation. In the context of the CXCR6/CXCL16 axis, this pathway is particularly important for mediating cancer cell motility. A key downstream event is the activation of RhoA, which leads to cytoskeleton rearrangement.
JAK/STAT Pathway
The JAK/STAT pathway is another important signaling cascade activated by CXCR6, particularly in the context of inflammation and cancer. Activation of STAT3 has been linked to increased expression of genes involved in cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the CXCR6/CXCL16 axis.
CXCL16-Mediated Cell Migration (Chemotaxis) Assay
This assay is used to quantify the chemotactic response of CXCR6-expressing cells to a gradient of soluble CXCL16.
Materials:
-
CXCR6-expressing cells (e.g., activated T cells, transfected cell line)
-
Recombinant soluble CXCL16
-
Transwell inserts (e.g., 5 or 8 µm pore size)
-
24-well tissue culture plates
-
Serum-free cell culture medium
-
Hemocytometer or flow cytometer
Protocol:
-
Cell Preparation:
-
Culture CXCR6-expressing cells to the desired density.
-
Harvest the cells and wash them twice with serum-free medium to remove any residual growth factors.
-
Resuspend the cells in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of recombinant CXCL16 in serum-free medium in the lower chambers of a 24-well plate. Include a negative control with medium only.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may need to be determined empirically for different cell types.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Collect the medium containing the migrated cells from the lower chamber.
-
Count the number of migrated cells using a hemocytometer or by acquiring a fixed volume on a flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the upper chamber.
-
Plot the percentage of migration as a function of CXCL16 concentration to determine the chemotactic response.
-
Western Blot for Phospho-ERK Activation
This protocol details the detection of ERK1/2 phosphorylation in response to CXCL16 stimulation, a key indicator of MAPK pathway activation.
Materials:
-
CXCR6-expressing cells
-
Recombinant soluble CXCL16
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Stimulation:
-
Seed CXCR6-expressing cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Stimulate the cells with CXCL16 (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK antibody.
-
Re-probe the same membrane with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each time point to determine the kinetics of ERK activation.
-
Flow Cytometry for CXCR6 Expression
This protocol describes the detection and quantification of CXCR6 expression on the surface of cells using flow cytometry.
Materials:
-
Cells to be analyzed
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-human/mouse CXCR6 antibody
-
Isotype control antibody
-
Fixable viability dye
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest cells and wash them with cold FACS buffer.
-
Adjust the cell concentration to 1-5 x 10^6 cells/mL in FACS buffer.
-
-
Staining:
-
(Optional) Stain with a fixable viability dye to exclude dead cells from the analysis.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the fluorochrome-conjugated anti-CXCR6 antibody or the corresponding isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold FACS buffer to remove unbound antibodies.
-
-
Data Acquisition:
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Analyze the expression of CXCR6 on the cell population of interest, using the isotype control to set the negative gate.
-
Quantify the percentage of CXCR6-positive cells and the mean fluorescence intensity (MFI).
-
Scavenger Receptor Activity Assay (oxLDL Uptake)
This assay measures the ability of transmembrane CXCL16 to function as a scavenger receptor by quantifying the uptake of fluorescently labeled oxidized LDL (oxLDL).
Materials:
-
Cells expressing transmembrane CXCL16 (e.g., macrophages, transfected cells)
-
Fluorescently labeled oxLDL (e.g., DiI-oxLDL)
-
Cell culture medium
-
PBS
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Culture:
-
Seed cells in a multi-well plate and allow them to adhere.
-
-
oxLDL Uptake:
-
Wash the cells with PBS.
-
Incubate the cells with medium containing DiI-oxLDL (e.g., 10 µg/mL) for 4-6 hours at 37°C.
-
Include a negative control of cells incubated without DiI-oxLDL.
-
-
Washing:
-
Wash the cells three times with cold PBS to remove unbound DiI-oxLDL.
-
-
Quantification:
-
Microscopy: Visualize the uptake of DiI-oxLDL using a fluorescence microscope. Capture images and quantify the fluorescence intensity per cell using image analysis software.
-
Plate Reader: Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader. Normalize the fluorescence to the total protein content of the lysate.
-
Conclusion
The CXCR6/CXCL16 axis is a pivotal signaling system with diverse and significant biological functions. Its dual role as a chemoattractant system and a scavenger receptor places it at the crossroads of immunity, inflammation, and lipid metabolism. The context-dependent pro- and anti-tumorigenic effects of this axis highlight its complexity and underscore the importance of a thorough understanding for the development of targeted therapeutics. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering a foundation of knowledge, quantitative data, and detailed experimental protocols to facilitate further investigation into this fascinating and clinically relevant biological system. Further research will undoubtedly continue to unravel the intricate mechanisms by which the CXCR6/CXCL16 axis governs cellular behavior in health and disease, opening new avenues for therapeutic intervention.
References
- 1. Diverse Targets of the Transcription Factor STAT3 Contribute to T Cell Pathogenicity and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. utupub.fi [utupub.fi]
- 4. In Vivo Transfection into Mouse/Rat Muscle, Skin, Joint, Cartilage, Tumor and Others by Electroporation | Application · Literature | Nepa Gene Co., Ltd. [nepagene.jp]
- 5. chondrex.com [chondrex.com]
- 6. CXCL16/CXCR6 chemokine signaling mediates breast cancer progression by pERK1/2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
ML339: A Selective CXCR6 Antagonist for Oncological Research and Therapeutic Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The chemokine receptor CXCR6, in conjunction with its ligand CXCL16, has emerged as a critical axis in the progression of several malignancies, including prostate cancer, hepatocellular carcinoma, and breast cancer. This signaling pathway is intricately involved in tumor cell proliferation, migration, invasion, and the modulation of the tumor microenvironment. ML339, a potent and selective small-molecule antagonist of the human CXCR6 receptor, represents a key pharmacological tool for elucidating the role of this axis in oncology and exploring its potential as a therapeutic target. This technical guide provides a comprehensive overview of ML339, including its mechanism of action, in vitro efficacy, relevant signaling pathways, and detailed experimental protocols for its use in cancer research.
Introduction to ML339
ML339 is a first-in-class selective antagonist of the human chemokine receptor CXCR6.[1][2] It was identified through high-throughput screening and subsequent medicinal chemistry efforts.[2] ML339's primary mechanism of action is the direct blockade of the CXCR6 receptor, thereby inhibiting the downstream signaling cascades initiated by its natural ligand, CXCL16.[3][4] This targeted inhibition makes ML339 an invaluable tool for investigating the multifaceted roles of the CXCR6/CXCL16 axis in cancer pathophysiology.
Mechanism of Action and In Vitro Efficacy
ML339 exerts its effects by competitively binding to the CXCR6 receptor, preventing the binding of CXCL16 and subsequent receptor activation. This antagonism has been shown to disrupt key cellular processes that contribute to cancer progression.
Quantitative Efficacy Data
The in vitro potency and selectivity of ML339 have been characterized across various assays. The following tables summarize the key quantitative data.
| Parameter | Receptor/Pathway | Value | Species | Reference |
| IC50 | CXCR6 Antagonism | 140 nM | Human | [3][5] |
| IC50 | β-arrestin Recruitment | 0.3 µM | Human | [3] |
| IC50 | cAMP Signaling | 1.4 µM | Human | [3] |
| IC50 | β-arrestin Recruitment | 18 µM | Mouse | [3][5] |
| Selectivity (IC50) | CXCR4, CXCR5, CCR6, APJ | >79 µM | Human | [2][3][5] |
| LC50 (Toxicity) | Fa2-N4 Human Liver Cells | >50 µM | Human | [3] |
Table 1: In Vitro Potency and Selectivity of ML339
| Parameter | Matrix | Stability | Reference |
| Plasma Stability | Human Plasma | Good | [1][3] |
| Plasma Stability | Mouse Plasma | Moderate | [1][3] |
| Microsomal Stability | Human and Mouse Liver Microsomes | Almost completely metabolized within 1 hour | [2] |
Table 2: Pharmacokinetic Stability of ML339
The CXCR6/CXCL16 Signaling Pathway in Oncology
The CXCR6/CXCL16 axis plays a pivotal role in cancer by activating several downstream signaling pathways that promote cell survival, proliferation, and metastasis. Upon CXCL16 binding, CXCR6, a G protein-coupled receptor (GPCR), can initiate signaling through multiple cascades, including the PI3K/Akt/mTOR and the ERK1/2 pathways. Activation of these pathways can lead to changes in cytoskeletal dynamics, promoting cell migration and invasion. Furthermore, the axis has been shown to involve the activation of Src and Focal Adhesion Kinase (FAK), key regulators of cell adhesion and motility.
Caption: CXCR6 signaling pathway and the inhibitory action of ML339.
Therapeutic Applications in Oncology
The upregulation of the CXCR6/CXCL16 axis has been documented in several cancers, making it a promising target for therapeutic intervention.
-
Prostate Cancer: High expression of CXCR6 is correlated with higher Gleason scores and is implicated in metastasis, particularly to the bone.[1] ML339 offers a tool to investigate the blockade of this metastatic cascade.[1][2]
-
Hepatocellular Carcinoma (HCC): The CXCR6/CXCL16 axis contributes to the pro-inflammatory tumor microenvironment in HCC.[4] While ML339 itself has limitations for in vivo studies in mice due to its lower affinity for the murine receptor, a closely related analog has demonstrated tumor growth inhibition in an HCC xenograft model, highlighting the therapeutic potential of targeting this pathway.[4]
-
Breast Cancer: The CXCR6/CXCL16 axis is involved in breast cancer progression, with higher CXCR6 expression observed in more advanced stages.[6] It promotes migration and invasion through the activation of Src, FAK, and ERK1/2 signaling pathways.[6]
Experimental Protocols
Detailed and standardized protocols are crucial for the effective use of ML339 in research. The following sections provide methodologies for key experiments.
General Cell Treatment with ML339
This protocol outlines a general procedure for treating cultured cancer cells with ML339 to assess its impact on cellular functions.
Caption: General workflow for cell treatment with ML339.
Materials:
-
Cancer cell line of interest (e.g., PC3 for prostate cancer)[4]
-
Appropriate cell culture medium and supplements
-
ML339 (prepared as a stock solution, e.g., 10 mM in DMSO)[4]
-
Vehicle control (DMSO)
-
Recombinant human CXCL16 (optional, as a chemoattractant)
Procedure:
-
Plate cells in appropriate culture vessels and allow them to reach 70-80% confluency.[4]
-
Prepare working solutions of ML339 by diluting the stock solution in serum-free medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).[4]
-
Pre-incubate the cells with the diluted ML339 or vehicle control for 1-2 hours at 37°C.[4]
-
If the experiment requires it, add a chemoattractant such as recombinant human CXCL16 to the appropriate wells or chambers.
-
Proceed with the specific downstream assay (e.g., migration, apoptosis, cell cycle analysis).
Transwell Migration Assay
This assay is used to assess the effect of ML339 on cancer cell migration.
Procedure:
-
Following the general cell treatment protocol, harvest the cells and resuspend them in a serum-free medium containing ML339 or vehicle.
-
Add the cell suspension to the upper chamber of a Transwell insert.
-
Add a medium containing a chemoattractant (e.g., CXCL16) to the lower chamber.[4]
-
Incubate for a specified period (e.g., 24 hours) at 37°C.[4]
-
After incubation, remove non-migrated cells from the upper surface of the insert.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Count the number of migrated cells in multiple fields of view to determine the inhibitory effect of ML339.[4]
Apoptosis Assay using Annexin V Staining
This protocol allows for the detection and quantification of apoptotic cells following ML339 treatment using flow cytometry.
Caption: Workflow for Annexin V apoptosis assay.
Procedure:
-
Treat cells with ML339 as described in the general protocol.
-
Harvest both floating and adherent cells and wash twice with cold PBS.[7]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.[8]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7][9]
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Analyze the samples by flow cytometry to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9]
Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for analyzing the effect of ML339 on the cell cycle distribution of cancer cells.
Procedure:
-
Treat cells with ML339.
-
Harvest cells, including any detached cells in the medium.[10]
-
Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing.[10][11]
-
Incubate at -20°C for at least 2 hours.[10]
-
Wash the fixed cells to remove the ethanol and resuspend the pellet in a propidium iodide (PI) staining solution containing RNase A.[10][11]
-
Incubate in the dark at room temperature for 30 minutes.[10]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Western Blotting
Western blotting can be used to analyze the effect of ML339 on the expression or phosphorylation status of proteins in the CXCR6 signaling pathway.
Procedure:
-
Treat cells with ML339 and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.[12][13]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in sample buffer.[12]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).[14]
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-Akt, phospho-ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[14]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Limitations and Future Directions
A significant limitation for the preclinical development of ML339 is its markedly lower potency against the murine CXCR6 receptor compared to the human receptor.[2][3][5] This species-specific difference makes it challenging to directly evaluate the in vivo efficacy of ML339 in standard syngeneic or xenograft mouse models. Consequently, studies have utilized derivative compounds with improved activity on the mouse receptor to validate the therapeutic concept in vivo.[4]
Future research should focus on the development of CXCR6 antagonists with potent activity against both human and murine receptors to facilitate more direct preclinical to clinical translation. Further investigation into the role of the CXCR6/CXCL16 axis in other cancer types and the exploration of ML339 in combination with other anti-cancer agents are also warranted.
Conclusion
ML339 is a highly selective and potent antagonist of the human CXCR6 receptor, making it an indispensable research tool for dissecting the role of the CXCR6/CXCL16 signaling axis in cancer. The data and protocols presented in this guide provide a solid foundation for researchers to utilize ML339 effectively in their studies. While challenges remain for its direct clinical translation, the insights gained from using ML339 will undoubtedly contribute to the development of novel therapeutic strategies targeting this important pathway in oncology.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. 7tmantibodies.com [7tmantibodies.com]
ML339: A Technical Guide for a Novel Antagonist of the CXCR6 Receptor in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ML339, a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 6 (CXCR6). The CXCR6/CXCL16 signaling axis is a key player in various physiological and pathological processes, including immune cell trafficking and inflammation, making it a compelling target for therapeutic intervention in a range of inflammatory diseases and cancers.[1][2] This document details the mechanism of action, quantitative in vitro data, and relevant experimental protocols for ML339, providing a foundational resource for researchers investigating the role of the CXCR6/CXCL16 axis.
Core Mechanism of Action
ML339 functions as a selective and reversible chemical antagonist of the human CXCR6 receptor.[2][3] It was identified through a high-throughput screening campaign of the NIH Molecular Library Small Molecule Repository (MLSMR).[2] The primary mechanism involves the competitive blockade of the interaction between CXCR6 and its cognate ligand, CXCL16.[2][3] This inhibition prevents the activation of downstream intracellular signaling cascades crucial for cell migration, proliferation, and inflammatory responses.[1][2] Key pathways modulated by the CXCL16/CXCR6 axis and consequently inhibited by ML339 include the β-arrestin, cyclic AMP (camp), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative efficacy and selectivity data for ML339 from various in vitro assays.
Table 1: In Vitro Efficacy of ML339
| Compound | Target | Assay | IC50 Value | Description |
| ML339 | Human CXCR6 | CXCR6 Antagonism | 140 nM[4] | Concentration for 50% inhibition of overall CXCR6 receptor activity. |
| Human CXCR6 | β-arrestin Recruitment | 0.3 µM[1][5] | Concentration for 50% inhibition of CXCL16-induced β-arrestin recruitment. | |
| Human CXCR6 | cAMP Signaling | 1.4 µM[1][5] | Concentration for 50% inhibition of CXCL16-mediated effects on cAMP levels. | |
| Mouse CXCR6 | β-arrestin Recruitment | 18 µM[5][6] | Concentration for 50% inhibition of CXCL16-induced β-arrestin recruitment at the murine receptor. | |
| Compound 1 (HTS Hit) | Human CXCR6 | β-arrestin Recruitment | > 20 µM (inactive)[1] | The initial, largely inactive hit from which ML339 was optimized. |
Table 2: In Vitro Selectivity Profile of ML339
| Receptor Target | Assay Type | IC50 Value |
| CXCR5 | β-arrestin Recruitment | > 79 µM[5] |
| CXCR4 | β-arrestin Recruitment | > 79 µM[5] |
| CCR6 | Not specified | > 80 µM[6] |
| Apelin Receptor (APJ) | β-arrestin Recruitment | > 79 µM[5] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and a general experimental workflow for assessing ML339 activity are provided below.
Caption: CXCR6 signaling pathway and the inhibitory action of ML339.
Caption: Generalized workflow for an in vitro CXCR6 antagonism assay.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated CXCR6 receptor, a key step in G protein-coupled receptor (GPCR) signaling and desensitization.
-
Cell Seeding : Plate PathHunter® U2OS cells expressing the ProLink™-tagged CXCR6 receptor and the Enzyme Acceptor-tagged β-arrestin in a 96-well microplate. Allow cells to adhere overnight.
-
Compound Preparation : Prepare serial dilutions of ML339 in a suitable vehicle (e.g., DMSO) and then dilute further in assay medium. Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%).
-
Compound Addition : Add the diluted ML339 or vehicle control to the appropriate wells and incubate for a predetermined time to allow for compound binding.
-
Ligand Stimulation : Add a pre-determined EC80 concentration of the CXCR6 ligand, CXCL16, to stimulate the receptor. Incubate the plates for 90 minutes at 37°C.[1]
-
Signal Detection : Add the PathHunter® Detection Reagent, which contains the substrate for the β-galactosidase enzyme fragments. Incubate for 60 minutes at room temperature to allow for signal development.[1][4]
-
Data Acquisition : Read the chemiluminescent signal using a compatible plate reader.
-
Data Analysis : Normalize the data to controls and perform a non-linear regression analysis of the concentration-response curves using software like GraphPad Prism to determine the IC50 values.[1]
cAMP Signaling Assay
This assay measures the effect of ML339 on the modulation of intracellular cAMP levels following CXCR6 activation. As CXCR6 is coupled to an inhibitory G protein (Gi), its activation by CXCL16 typically leads to a decrease in adenylyl cyclase activity and lower intracellular cAMP levels.[7]
-
Cell Culture : Culture cells expressing CXCR6 in a 96-well plate.
-
Compound Treatment : Pre-incubate the cells with serial dilutions of ML339 or vehicle control.
-
cAMP Induction and Ligand Stimulation : Add forskolin (a direct activator of adenylyl cyclase) to induce a baseline of cAMP production. Concurrently, add CXCL16 to activate the inhibitory Gi pathway.
-
Cell Lysis and Detection : After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA-based).
-
Data Analysis : The antagonistic activity of ML339 is observed as a restoration of the forskolin-induced cAMP levels that were suppressed by CXCL16. Calculate IC50 values from the dose-response curves.[7]
Cell Migration Assay (Transwell Assay)
This functional assay assesses the ability of ML339 to inhibit cancer cell migration towards a chemoattractant.
-
Compound Preparation : Prepare a stock solution of ML339 (e.g., 10 mM in DMSO) and create working dilutions in a serum-free medium.[3]
-
Cell Treatment : Pre-incubate CXCR6-expressing cells (e.g., PC3 prostate cancer cells) with the desired concentrations of ML339 or vehicle control for 1-2 hours at 37°C.[3][4]
-
Assay Setup : Add a chemoattractant, such as recombinant human CXCL16, to the lower chamber of a Transwell insert.[3]
-
Cell Seeding : Resuspend the pre-treated cells in a medium containing ML339 or vehicle and add the cell suspension to the upper chamber of the Transwell insert.[3]
-
Incubation : Incubate the plate for a specified period (e.g., 24 hours) at 37°C to allow for cell migration through the porous membrane.[3]
-
Data Analysis : Remove non-migrated cells from the upper surface of the insert. Stain the migrated cells on the lower surface and count them using a microscope. Compare the number of migrated cells in ML339-treated wells to the vehicle control.[3]
Conclusion and Future Directions
ML339 is the first reported selective small-molecule antagonist of CXCR6 and represents a significant improvement in potency over the initial screening hit.[8] Its value as a chemical probe for dissecting the role of the CXCR6/CXCL16 axis in vitro is well-established.[2] While much of the research has focused on its potential in cancer, particularly prostate and hepatocellular carcinoma where inflammation is a key component of the tumor microenvironment, the implications for treating primary inflammatory diseases are substantial.[6][8]
A key consideration for future studies is the species-specific activity of ML339. The compound is significantly less potent at the murine CXCR6 receptor, which presents a challenge for validating its in vivo efficacy in standard mouse models of inflammation.[6][9] Future research should focus on optimizing ML339 to improve its activity at the murine receptor or on the development of humanized mouse models to better predict its therapeutic potential. Further in vivo characterization is warranted to fully explore the promise of ML339 as a therapeutic agent for CXCR6-mediated pathologies.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML339 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML339 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 6 (CXCR6).[1][2] The interaction between CXCR6 and its cognate ligand, CXCL16, is implicated in various physiological and pathological processes, including immune cell trafficking, inflammation, and the progression of cancers such as prostate and hepatocellular carcinoma.[3][4] ML339 exerts its inhibitory effects by blocking the downstream signaling pathways initiated by the CXCL16/CXCR6 axis, primarily the β-arrestin recruitment and cyclic adenosine monophosphate (cAMP) signaling pathways.[1][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of ML339.
Data Presentation
In Vitro Efficacy of ML339
| Target | Assay | Species | IC50 | Reference |
| Human CXCR6 | General Antagonist Activity | Human | 140 nM | [2][6][7] |
| Human CXCR6 | β-arrestin Recruitment | Human | 0.3 µM | [1][2][5][8] |
| Human CXCR6 | cAMP Signaling | Human | 1.4 µM | [1][2][5][8] |
| Murine CXCR6 | β-arrestin Recruitment | Murine | 18 µM | [2][8] |
Selectivity Profile of ML339
| Target | Assay | Species | IC50 | Reference |
| CXCR4 | Not Specified | Human | >79 µM | [2][8] |
| CXCR5 | Not Specified | Human | >79 µM | [2][8] |
| CCR6 | Not Specified | Human | >79 µM | [8] |
| APJ | Not Specified | Human | >79 µM | [2][8] |
Signaling Pathways and Experimental Workflows
The binding of the chemokine CXCL16 to its receptor CXCR6 initiates downstream signaling cascades that are crucial for cellular responses like migration and proliferation. ML339 acts as an antagonist, blocking this interaction and subsequent signaling.
CXCR6 signaling pathway and the inhibitory action of ML339.
A typical experimental workflow to characterize a CXCR6 antagonist like ML339 involves a series of assays to determine its potency, selectivity, and functional effects on cells.
Experimental workflow from HTS to lead validation.
Experimental Protocols
β-Arrestin Recruitment Assay
This assay measures the ability of ML339 to inhibit the recruitment of β-arrestin to the CXCR6 receptor upon stimulation with CXCL16.
Materials:
-
CXCR6-expressing cells (e.g., PathHunter® U2OS CXCR6 cells)
-
Assay medium
-
ML339
-
CXCL16
-
PathHunter® Detection Reagents
-
Chemiluminescent plate reader
Procedure:
-
Culture CXCR6-expressing cells to the appropriate density and seed them into white, clear-bottom 96-well plates.
-
Prepare serial dilutions of ML339 in the assay medium.
-
Add the diluted ML339 or vehicle control (DMSO) to the cells and incubate for 30 minutes at 37°C.[1]
-
Add CXCL16 at a pre-determined EC80 concentration to stimulate the receptor and incubate for 90 minutes at 37°C.[1]
-
Add the PathHunter® detection reagent according to the manufacturer's protocol and incubate for 60 minutes at room temperature.[6]
-
Read the chemiluminescent signal using a plate reader.
-
Plot the signal against the concentration of ML339 to determine the IC50 value using non-linear regression.[1]
cAMP Signaling Assay
This assay determines the effect of ML339 on the modulation of intracellular cyclic AMP (cAMP) levels mediated by the CXCR6-CXCL16 axis.
Materials:
-
CXCR6-expressing cell line
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
ML339
-
CXCL16
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Culture and harvest the CXCR6-expressing cells.
-
Resuspend the cells in the assay buffer.
-
Dispense the cell suspension into the wells of the assay plate.
-
Add the desired concentrations of ML339 or vehicle control and pre-incubate.[6]
-
To measure the inhibition of cAMP production for the Gi-coupled CXCR6 receptor, co-stimulate the cells with CXCL16 and forskolin.[6]
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and measure the cAMP levels according to the kit's instructions.
-
Read the signal on a compatible plate reader.
-
Calculate the cAMP concentration and plot a dose-response curve for ML339 to determine its IC50.
Transwell Migration and Invasion Assay
This assay assesses the ability of ML339 to inhibit cancer cell migration and invasion towards a chemoattractant.
Materials:
-
Responsive cell lines (e.g., PC3, LNCaP)[8]
-
24-well plate with transwell inserts (8 µm pore size)
-
Serum-free medium
-
Complete culture medium with a chemoattractant (e.g., 10% FBS or CXCL16)
-
ML339
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal violet solution (for staining)
Procedure:
-
For the invasion assay, coat the top of the transwell inserts with Matrigel. No coating is needed for the migration assay.
-
Add complete culture medium with the chemoattractant to the lower wells of the 24-well plate.[8]
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.[6]
-
Pre-treat the cells with various concentrations of ML339 or vehicle control for 30-60 minutes.[6][8]
-
Add 100 µL of the cell suspension to the upper chamber of each transwell insert.
-
Incubate the plate for 12-24 hours at 37°C.[6]
-
After incubation, remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the cells on the bottom of the insert with methanol for 10 minutes.[6]
-
Stain the fixed cells with crystal violet solution for 15 minutes.[6]
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several microscopic fields to quantify migration or invasion.[6]
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of ML339 on the viability of cell lines.
Materials:
-
Responsive cell lines
-
Complete culture medium
-
ML339
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of ML339 or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.[6]
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Aspirate the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[6]
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.
References
Application Notes and Protocols for Utilizing ML339 in a β-Arrestin Recruitment Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML339 is a potent and selective small-molecule antagonist of the human chemokine receptor CXCR6.[1][2] The CXCR6 receptor, a G protein-coupled receptor (GPCR), plays a significant role in various physiological and pathological processes, including immune cell trafficking and cancer progression.[3] Upon binding of its endogenous ligand, CXCL16, CXCR6 activates intracellular signaling pathways and undergoes desensitization and internalization, processes mediated by β-arrestin proteins.[4] Consequently, β-arrestin recruitment assays are a valuable tool for characterizing the pharmacological activity of CXCR6 modulators like ML339.[5][6]
These application notes provide detailed protocols and supporting information for employing ML339 in β-arrestin recruitment assays, enabling researchers to accurately determine its antagonist potency and further investigate CXCR6 signaling. The methodologies described are based on established platforms such as the PathHunter® (DiscoverX) and Tango™ (Thermo Fisher Scientific) assays, which are widely used for monitoring GPCR-β-arrestin interactions.[5][7]
Mechanism of Action and Signaling Pathway
CXCR6 is a class B GPCR, which typically forms a stable complex with β-arrestin upon activation. The general mechanism involves the following steps:
-
Ligand Binding: The endogenous ligand CXCL16 binds to the CXCR6 receptor on the cell surface.
-
GPCR Conformation Change: Ligand binding induces a conformational change in the CXCR6 receptor.
-
GRK Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular C-terminal tail of the activated receptor.[4]
-
β-Arrestin Recruitment: The phosphorylated C-terminus serves as a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and β-arrestin 2).[4]
-
Signal Termination and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to the termination of G protein-mediated signaling. It also initiates the process of receptor internalization via clathrin-coated pits.[4]
-
β-Arrestin-Mediated Signaling: The receptor-β-arrestin complex can also act as a scaffold for various signaling proteins, initiating G protein-independent signaling cascades.
ML339, as a CXCR6 antagonist, competitively binds to the receptor and prevents the conformational changes induced by CXCL16, thereby inhibiting downstream events, including β-arrestin recruitment.
CXCR6 Signaling and ML339 Inhibition Pathway
Caption: CXCR6 activation by CXCL16 leads to β-arrestin recruitment.
Quantitative Data Summary
The inhibitory potency of ML339 on β-arrestin recruitment to CXCR6 has been quantified in various studies. The following table summarizes the key findings.
| Compound | Target | Assay Type | Agonist | IC50 | Reference |
| ML339 | Human CXCR6 | β-Arrestin Recruitment | CXCL16 | 0.3 µM | [2][3] |
| ML339 | Mouse CXCR6 | β-Arrestin Recruitment | mCXCL16 | 18 µM | [2][3][8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are detailed protocols for determining the antagonist activity of ML339 in a β-arrestin recruitment assay, adapted for both the PathHunter® and Tango™ assay platforms.
Protocol 1: PathHunter® β-Arrestin Assay for ML339 Antagonist Activity
This protocol is based on the DiscoverX PathHunter® technology, which utilizes enzyme fragment complementation (EFC).[5] Cells are engineered to express the GPCR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon β-arrestin recruitment to the GPCR, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[5]
Materials:
-
PathHunter® CHO-K1 CXCR6 β-Arrestin cells (or other suitable cell line)
-
Cell Plating Reagent (as recommended by the manufacturer)
-
Assay Buffer (as recommended by the manufacturer)
-
ML339 (and other test compounds)
-
CXCL16 (human)
-
DMSO (cell culture grade)
-
White, solid-bottom 96-well or 384-well cell culture plates
-
PathHunter® Detection Reagents
-
Luminometer
Experimental Workflow:
Experimental Workflow for ML339 Antagonist Assay
Caption: Workflow for assessing ML339's antagonist activity.
Procedure:
-
Cell Plating:
-
Culture PathHunter® CHO-K1 CXCR6 β-Arrestin cells according to the manufacturer's instructions.
-
On the day before the assay, harvest and resuspend the cells in the appropriate Cell Plating Reagent at the recommended density.
-
Dispense the cell suspension into a white, solid-bottom 96-well or 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of ML339 in DMSO.
-
Perform serial dilutions of ML339 in Assay Buffer to generate a concentration range for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Antagonist Treatment:
-
Carefully remove the cell culture medium from the wells.
-
Add the diluted ML339 solutions to the respective wells. Include vehicle control (Assay Buffer with DMSO) wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Agonist Stimulation:
-
Prepare a solution of CXCL16 in Assay Buffer at a concentration corresponding to the EC80 (the concentration that elicits 80% of the maximal response). This value should be predetermined in an agonist dose-response experiment.
-
Add the CXCL16 solution to all wells except for the negative control (unstimulated) wells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Allow the plate and the PathHunter® Detection Reagents to equilibrate to room temperature.
-
Prepare the detection reagent solution according to the manufacturer's protocol.
-
Add the detection reagent solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the luminescence signal against the logarithm of the ML339 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of ML339.
-
Protocol 2: Tango™ GPCR Assay for ML339 Antagonist Activity
The Tango™ assay technology utilizes a GPCR fused to a transcription factor, and a protease-tagged β-arrestin.[7] Upon β-arrestin recruitment, the protease cleaves the transcription factor from the GPCR, allowing it to translocate to the nucleus and activate the expression of a reporter gene, typically β-lactamase.[7] The β-lactamase activity is then measured using a FRET-based substrate.[7]
Materials:
-
Tango™ CXCR6-bla U2OS cells (or other suitable cell line)
-
Assay Medium (as recommended by the manufacturer)
-
ML339 (and other test compounds)
-
CXCL16 (human)
-
DMSO (cell culture grade)
-
Black-wall, clear-bottom 384-well cell culture plates
-
LiveBLAzer™ FRET-B/G Substrate
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Culture Tango™ CXCR6-bla U2OS cells as recommended.
-
The day prior to the assay, plate the cells in Assay Medium into black-wall, clear-bottom 384-well plates.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of ML339 in DMSO.
-
Create serial dilutions of ML339 in Assay Medium.
-
-
Antagonist Treatment:
-
Add the diluted ML339 solutions to the cell plates.
-
Incubate at 37°C for 30 minutes.
-
-
Agonist Stimulation:
-
Prepare a CXCL16 solution in Assay Medium at the predetermined EC80 concentration.
-
Add the CXCL16 solution to the wells.
-
Incubate the plate for 5 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Substrate Loading and Detection:
-
Prepare the LiveBLAzer™ FRET-B/G Substrate solution according to the manufacturer's protocol.
-
Add the substrate solution to each well.
-
Incubate the plate for 2 hours at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at 460 nm and 530 nm (or as recommended for the specific substrate) using a fluorescence plate reader with excitation at 409 nm.
-
Calculate the emission ratio (e.g., 460 nm / 530 nm).
-
Plot the emission ratio against the logarithm of the ML339 concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Troubleshooting and Considerations
-
Solvent Effects: Ensure the final concentration of DMSO or other solvents is consistent across all wells and is at a level that does not affect cell viability or assay performance (typically ≤ 1%).
-
Agonist Concentration: The choice of agonist (CXCL16) concentration is critical for antagonist assays. An EC80 concentration is recommended to provide a robust signal window for measuring inhibition. This should be determined empirically for the specific cell line and assay conditions.
-
Incubation Times: Incubation times for compound treatment, agonist stimulation, and substrate development may need to be optimized for the specific cell line and GPCR target.
-
Cell Health and Passage Number: Use healthy, actively dividing cells at a low passage number to ensure consistent and reproducible results.
-
Data Normalization: For data analysis, normalize the results to the controls on each plate. The "0% inhibition" control would be cells treated with vehicle and stimulated with agonist, while the "100% inhibition" control would be cells treated with vehicle only (no agonist).
By following these detailed application notes and protocols, researchers can effectively utilize ML339 as a tool to investigate the role of the CXCR6/CXCL16/β-arrestin signaling axis in their specific area of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GPCR β-Arrestin Product Solutions [discoverx.com]
- 7. Tango GPCR Assay System | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring cAMP Signaling with ML339 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signal transduction cascades initiated by the activation of G protein-coupled receptors (GPCRs). The modulation of intracellular cAMP levels is a key indicator of GPCR activity. ML339 is a potent and selective small-molecule antagonist of the human C-X-C chemokine receptor type 6 (CXCR6), a GPCR implicated in various physiological and pathological processes, including immune cell trafficking and cancer progression.[1][2] This document provides detailed application notes and protocols for utilizing ML339 in cAMP signaling assays to investigate the CXCR6 signaling pathway.
ML339 acts by competitively binding to the CXCR6 receptor, thereby blocking the downstream signaling pathways initiated by its natural ligand, CXCL16.[1][3] The CXCR6 receptor is coupled to an inhibitory G protein (Gi/Go).[1] Activation of Gi-coupled receptors by an agonist like CXCL16 leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP. This results in a decrease in intracellular cAMP levels.[1] In a laboratory setting, forskolin, a direct activator of adenylyl cyclase, is often employed to induce a basal level of cAMP production. In this context, a CXCR6 agonist will reduce the forskolin-stimulated cAMP levels. As an antagonist, ML339 prevents the CXCL16-mediated inhibition of adenylyl cyclase, leading to a restoration of the forskolin-stimulated cAMP levels.[1]
Data Presentation
The following tables summarize the quantitative data for ML339 from various in vitro assays.
Table 1: In Vitro Potency and Selectivity of ML339
| Target | Assay Type | Species | IC50 | Reference |
| CXCR6 | β-arrestin recruitment | Human | 0.3 µM | [2][4] |
| CXCR6 | cAMP signaling | Human | 1.4 µM | [2][4][5] |
| CXCR6 | Receptor Binding | Human | 140 nM | [6] |
| CXCR6 | β-arrestin recruitment | Mouse | 18 µM | [5] |
Table 2: Comparative Efficacy of ML339 and Precursor Compound
| Compound | Target | Assay | IC50 | Reference |
| ML339 (Probe Compound 17) | Human CXCR6 | β-arrestin Recruitment | 0.3 µM | [2] |
| ML339 (Probe Compound 17) | Human CXCR6 | cAMP Signaling | 1.4 µM | [2] |
| Compound 1 (HTS Hit) | Human CXCR6 | β-arrestin Recruitment | > 20 µM (inactive) | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: CXCR6 signaling pathway and the inhibitory action of ML339.
Caption: Workflow for a cAMP assay with ML339 treatment.
Experimental Protocols
This section provides a detailed protocol for a cell-based assay to measure the inhibition of cAMP signaling by ML339 using a commercially available bioluminescent cAMP assay kit (e.g., cAMP-Glo™ Assay).
Materials
-
Cell Line: A cell line stably expressing human CXCR6 is recommended (e.g., CHO-K1 cells).
-
ML339: Prepare a stock solution in DMSO (e.g., 10 mM) and create serial dilutions in the appropriate assay buffer.
-
CXCL16 (Agonist): Recombinant human CXCL16.
-
Forskolin: Prepare a stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Assay Buffer: As recommended by the cAMP assay kit manufacturer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., cAMP-Glo™ Assay from Promega).
-
White, opaque multi-well plates: Suitable for luminescence measurements.
-
Luminometer: For signal detection.
-
Vehicle Control: DMSO.
Protocol
-
Cell Seeding: a. Culture CXCR6-expressing cells to approximately 80-90% confluency. b. Harvest the cells and resuspend them in cell culture medium. c. Seed the cells into a white, opaque 96-well or 384-well plate at a predetermined optimal density. d. Incubate the plate overnight at 37°C in a humidified CO2 incubator.
-
Compound Addition (Antagonist): a. Prepare serial dilutions of ML339 in assay buffer. It is recommended to perform a 10-point dose-response curve (e.g., from 100 µM down to 0.01 µM).[1] b. Carefully remove the cell culture medium from the wells. c. Add the ML339 dilutions to the respective wells containing the cells. Include a vehicle control (DMSO) for baseline measurements.[1] d. Ensure the final DMSO concentration is low (typically <0.5%) to avoid cellular toxicity.[1]
-
Pre-incubation: a. Pre-incubate the plate at room temperature for 15-30 minutes to allow for the binding of ML339 to the CXCR6 receptors.[1]
-
Stimulation (Forskolin and Agonist): a. Prepare a solution containing both forskolin and the CXCR6 agonist (CXCL16) in assay buffer. b. The final concentration of forskolin should be optimized to produce a robust cAMP signal (typically 1-10 µM).[1] c. The concentration of CXCL16 should be at a submaximal effective concentration (e.g., EC80) to allow for the measurement of inhibition. d. Add the forskolin/CXCL16 mixture to all wells.
-
Incubation: a. Incubate the plate at room temperature for a period recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
Lysis and Detection: a. Following the incubation period, add the cAMP-Glo™ Lysis Buffer to all wells.[7] b. Incubate the plate with shaking at room temperature for approximately 15 minutes to ensure complete cell lysis.[7] c. Add the cAMP Detection Solution, which contains protein kinase A, to all wells.[8] d. Incubate at room temperature for 20 minutes.[7]
-
ATP Measurement and Signal Detection: a. Add the Kinase-Glo® Reagent to terminate the PKA reaction and detect the remaining ATP.[9] b. Incubate the plate at room temperature for 10 minutes.[7] c. Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the amount of cAMP produced.[8]
-
Data Analysis: a. Generate a cAMP standard curve to convert the luminescent signal to cAMP concentration. b. Plot the cAMP concentration against the log of the ML339 concentration. c. Perform a non-linear regression analysis to determine the IC50 value of ML339.
Conclusion
ML339 is a valuable tool for investigating the role of the CXCR6/CXCL16 signaling axis in various biological systems. The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize ML339 in cAMP signaling assays. By following these detailed procedures, scientists can accurately determine the inhibitory potency of ML339 and further elucidate the function of CXCR6 in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. ulab360.com [ulab360.com]
- 8. researchgate.net [researchgate.net]
- 9. cAMP-Glo™ Assay Protocol [promega.jp]
ML339 Protocol for Prostate Cancer Cell Lines (LNCaP, PC3): Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML339 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 6 (CXCR6). The CXCR6/CXCL16 chemokine signaling axis is a critical pathway implicated in the progression of prostate cancer, playing a significant role in metastasis, proliferation, and bone invasion.[1] Notably, CXCR6 is highly expressed in prostate cancer tissues and cell lines, including both androgen-sensitive LNCaP cells and androgen-insensitive, more aggressive PC3 cells.[1] Expression of CXCR6 has been correlated with higher Gleason scores in prostate cancer.[1] Given its role in promoting cancer progression, targeting the CXCR6/CXCL16 axis with inhibitors like ML339 presents a promising therapeutic strategy for prostate cancer.
These application notes provide detailed protocols for the use of ML339 in studying its effects on the LNCaP and PC3 human prostate cancer cell lines. The included methodologies cover cell viability, apoptosis, and the analysis of downstream signaling pathways.
Quantitative Data Summary
While specific quantitative data for the effects of ML339 on LNCaP and PC3 cell lines is not extensively published, the following table summarizes the known potency of ML339 and provides a template for researchers to populate with their own experimental data.
| Parameter | ML339 | Reference/Notes |
| Target | Human CXCR6 | |
| IC50 (CXCR6 Antagonism) | 140 nM | [1] |
| Cell Line | LNCaP | Insert experimental data here |
| IC50 (Cell Proliferation) | Determine experimentally | e.g., MTT or CellTiter-Glo assay |
| Apoptosis Induction | Determine experimentally | e.g., Annexin V/PI staining |
| Cell Line | PC3 | Insert experimental data here |
| IC50 (Cell Proliferation) | Determine experimentally | e.g., MTT or CellTiter-Glo assay |
| Apoptosis Induction | Determine experimentally | e.g., Annexin V/PI staining |
Signaling Pathway
The binding of the ligand CXCL16 to its receptor CXCR6 initiates a cascade of downstream signaling events that promote cancer cell proliferation, survival, and metastasis. A key pathway activated by CXCR6 is the PI3K/AKT/mTOR pathway. The diagram below illustrates this signaling cascade and the point of inhibition by ML339.
Experimental Protocols
Cell Culture
Materials:
-
LNCaP and PC3 human prostate cancer cell lines
-
RPMI-1640 medium
-
F-12K Medium (for PC3 cells)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture PC3 cells in F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of ML339 on LNCaP and PC3 cells and to calculate the IC50 value.
Materials:
-
LNCaP and PC3 cells
-
96-well plates
-
ML339 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed LNCaP or PC3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of ML339 in culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium with fresh medium containing various concentrations of ML339. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with ML339.
Materials:
-
LNCaP and PC3 cells
-
6-well plates
-
ML339
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed LNCaP or PC3 cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of ML339 (e.g., based on IC50 values) for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for assessing the effect of ML339 on the phosphorylation status of key proteins in the CXCR6 signaling pathway, such as AKT and mTOR.
Materials:
-
LNCaP and PC3 cells
-
ML339
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed LNCaP or PC3 cells and treat with ML339 for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
ML339 is a valuable tool for investigating the role of the CXCR6/CXCL16 axis in prostate cancer. The protocols outlined in these application notes provide a framework for researchers to study the effects of ML339 on LNCaP and PC3 prostate cancer cell lines. By elucidating the mechanisms through which ML339 inhibits prostate cancer cell proliferation and induces apoptosis, these studies can contribute to the development of novel therapeutic strategies for this disease.
References
Application Notes and Protocols for ML339 in a Hepatocellular Carcinoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related death worldwide.[1] The chemokine receptor CXCR6 and its ligand CXCL16 are frequently overexpressed in HCC, contributing to a proinflammatory tumor microenvironment that promotes tumor growth, invasion, and metastasis.[2] ML339 is a potent and selective small-molecule antagonist of the human CXCR6 receptor.[3][4] By blocking the interaction between CXCL16 and CXCR6, ML339 inhibits downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell survival and proliferation.[5] These characteristics make ML339 a promising candidate for targeted therapy in HCC.
These application notes provide a comprehensive guide for the utilization of ML339 in a hepatocellular carcinoma xenograft model, detailing its mechanism of action, experimental protocols, and data presentation.
Mechanism of Action: Targeting the CXCL16/CXCR6 Axis
ML339 functions by competitively inhibiting the binding of the chemokine CXCL16 to its receptor, CXCR6. This action blocks the activation of downstream intracellular signaling cascades that are critical for HCC progression. The primary pathways affected are:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation.[1]
-
MAPK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and migration.[6]
By disrupting these signaling pathways, ML339 is designed to suppress tumor growth and progression.[5]
Experimental Protocols
This section outlines the key protocols for evaluating the efficacy of ML339 in an HCC xenograft model using the SK-HEP-1 human hepatocellular carcinoma cell line.
Cell Line Maintenance
-
Cell Line: SK-HEP-1 (human liver adenocarcinoma)[3]
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Animal Model
-
Species: Immunodeficient mice (e.g., Athymic Nude, NOD/SCID)[5][7]
-
Age/Weight: 6-8 weeks old, 20-25g.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All animal procedures should be performed in accordance with institutional and national guidelines.
Xenograft Implantation and Monitoring
The following workflow outlines the key steps for establishing and monitoring the HCC xenograft model.
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group is recommended).[8]
-
ML339 Formulation: Prepare ML339 in a vehicle suitable for the chosen administration route (e.g., oral gavage, intraperitoneal injection). A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.
-
Dosing: While a specific dose for ML339 in an HCC model is not definitively established in the provided search results, a related, potent CXCR6 antagonist was effective at 30 mg/kg and 60 mg/kg administered orally once daily.[2] This can serve as a starting point for dose-ranging studies.
-
Control Group: Administer the vehicle alone using the same volume and schedule as the treatment group.
-
Treatment Duration: A 30-day treatment period has been shown to be effective for a similar compound.[2]
-
-
Endpoint and Data Collection:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or Western blotting to assess the inhibition of downstream signaling pathways.
-
Data Presentation
Quantitative data from the xenograft study should be summarized for clear comparison between the treatment and control groups.
Table 1: Effect of ML339 on Tumor Growth in SK-HEP-1 Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 10 | 120.5 ± 10.2 | 1550.8 ± 150.3 | - | 1.6 ± 0.2 |
| ML339 (30 mg/kg) | 10 | 122.1 ± 9.8 | Data to be collected | Calculate | Data to be collected |
| ML339 (60 mg/kg) | 10 | 119.7 ± 11.1 | Data to be collected | Calculate | Data to be collected |
Tumor Growth Inhibition (%) is calculated as: [1 - (Mean Final Tumor Volume of Treatment Group / Mean Final Tumor Volume of Vehicle Group)] x 100
Table 2: In Vitro Activity of ML339
| Parameter | IC50 Value | Description |
| CXCR6 Antagonism (β-arrestin recruitment) | 0.3 µM | Concentration to inhibit 50% of CXCL16-induced β-arrestin recruitment.[4] |
| CXCR6 Antagonism (cAMP signaling) | 1.4 µM | Concentration to inhibit 50% of CXCL16-induced cAMP signaling.[4] |
| Selectivity vs. other receptors (CXCR4, CXCR5, CCR6) | > 80 µM | Demonstrates high selectivity for CXCR6.[2] |
Conclusion
ML339 presents a targeted therapeutic strategy for hepatocellular carcinoma by inhibiting the CXCR6 signaling pathway. The protocols and application notes provided here offer a framework for preclinical evaluation of ML339 in a widely used HCC xenograft model. Rigorous execution of these studies will be critical in determining the in vivo efficacy and therapeutic potential of this compound.
References
- 1. Unraveling Key Signaling Pathways Altered in Hepatocellular Carcinoma [xiahepublishing.com]
- 2. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Hepatocellular carcinoma: signaling pathways, targeted therapy, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Determining the Optimal Concentration of ML339 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML339 is a potent and selective antagonist of the C-X-C chemokine receptor type 6 (CXCR6).[1][2][3] The CXCR6 receptor, with its ligand CXCL16, is implicated in the progression and metastasis of various cancers, including prostate, breast, lung, and colon cancer, as well as melanoma.[1][4] The CXCL16/CXCR6 signaling axis plays a crucial role in tumor cell proliferation, migration, invasion, and the regulation of the tumor microenvironment.[5][6] Inhibition of this pathway with antagonists like ML339 presents a promising therapeutic strategy. These application notes provide a comprehensive guide for determining the optimal concentration of ML339 for various in vitro studies, including quantitative data, detailed experimental protocols, and a depiction of the relevant signaling pathway.
Data Presentation: Quantitative Analysis of ML339 Activity
The optimal concentration of ML339 for in vitro experiments is dependent on the cell type, the specific biological question being addressed, and the duration of the assay. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for ML339 in various assays. These values serve as a starting point for determining the effective concentration range for your specific experimental setup.
| Assay Type | Target/Cell Line | Ligand | IC50 / Effective Concentration | Reference |
| β-arrestin Recruitment | Human CXCR6 | CXCL16 | 0.3 µM | [3] |
| cAMP Signaling | Human CXCR6 | CXCL16 | 1.4 µM | [3] |
| General Antagonist Activity | Human CXCR6 | CXCL16 | 140 nM | [3] |
| β-arrestin Recruitment | Mouse CXCR6 | CXCL16 | 18 µM | [3] |
| Receptor Selectivity | Human CXCR4, CXCR5, APJ | - | > 79 µM | [3] |
| Cell Viability (Toxicity) | Fa2-N4 (immortalized human liver cells) | - | LC50 > 50 µM | [3] |
Note: It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal experimental concentration. Generally, a starting range of 0.1 µM to 10 µM is recommended for initial experiments.
Signaling Pathway
The binding of the ligand CXCL16 to its receptor CXCR6 initiates a cascade of downstream signaling events that promote cancer progression. Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Extracellular signal-regulated kinase (ERK)1/2 pathway. These pathways regulate essential cellular processes such as proliferation, survival, migration, and invasion.[5][6]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of ML339.
Cell Viability Assay (MTT/XTT Assay)
This protocol determines the effect of ML339 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ML339 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of ML339 in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest ML339 concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT/XTT Assay:
-
After the incubation period, add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.
-
If using XTT, the formazan product is soluble, and the absorbance can be read directly.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the ML339 concentration to determine the IC50 value.
-
Cell Migration and Invasion Assays (Transwell Assay)
These assays assess the effect of ML339 on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
ML339 (stock solution in DMSO)
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microscope
Protocol:
-
Preparation of Inserts:
-
For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel (diluted in cold serum-free medium) and allow it to solidify at 37°C for at least 30 minutes. For the migration assay, no coating is needed.
-
-
Cell Preparation and Seeding:
-
Harvest and resuspend cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cells with various concentrations of ML339 or vehicle control for 1-2 hours.
-
Add 100-200 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell line's migratory/invasive capacity.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated/invaded cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated/invaded cells per field for each treatment group.
-
Express the results as a percentage of the vehicle control.
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze the effect of ML339 on the activation of key proteins in the CXCL16/CXCR6 signaling pathway.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Recombinant human CXCL16
-
ML339 (stock solution in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with the desired concentration of ML339 or vehicle control for 1-2 hours.
-
Stimulate the cells with recombinant human CXCL16 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
ML339 is a valuable tool for investigating the role of the CXCL16/CXCR6 signaling axis in cancer biology. The provided application notes and protocols offer a comprehensive framework for researchers to determine the optimal concentration of ML339 for their specific in vitro studies. It is imperative to empirically validate the effective concentration range for each cell line and experimental setup to ensure robust and reproducible results. By carefully following these guidelines, researchers can effectively utilize ML339 to elucidate the mechanisms of cancer progression and evaluate its potential as a therapeutic agent.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. accegen.com [accegen.com]
- 5. CXCL16/CXCR6 chemokine signaling mediates breast cancer progression by pERK1/2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for ML339 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML339 is a potent and selective small-molecule antagonist of the human C-X-C chemokine receptor type 6 (CXCR6).[1][2][3] The CXCR6/CXCL16 signaling axis is implicated in various pathological processes, including inflammation and the progression of cancers such as prostate and hepatocellular carcinoma.[1][4] ML339 functions by inhibiting the interaction between CXCR6 and its ligand CXCL16, thereby blocking downstream signaling pathways like β-arrestin recruitment and cyclic adenosine monophosphate (cAMP) signaling.[1][5][6] While a valuable tool for in vitro studies, the in vivo application of ML339 in mouse models presents significant challenges due to its pharmacological properties.
This document provides a comprehensive overview of the available data and protocols for the administration of ML339 in in vivo mouse models, with a focus on addressing its known limitations.
Challenges in In Vivo Mouse Studies
Researchers should be aware of two primary challenges when considering ML339 for in vivo studies in mice:
-
Low Potency against Murine CXCR6: ML339 exhibits significantly weaker activity against the mouse CXCR6 receptor compared to the human receptor. The IC50 for β-arrestin recruitment at the mouse CXCR6 receptor is 18 µM, which is substantially higher than the 0.3 µM observed for the human receptor.[2][7]
-
Moderate Metabolic Stability: ML339 demonstrates moderate stability in mouse plasma and is rapidly metabolized in mouse liver microsomes, leading to a short in vivo half-life and rapid clearance.[2][5] This makes it difficult to achieve and maintain therapeutic concentrations.
Due to these limitations, a derivative of ML339, compound 81, which is a more potent antagonist of the human CXCR6 receptor, was used in a mouse xenograft model of hepatocellular carcinoma.[1] However, compound 81 was found to be inactive against the mouse receptor.[2]
Data Presentation
In Vitro Activity of ML339
| Parameter | IC50 Value | Description |
| Human CXCR6 Antagonism | ||
| CXCR6 Antagonism | 140 nM | Concentration required to inhibit 50% of CXCR6 receptor activity.[6] |
| β-arrestin Recruitment | 0.3 µM | Concentration needed to inhibit 50% of CXCL16-induced β-arrestin recruitment to the human CXCR6 receptor.[1][6] |
| cAMP Signaling | 1.4 µM | Concentration required to inhibit 50% of the CXCL16-mediated cAMP signaling pathway.[1][6] |
| Murine CXCR6 Antagonism | ||
| β-arrestin Recruitment | 18 µM | Concentration needed to inhibit 50% of CXCL16-induced β-arrestin recruitment to the mouse CXCR6 receptor.[2][7] |
In Vivo Efficacy of a ML339 Derivative (Compound 81) in a Hepatocellular Carcinoma Mouse Xenograft Model
The following data is for Compound 81, a derivative of ML339, and not ML339 itself.
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Compound 81 | 30 mg/kg | Significant inhibition of SK-HEP-1 induced tumor growth over 30 days.[1] |
| Compound 81 | 60 mg/kg | Significant inhibition of SK-HEP-1 induced tumor growth over 30 days.[1] |
| Cyclophosphamide (Positive Control) | 50 mg/kg | Inhibition of SK-HEP-1 induced tumor growth.[1] |
Experimental Protocols
General Considerations for In Vivo Administration
Given the challenges associated with ML339's use in mice, the following are general recommendations. It is critical to perform preliminary dose-finding, tolerability, and pharmacokinetic studies in the specific mouse model being used.
-
Dosing Frequency: Due to rapid metabolism, frequent administration may be necessary to maintain adequate plasma concentrations.[2]
-
Route of Administration: Intravenous (IV) administration could be considered to bypass first-pass metabolism in the liver.[2] For oral administration, a suitable vehicle is required.
-
Humanized Mouse Models: For research focused on the human CXCR6 receptor, utilizing a mouse model with a humanized CXCR6 receptor could yield more translatable results.[2]
Preparation of Dosing Solution (Based on a suggested formulation)
This protocol is based on a general method for preparing a compound with similar characteristics for oral administration in mice.
Materials:
-
ML339
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of ML339 in DMSO (e.g., 37.5 mg/mL).[7] Ensure the compound is fully dissolved.
-
To prepare the working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil to achieve a final concentration of 3.75 mg/mL.[7]
-
Mix the solution thoroughly to ensure homogeneity.
-
It is recommended to prepare the working solution fresh on the day of use.[7]
Administration Protocol: Subcutaneous Xenograft Mouse Model of Hepatocellular Carcinoma (Adapted from a study using a derivative compound)
This protocol is adapted from a study using a derivative of ML339 (compound 81) in an SK-HEP-1 mouse xenograft model.[1]
Animal Model:
-
Immunocompromised mice (e.g., SCID or nude mice) are suitable for xenograft studies.
Tumor Cell Implantation:
-
Culture human hepatocellular carcinoma cells (e.g., SK-HEP-1) that express high levels of CXCR6.
-
Harvest the cells and resuspend them in a suitable medium, potentially mixed with Matrigel.
-
Inject the cell suspension subcutaneously into the flank of the mice.
Treatment Protocol:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the prepared ML339 dosing solution or vehicle control to the respective groups. The administration route and frequency should be determined by preliminary studies. For oral gavage, a typical volume is 100-200 µL per mouse.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Visualizations
Signaling Pathway of ML339 Action
Caption: ML339 competitively antagonizes the CXCR6 receptor, blocking downstream signaling.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo xenograft study to evaluate ML339 efficacy.
References
- 1. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing ML339 Permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML339 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 6 (CXCR6).[1] The CXCR6/CXCL16 axis is implicated in the progression of various cancers by promoting cell migration, invasion, and proliferation.[1][2] As an inhibitor of this pathway, ML339 is a compound of interest for therapeutic development.[2] Assessing the membrane permeability of drug candidates like ML339 is a critical step in early drug discovery, as it helps to predict oral bioavailability and systemic exposure.[3][4]
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method used to predict the passive permeability of compounds across biological membranes.[5][6] This assay measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, into an acceptor compartment.[6][7] PAMPA is a cost-effective and rapid screening tool that models passive transcellular diffusion, which is the primary absorption mechanism for the majority of orally administered drugs.[6][8] Unlike cell-based assays such as the Caco-2 model, PAMPA exclusively measures passive permeability, without the influence of active transport or efflux mechanisms.[9][10] This allows for a clear assessment of a compound's intrinsic ability to cross a lipid barrier.
These application notes provide a detailed protocol for assessing the permeability of ML339 using the PAMPA method, along with data presentation and visualization to guide researchers in their experimental design and data interpretation.
Data Presentation: Permeability of ML339
The permeability of ML339 has been evaluated using the PAMPA assay at various pH levels in the donor compartment, mimicking different regions of the gastrointestinal tract. The results demonstrate that ML339 exhibits good permeability, which increases with a higher pH in the donor compartment.[2][11] The quantitative data for the effective permeability (Pe) of ML339 is summarized in the table below.[12]
| Donor pH | Acceptor pH | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Permeability Classification |
| 5.0 | 7.4 | 1.9 | Moderate |
| 6.2 | 7.4 | 4.3 | Moderate |
| 7.4 | 7.4 | 10.0 | High |
Classification is based on typical PAMPA data interpretation where Pe < 1 x 10⁻⁶ cm/s is low, 1-10 x 10⁻⁶ cm/s is moderate, and > 10 x 10⁻⁶ cm/s is high.
Experimental Protocols
This section provides a detailed methodology for conducting the PAMPA assay to assess the permeability of ML339.
Materials and Reagents
-
ML339
-
96-well microtiter plates (Donor and Acceptor plates, e.g., Millipore MultiScreen-IP PAMPA filter plate)[7]
-
Lecithin (L-α-phosphatidylcholine)[7]
-
Dodecane[7]
-
Phosphate-Buffered Saline (PBS), 10X solution
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Reference compounds (e.g., caffeine for high permeability, mannitol for low permeability)
-
Analytical equipment (e.g., LC-MS/MS or UV-Vis spectrophotometer)[9][10]
Solution Preparation
-
Artificial Membrane Solution (1% Lecithin in Dodecane):
-
Prepare a 1% (w/v) solution of lecithin in dodecane.
-
Sonicate the mixture until the lecithin is fully dissolved.[8]
-
-
Buffer Solutions (Acceptor and Donor):
-
Prepare 1X PBS by diluting the 10X stock with deionized water.
-
Acceptor Buffer (pH 7.4): Use 1X PBS and adjust the pH to 7.4 if necessary.
-
Donor Buffers (pH 5.0, 6.2, and 7.4): Prepare separate batches of 1X PBS and adjust the pH to 5.0, 6.2, and 7.4 using HCl or NaOH.
-
-
Compound Stock and Dosing Solutions:
-
Prepare a 10 mM stock solution of ML339 in DMSO.
-
Prepare dosing solutions by diluting the stock solution into each of the donor buffers (pH 5.0, 6.2, and 7.4) to a final concentration of 10-50 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.[13]
-
PAMPA Assay Procedure
-
Membrane Coating:
-
Plate Assembly:
-
Add 300 µL of the acceptor buffer (pH 7.4) to each well of the acceptor plate.[8]
-
Add 150-200 µL of the ML339 dosing solutions (at each respective pH) to the corresponding wells of the coated donor plate.[8][9] Include wells with reference compounds and a blank (donor buffer with DMSO).
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich" assembly.[6]
-
-
Incubation:
-
Sample Collection and Analysis:
Data Calculation
The effective permeability coefficient (Pe) is calculated using the following equation:
Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))
Where:
-
Vd: Volume of the donor well
-
Va: Volume of the acceptor well
-
A: Area of the filter membrane
-
t: Incubation time (in seconds)
-
Ca(t): Concentration of the compound in the acceptor well at time t
-
Ceq: Equilibrium concentration, calculated as ((Cd(t) * Vd) + (Ca(t) * Va)) / (Vd + Va)
-
Cd(t): Concentration of the compound in the donor well at time t
Visualizations
PAMPA Experimental Workflow
Caption: Workflow for the PAMPA assay to determine ML339 permeability.
ML339 Mechanism of Action
Caption: ML339 antagonizes the CXCR6 receptor, blocking downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 6. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 7. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Table 10, Summary of in vitro ADME Properties of probe ML339 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
Unveiling the Anti-Migratory Potential of ML339: An Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive experimental framework for investigating the effects of ML339, a potent and selective antagonist of the C-X-C chemokine receptor type 6 (CXCR6), on cell migration. The protocols detailed herein are designed to offer a robust and reproducible methodology for assessing the inhibitory potential of ML339 in relevant biological systems.
ML339 functions by blocking the interaction between CXCR6 and its ligand, CXCL16. This interaction is implicated in the progression of several cancers by promoting cell migration, invasion, and proliferation.[1] Understanding the precise impact of ML339 on these cellular processes is crucial for its development as a potential therapeutic agent. This guide outlines key in vitro assays to quantify the effects of ML339 on cell migration.
Data Presentation: Quantitative Analysis of ML339's Bioactivity
The efficacy of ML339 can be quantified through various in vitro assays. The following table summarizes key inhibitory concentrations (IC50) that are critical for designing and interpreting experiments.
| Parameter | IC50 Value | Description |
| CXCR6 Antagonism | 140 nM | Concentration of ML339 required to inhibit 50% of CXCR6 receptor activity.[1] |
| β-Arrestin Recruitment | 0.3 µM | Concentration of ML339 that inhibits 50% of CXCL16-induced β-arrestin recruitment to CXCR6.[2] |
| cAMP Signaling Inhibition | 1.4 µM | Concentration of ML339 that inhibits 50% of the downstream cyclic AMP signaling pathway.[2] |
Note: Specific IC50 values for cytotoxicity or anti-proliferative effects of ML339 are not consistently reported and should be determined empirically for the specific cell line and experimental conditions being used.[1]
Core Experimental Protocols
To elucidate the effect of ML339 on cell migration, two primary in vitro assays are recommended: the Wound Healing (Scratch) Assay and the Transwell Migration Assay. These assays provide complementary insights into both collective and individual cell migration.
Wound Healing (Scratch) Assay
This assay is a straightforward and cost-effective method to study collective cell migration in a two-dimensional context.[3] It involves creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.[3]
Protocol:
-
Cell Seeding:
-
Creating the Wound:
-
ML339 Treatment:
-
Prepare serial dilutions of ML339 in a serum-free or low-serum medium. A starting range of 0.1 µM to 10 µM is recommended, encompassing the known IC50 values.
-
Add the ML339 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest ML339 treatment.[6]
-
-
Imaging and Data Acquisition:
-
Capture images of the wounds at time zero (T=0) using a phase-contrast microscope.[3]
-
Incubate the plate and capture subsequent images at regular intervals (e.g., every 4-8 hours) for up to 48 hours, or until the wound in the control well is nearly closed.[3][7]
-
Use imaging software (e.g., ImageJ) to measure the area of the wound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of wound closure at each time point for each treatment condition relative to the initial wound area.
-
Compare the migration rates between ML339-treated and control groups.
-
Transwell Migration Assay
The transwell assay, also known as the Boyden chamber assay, assesses the chemotactic response of cells to a chemoattractant gradient.[8][9] This method is ideal for studying the migration of individual cells through a porous membrane.[8][10]
Protocol:
-
Cell Preparation:
-
Assay Setup:
-
Place transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.[8]
-
In the lower chamber, add a medium containing a chemoattractant, such as recombinant human CXCL16, to stimulate migration.[6] A medium with 10% fetal bovine serum (FBS) can also be used as a general chemoattractant.
-
In the upper chamber (the transwell insert), add 100 µL of the cell suspension.[8]
-
-
ML339 Treatment:
-
Pre-incubate the cell suspension with various concentrations of ML339 (e.g., 0.1 µM to 10 µM) or vehicle control for 1-2 hours at 37°C before adding them to the transwell insert.[6]
-
-
Incubation:
-
Cell Staining and Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[1][8]
-
Fix the migrated cells on the bottom of the membrane with 70% ethanol or methanol for 10-15 minutes.[1][8]
-
Stain the fixed cells with a 0.2% crystal violet solution for 15 minutes.[1][13]
-
Gently wash the inserts with water and allow them to air dry.[1]
-
Count the number of stained cells in several microscopic fields for each insert.[1] Alternatively, the dye can be eluted and the absorbance measured.[1]
-
-
Data Analysis:
-
Compare the number of migrated cells in the ML339-treated groups to the vehicle control group to determine the inhibitory effect.[6]
-
Live-Cell Imaging
For a more dynamic and detailed analysis of cell migration, live-cell imaging can be employed in conjunction with the wound healing assay.[14][15] This technique allows for the real-time visualization and quantification of cell movement over an extended period.[14][16]
Protocol:
-
Setup:
-
Perform the wound healing assay as described above in a plate compatible with a live-cell imaging system.
-
Place the plate within the live-cell imaging incubator, which maintains optimal temperature, humidity, and CO2 levels.[14]
-
-
Image Acquisition:
-
Set the system to automatically capture images of the wound area at regular intervals (e.g., every 15-30 minutes).[14]
-
-
Data Analysis:
Visualizations
To better illustrate the experimental processes and the underlying biological mechanism, the following diagrams are provided.
Caption: Mechanism of ML339 as a CXCR6 antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. clyte.tech [clyte.tech]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Scratch Wound Healing Assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 15. news-medical.net [news-medical.net]
- 16. youtube.com [youtube.com]
Troubleshooting & Optimization
ML339 solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ML339 in DMSO and cell culture media, alongside troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of ML339?
A1: The most effective solvent for preparing high-concentration stock solutions of ML339 is Dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO at concentrations ranging from 75 mg/mL to 125 mg/mL.[1][2][3][4] For optimal results, it is recommended to use fresh, anhydrous DMSO, as moisture can decrease the compound's solubility.[1][5]
Q2: How should I store ML339 powder and my DMSO stock solutions?
A2: Proper storage is essential to maintain the stability and activity of ML339.[3]
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3][6]
-
DMSO Stock Solutions: Store at -80°C for up to one year or at -20°C for up to one month.[3][6] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][7]
Q3: I am observing precipitation when preparing my ML339 stock solution in DMSO. What should I do?
A3: If you observe precipitation, gentle warming and/or sonication can help to completely dissolve the ML339.[1][3] Ensure your DMSO is high-purity and anhydrous, as absorbed moisture is a common cause of precipitation.[1] Using an ultrasonic cleaner is recommended over an ultrasonic disruptor.[4]
Q4: My ML339 precipitated after I diluted my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A4: ML339 is practically insoluble in water.[1] To prevent precipitation when diluting into aqueous media, ensure rapid and thorough mixing, for instance by vortexing immediately after adding the DMSO stock.[1] It is also crucial to keep the final DMSO concentration in your cell culture medium as low as possible (typically ≤ 0.1% to 0.5%) to avoid both precipitation and cytotoxicity.[3][7]
Q5: What is the stability of ML339 in cell culture media for long-term experiments?
A5: While specific data on long-term degradation in cell culture media at 37°C is limited, ML339 has been shown to be stable in aqueous buffers at a pH range of 5.0-7.4.[3] For experiments lasting several days, it is advisable to refresh the medium with freshly diluted ML339 every 24-48 hours to ensure a consistent concentration and maintain optimal cell health.[3]
Q6: What is the mechanism of action for ML339?
A6: ML339 is a potent and selective antagonist of the human C-X-C chemokine receptor type 6 (CXCR6).[2][6][7] It works by blocking the binding of its natural ligand, CXCL16, to the CXCR6 receptor.[3][7] This inhibition prevents the activation of downstream signaling pathways, including β-arrestin recruitment, the cAMP signaling cascade, the PI3K/Akt/mTOR pathway, and the ERK/MAPK pathway.[2][6][7]
Q7: Is ML339 active against the mouse CXCR6 receptor?
A7: ML339 shows significantly lower potency against the murine CXCR6 receptor, being approximately 100-fold less active compared to its activity on the human receptor.[3][4] This is a critical consideration for researchers planning experiments using mouse models or murine cells.[3]
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 75 - 125 mg/mL | 149.4 - 249 mM | Ultrasonic assistance and newly opened, hygroscopic DMSO are recommended.[2][3][4] |
| Ethanol | 13 mg/mL | ~25.9 mM | |
| Water | Insoluble | Insoluble |
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Precipitation in DMSO Stock | 1. DMSO has absorbed moisture.2. Incorrect storage of stock solution. | 1. Use fresh, anhydrous (cell culture grade) DMSO.2. Use sonication or gentle warming to aid dissolution.[1]3. Prepare fresh stock solutions for each experiment.[1] |
| Precipitation Upon Dilution in Media | 1. Poor mixing technique.2. High final concentration of ML339.3. Final DMSO concentration is too low to maintain solubility. | 1. Add the ML339 DMSO stock directly into the media and vortex immediately for rapid dispersal.[1]2. Test a serial dilution to find the maximum soluble concentration in your specific medium. |
| Observed Cytotoxicity or Changes in Cell Morphology | 1. Final DMSO concentration is too high.2. Off-target effects of ML339 at high concentrations. | 1. Calculate the final DMSO concentration in your media. Ensure it is below 0.5%, and ideally below 0.1%.[3][7]2. Run a vehicle control (DMSO only) at the same final concentration to isolate the effect of the solvent.[8]3. Perform a dose-response curve to determine the optimal, non-toxic concentration of ML339 for your cell line.[8] |
| Inconsistent or No Compound Activity | 1. Compound degradation due to improper storage or multiple freeze-thaw cycles.2. Low potency on the target species (e.g., using on murine cells).[3] | 1. Ensure stock solutions are aliquoted and stored correctly at -80°C.[3]2. For long-term experiments, replenish the media with freshly prepared ML339 every 24-48 hours.[3]3. Verify the species reactivity of ML339 for your experimental system.[3] |
Experimental Protocols
Preparation of a 10 mM ML339 Stock Solution in DMSO
Materials:
-
ML339 powder (Molecular Weight: 502.0 g/mol )
-
Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer and/or sonicator
Procedure:
-
Weighing: Accurately weigh 5.02 mg of ML339 powder and place it into a sterile microcentrifuge tube.[7]
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.[7]
-
Mixing: Vortex the tube briefly but thoroughly to ensure the compound is fully dissolved.[7] If precipitation persists, use an ultrasonic bath for a few minutes.[3]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[3][7]
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of ML339 on the viability and proliferation of cancer cell lines.
Materials:
-
Responsive cells (e.g., PC3, LNCaP prostate cancer cells)[7]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[7]
-
ML339 stock solution (10 mM in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[8]
-
Compound Preparation: Prepare serial dilutions of ML339 in complete culture medium from your 10 mM DMSO stock. A suggested starting concentration range is 0.1 µM to 100 µM.[8] Remember to include a vehicle control (medium with the same final DMSO concentration as your highest ML339 dose).[8]
-
Cell Treatment: Remove the medium from the overnight culture and replace it with the medium containing the different concentrations of ML339 or the vehicle control.[8]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[8]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[8]
-
Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the crystals.[8]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[8]
Visualizations
Caption: ML339 inhibits the CXCL16/CXCR6 signaling pathway.
Caption: Workflow for preparing ML339 for in vitro experiments.
References
Technical Support Center: Enhancing ML339 Stability for In Vivo Mouse Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of ML339 in mouse plasma during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo efficacy of ML339 reduced in mice?
A1: There are two primary reasons for the reduced efficacy of ML339 in mice. First, ML339 has significantly lower potency against the murine CXCR6 receptor compared to the human receptor, with an IC50 of 18 µM for β-arrestin recruitment at the mouse receptor versus 0.3 µM for the human receptor.[1][2][3] Second, ML339 exhibits moderate metabolic stability in mouse plasma, leading to rapid clearance and decreased in vivo exposure.[1][4]
Q2: What is the primary metabolic vulnerability of ML339?
A2: The main metabolic issue with ML339 is believed to be the demethylation of its 3,4,5-trimethoxyphenyl group.[1] This metabolic process is a key contributor to its limited stability in mouse plasma.[1] In vitro studies have demonstrated that ML339 is almost entirely metabolized in mouse liver microsomes within one hour.[5]
Q3: Have any analogs of ML339 with better properties for in vivo mouse studies been identified?
A3: While research has aimed to develop analogs with improved metabolic stability, a suitable candidate for in vivo mouse studies has not yet been reported.[1] For example, compound 81 was developed as a more potent antagonist of the human CXCR6 receptor; however, it was found to be inactive against the mouse receptor.[1][6] This underscores the difficulty in creating a single compound with optimal activity and metabolic stability in both human and murine systems.[1]
Q4: What are the key pharmacokinetic parameters of ML339 in mice?
A4: Specific in vivo pharmacokinetic data for ML339 in mice, such as half-life, clearance, Cmax, Tmax, and bioavailability, are not widely available in the public domain.[1] However, the available in vitro data strongly suggest a short in vivo half-life and rapid clearance due to its moderate stability in mouse plasma and fast metabolism in liver microsomes.[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with ML339 in mice and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or undetectable plasma concentrations of ML339 | Rapid metabolism in the liver and plasma.[1] | 1. Increase Dosing Frequency: Administer ML339 more often to maintain plasma concentrations above the therapeutic threshold.[1] 2. Increase Dose: A higher dose may compensate for rapid clearance, but be mindful of potential toxicity.[1] 3. Change Route of Administration: Consider intravenous (IV) administration to bypass first-pass metabolism in the liver.[1] 4. Formulation Strategies: Explore using drug delivery systems like liposomes or nanoparticles to shield ML339 from metabolic enzymes and extend its circulation time.[1] 5. Co-administration with Metabolic Inhibitors: Using broad-spectrum cytochrome P450 inhibitors could slow down ML339 metabolism, but potential off-target effects must be carefully considered. |
| In vitro efficacy does not translate to in vivo activity | 1. Poor pharmacokinetic properties: As noted, rapid metabolism leads to insufficient in vivo exposure.[1] 2. Low potency at the mouse receptor: The significantly higher IC50 of ML339 for the mouse CXCR6 receptor necessitates higher concentrations to achieve the same level of target engagement as in human cells.[1][2] | 1. Confirm target engagement in vivo: If possible, measure the occupancy of the CXCR6 receptor in your mouse model after administering ML339.[1] 2. Optimize Dosing Regimen: Experiment with different doses and administration frequencies to find a regimen that maintains a therapeutic concentration. |
| High variability in experimental results between individual mice | Differences in metabolic enzyme expression and activity among mice.[1] | 1. Use a larger cohort of mice: This can help to account for individual variability and yield more statistically robust data.[1] 2. Characterize Mouse Strain Metabolism: Understanding the specific metabolic characteristics of the mouse strain being used can aid in interpreting the results.[1] |
Quantitative Data Summary
Table 1: In Vitro Potency of ML339
| Parameter | Human CXCR6 | Mouse CXCR6 |
| IC50 (β-arrestin recruitment) | 0.3 µM[2][3] | 18 µM[1][2][3] |
| IC50 (cAMP signaling) | 1.4 µM[2][3] | Not Reported |
| IC50 (Selective Antagonist) | 140 nM[2] | Not Reported |
Table 2: In Vitro Stability of ML339
| Matrix | Stability | Key Findings |
| Human Plasma | Good[2][4] | |
| Mouse Plasma | Moderate[1][2][4] | |
| Human Liver Microsomes | Low[5] | Almost completely metabolized within 1 hour.[5] |
| Mouse Liver Microsomes | Low[1][5] | Almost completely metabolized within 1 hour.[1][5] |
Experimental Protocols
Protocol 1: In Vitro Mouse Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of ML339 in mouse plasma.
Materials:
-
ML339
-
Control compound (with known stability in mouse plasma)
-
Freshly collected mouse plasma (with an anticoagulant like heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of ML339 and the control compound in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed mouse plasma to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to prevent protein precipitation.[1]
-
Incubate the plate at 37°C.[1]
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.[1]
-
Immediately stop the reaction by adding a 3-fold volume of ice-cold acetonitrile containing the internal standard. This will precipitate the plasma proteins.[1]
-
Vortex the samples and centrifuge to pellet the precipitated protein.[1]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.[1]
-
Analyze the concentration of ML339 at each time point and calculate the half-life (t1/2).
Protocol 2: In Vitro Mouse Liver Microsome Stability Assay
This protocol provides a general method for evaluating the metabolic stability of ML339 in mouse liver microsomes.
Materials:
-
ML339
-
Mouse liver microsomes
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
In a 96-well plate, add the phosphate buffer, mouse liver microsomes, and the ML339 stock solution.[1]
-
Pre-incubate the plate at 37°C for a few minutes.[1]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.[1]
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet the microsomes.
-
Transfer the supernatant for LC-MS/MS analysis to determine the remaining ML339 concentration and calculate the metabolic half-life.
Visualizations
Caption: CXCL16/CXCR6 signaling pathway and ML339 inhibition.
Caption: Workflow for in vitro mouse plasma stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of ML339 at high concentrations
Welcome to the technical support center for ML339. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of ML339, particularly when used at high concentrations. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target activities of ML339?
ML339 is a selective antagonist of the human C-X-C chemokine receptor type 6 (CXCR6) with a half-maximal inhibitory concentration (IC50) of 140 nM.[1][2] It functions by blocking the recruitment of β-arrestin and inhibiting the cyclic adenosine monophosphate (cAMP) signaling pathway induced by the natural ligand, CXCL16. The IC50 values for β-arrestin recruitment and cAMP signaling antagonism are 0.3 µM and 1.4 µM, respectively.[1][2][3] It is important to note that ML339 has significantly weaker activity at the murine CXCR6 receptor, with an IC50 of 18 µM.[1][2]
Q2: What are the known off-target activities of ML339?
Q3: Has ML339 been profiled against a broad kinase panel?
Currently, there is no publicly available data from a comprehensive kinase screening panel (e.g., KINOMEscan) for ML339. Therefore, its activity against the human kinome at high concentrations is unknown.
Q4: What is the cytotoxic concentration of ML339?
ML339 is reported to be non-toxic to immortalized human liver cells (Fa2-N4) with a half-maximal lethal concentration (LC50) greater than 50 µM.[1] However, it is recommended that researchers determine the cytotoxic concentration in their specific cell line of interest, as this can vary.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments, particularly those that might indicate off-target effects of ML339 at high concentrations.
Scenario 1: Unexpected Phenotype Observed Not Consistent with CXCR6 Inhibition
-
Issue: You observe a cellular phenotype (e.g., changes in cell morphology, proliferation, or signaling) that is not consistent with the known functions of the CXCR6 pathway.
-
Possible Cause: This could be due to an off-target effect of ML339, especially at concentrations significantly higher than its CXCR6 IC50. The known off-targets, 5-HT2B and DAT, or other unknown off-targets could be responsible.
-
Troubleshooting Steps:
-
Confirm the Phenotype is Dose-Dependent: Perform a dose-response experiment to ensure the observed effect is dependent on the concentration of ML339.
-
Investigate Known Off-Targets:
-
5-HT2B: If your cells express the 5-HT2B receptor, investigate the downstream signaling of this Gq-coupled receptor, such as measuring intracellular calcium mobilization.
-
DAT: If you are working with dopaminergic cells or cells engineered to express DAT, assess dopamine uptake to see if it is inhibited by ML339.
-
-
Perform a Rescue Experiment: If a specific off-target is suspected, try to rescue the phenotype by using a selective agonist or antagonist for that target in the presence of ML339.
-
Broad Off-Target Screening: For a comprehensive analysis, consider profiling ML339 against a broad panel of receptors and kinases.
-
Scenario 2: Discrepancy Between In Vitro Potency and Cellular Activity
-
Issue: The concentration of ML339 required to achieve a cellular effect is much higher than its reported IC50 for CXCR6 (140 nM).
-
Possible Cause:
-
Low expression of CXCR6 in your cell model.
-
The observed cellular effect is mediated by a lower-affinity off-target.
-
Poor cell permeability of ML339 in your specific cell type.
-
-
Troubleshooting Steps:
-
Verify Target Expression: Confirm the expression of CXCR6 in your cell line at the protein level (e.g., by Western blot, flow cytometry, or immunofluorescence).
-
Conduct a Target Engagement Assay: Use a method like a cellular thermal shift assay (CETSA) to confirm that ML339 is binding to CXCR6 in your cells.
-
Evaluate Off-Target Activity: If the cellular EC50 is in the micromolar range, it may align with the activity at off-targets like 5-HT2B or DAT. Investigate these possibilities as described in Scenario 1.
-
Assess Cytotoxicity: At high concentrations, the observed effect may be due to general cytotoxicity rather than specific target inhibition. Perform a cell viability assay in parallel with your functional assay.
-
Quantitative Data Summary
The following table summarizes the known quantitative data for ML339.
| Target | Assay | Species | Activity | Value | Reference |
| CXCR6 | Antagonist Activity | Human | IC50 | 140 nM | [1][2] |
| CXCR6 | β-arrestin Recruitment | Human | IC50 | 0.3 µM | [1][2][3] |
| CXCR6 | cAMP Signaling | Human | IC50 | 1.4 µM | [1][2][3] |
| CXCR6 | β-arrestin Recruitment | Mouse | IC50 | 18 µM | [1][2] |
| CXCR4 | Inhibitory Activity | Human | IC50 | >79 µM | [1][2] |
| CXCR5 | Inhibitory Activity | Human | IC50 | >79 µM | [1][2] |
| Apelin Receptor (APJ) | Inhibitory Activity | Human | IC50 | >79 µM | [1][2] |
| 5-HT2B | Competitive Binding | Not Specified | % Inhibition @ 10 µM | Moderate Activity | [1] |
| DAT | Competitive Binding | Not Specified | % Inhibition @ 10 µM | Moderate Activity | [1] |
| Fa2-N4 Cells | Cytotoxicity | Human | LC50 | >50 µM | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT/MTS)
This protocol is to determine the cytotoxic concentration of ML339 in a specific cell line.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
ML339 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of ML339 in complete culture medium. It is recommended to use a wide concentration range (e.g., 0.1 µM to 100 µM) to determine the LC50. Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the medium from the cells and add the medium containing the different concentrations of ML339.
-
Incubate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
For MTT Assay:
-
Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
For MTS Assay:
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the LC50.
-
2. Off-Target Radioligand Binding Assay
This protocol can be adapted to determine the binding affinity (Ki) of ML339 for a specific off-target receptor (e.g., 5-HT2B).
-
Principle: ML339 competes with a radiolabeled ligand for binding to a receptor expressed in a cell membrane preparation. The amount of radioactivity bound to the membrane is measured, and the IC50 of ML339 is determined.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT2B)
-
Radiolabeled ligand for the target receptor (e.g., [3H]-LSD for 5-HT2B)
-
ML339 stock solution
-
Assay buffer
-
Wash buffer
-
96-well filter plates
-
Vacuum filtration apparatus
-
Scintillation fluid and counter
-
-
Protocol:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and serial dilutions of ML339.
-
Add the radiolabeled ligand at a fixed concentration (typically at its Kd).
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of ML339 to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Results in ML339 Experiments
Welcome to the technical support center for ML339, a selective antagonist of the C-X-C chemokine receptor type 6 (CXCR6). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ML339?
A1: ML339 is a potent and selective small-molecule antagonist of the human CXCR6 receptor.[1] It functions by competitively and reversibly binding to CXCR6, which in turn blocks the interaction between CXCR6 and its ligand, CXCL16. This inhibition prevents the activation of downstream signaling pathways, such as β-arrestin recruitment and cAMP signaling, which are involved in processes like cell migration and proliferation.
Q2: What is the recommended solvent and storage for ML339?
A2: ML339 should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q3: Is ML339 active against the murine CXCR6 receptor?
A3: ML339 exhibits significantly lower potency against the murine (mouse) CXCR6 receptor compared to the human receptor.[2] Reports indicate that it is approximately 100-fold less active in mouse cell-based assays.[2] Researchers should consider this species-specific difference when designing experiments involving murine models.
Q4: What are the key quantitative parameters for ML339's activity?
A4: The inhibitory activity of ML339 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific assay and cell type used. Please refer to the data summary table below for specific values.
Quantitative Data Summary
The following table summarizes the key quantitative data for ML339 from various in vitro assays.
| Assay Type | Target Species | IC50 Value |
| CXCR6 Antagonism | Human | 140 nM |
| β-arrestin Recruitment | Human | 0.3 µM |
| cAMP Signaling | Human | 1.4 µM |
| β-arrestin Recruitment | Murine | 18 µM |
| Selectivity (CXCR4, CXCR5, APJ) | Human | >79 µM |
Troubleshooting Guide for Inconsistent Results
Inconsistent results in ML339 experiments can arise from various factors, from compound handling to assay-specific variables. This guide provides a structured approach to identifying and resolving common issues.
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Compound Instability: ML339 may degrade with repeated freeze-thaw cycles of the stock solution. | Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| Inconsistent Cell Health or Density: Variations in cell passage number, confluency, or seeding density can alter receptor expression and signaling. | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells. Monitor cell viability before and during the experiment. | |
| Assay-Specific Variability: Minor differences in incubation times, reagent concentrations, or temperature can impact results. | Standardize all assay parameters, including incubation times and temperatures. Use a consistent source and lot for all reagents. | |
| Low or no inhibitory effect of ML339 | Incorrect Species: ML339 is significantly less potent on the murine CXCR6 receptor.[2] | Confirm that you are using a human cell line or a cell line engineered to express human CXCR6. |
| Compound Precipitation: ML339 is hydrophobic and may precipitate when diluted into aqueous media, reducing its effective concentration. | Prepare fresh dilutions and visually inspect for any precipitation. The final DMSO concentration in the culture medium should typically be kept below 0.5% to maintain solubility. | |
| Low Receptor Expression: The cell line used may not express sufficient levels of CXCR6. | Verify CXCR6 expression in your cell line using techniques like qPCR, western blot, or flow cytometry. | |
| Inactive Ligand: The CXCL16 used to stimulate the receptor may have lost activity. | Use a fresh, validated batch of CXCL16 and perform a dose-response curve to confirm its activity. | |
| Inconsistent results in cell migration (chemotaxis) assays | Suboptimal Chemoattractant Gradient: An inadequate CXCL16 gradient will lead to poor and variable cell migration. | Optimize the CXCL16 concentration to establish a robust chemotactic gradient. Ensure the lower chamber is properly filled without introducing bubbles. |
| Incorrect Incubation Time: Incubation times that are too short or too long can result in insufficient or excessive cell migration, respectively. | Empirically determine the optimal incubation time for your specific cell line. | |
| Variable Cell Motility: The inherent migratory capacity of the cells can vary. | Serum-starve the cells for a few hours before the assay to synchronize them and enhance their migratory response to the chemoattractant. |
Experimental Protocols
General Protocol for ML339 Treatment in Cell-Based Assays
-
Compound Preparation: Prepare a stock solution of ML339 in DMSO (e.g., 10 mM).
-
Cell Seeding: Seed CXCR6-expressing cells in an appropriate multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: On the day of the experiment, prepare serial dilutions of the ML339 stock solution in serum-free or low-serum medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Pre-incubation: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of ML339 or vehicle control (DMSO). Incubate for a predetermined period (e.g., 30-60 minutes) at 37°C.
-
Ligand Stimulation: Add the CXCR6 ligand, CXCL16, at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate the plate for the appropriate duration for the specific assay being performed (e.g., 90 minutes for β-arrestin recruitment, or several hours for migration assays).
-
Signal Detection: Measure the assay-specific signal (e.g., luminescence, fluorescence, or cell count) using a plate reader or microscope.
-
Data Analysis: Calculate the percent inhibition for each ML339 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
Technical Support Center: Optimizing ML339 Dosage for In Vivo Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CXCR6 antagonist ML339 and its analogs in in vivo cancer models.
Frequently Asked Questions (FAQs)
Q1: What is ML339 and what is its mechanism of action in cancer?
ML339 is a potent and selective small-molecule antagonist of the human C-X-C chemokine receptor type 6 (CXCR6).[1] Its primary mechanism of action is to block the interaction between CXCR6 and its ligand, CXCL16. This interaction is implicated in various cellular processes that contribute to cancer progression, including cell survival, proliferation, migration, and inflammation. By inhibiting this axis, ML339 can disrupt the signaling pathways that drive tumor growth and metastasis.[1]
Q2: In which in vivo cancer models has ML339 or its analogs been tested?
While ML339 was initially investigated for its potential in prostate cancer, published in vivo studies have primarily utilized a closely related analog, designated as compound 81 , in a mouse xenograft model of hepatocellular carcinoma (HCC).[1][2]
Q3: Why was an analog of ML339 used in the in vivo studies?
ML339 exhibits weak activity against the murine (mouse) CXCR6 receptor.[2] This species-specific difference in potency makes it challenging to accurately assess its efficacy in mouse models. Consequently, compound 81, which demonstrates better properties for in vivo evaluation in mice, was used in the HCC xenograft model.[2] This is a critical consideration for researchers planning in vivo experiments.
Q4: What is the recommended starting dosage for ML339's analog, compound 81, in an HCC xenograft model?
In a study using a subcutaneous SK-HEP-1 human hepatocellular carcinoma xenograft model in immunodeficient mice, compound 81 was administered orally at doses of 30 mg/kg and 60 mg/kg .[2] These doses resulted in a significant decrease in tumor growth over a 30-day period.[2]
Troubleshooting Guide
Issue 1: Suboptimal efficacy of ML339 in an in vivo mouse model.
-
Possible Cause: As mentioned in the FAQs, ML339 has weak antagonism for the mouse CXCR6 receptor.[2]
-
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, perform a pharmacodynamic (PD) study to assess whether ML339 is engaging with the CXCR6 target in your tumor model.
-
Consider an Analog: For efficacy studies in mice, it is highly recommended to use an analog with proven in vivo activity in this species, such as compound 81.[2]
-
Humanized Mouse Models: If ML339 must be used, consider employing a humanized mouse model that expresses the human CXCR6 receptor.
-
Issue 2: Poor oral bioavailability of the compound.
-
Possible Cause: ML339 and its analogs can have physicochemical properties that limit their absorption after oral administration. ML339 itself has been shown to be almost completely metabolized in mouse liver microsomes within an hour.[3]
-
Troubleshooting Steps:
-
Formulation Optimization: The vehicle used to dissolve and administer the compound is critical. For compound 81, a formulation of DMSO, Tween 80, and water (1:1:8) was used for oral administration.[2] Experiment with different pharmaceutically acceptable vehicles to improve solubility and absorption.
-
Pharmacokinetic (PK) Study: Conduct a PK study to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and half-life. The published PK data for compound 81 in mice (10 mg/kg oral dose) showed a Cmax of 798 ng/mL and a half-life of 2.82 hours.[2]
-
Alternative Administration Route: If oral bioavailability remains a significant hurdle, consider alternative routes of administration, such as intraperitoneal (IP) injection, if appropriate for the experimental design.
-
Issue 3: Unexpected toxicity or adverse effects.
-
Possible Cause: The compound may have off-target effects, or the vehicle itself could be causing toxicity.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity.
-
Dose De-escalation: If toxicity is observed at the initial doses, perform a dose de-escalation study to identify a maximum tolerated dose (MTD).
-
Monitor for Clinical Signs: Closely monitor animals for signs of toxicity, including changes in body weight, behavior, and physical appearance. While specific toxicity data for compound 81 is not extensively detailed, it was reported to be well-tolerated at efficacious doses.[2]
-
Quantitative Data Summary
The following tables summarize the available quantitative data for ML339 and its analog, compound 81.
Table 1: In Vitro Potency of ML339
| Target | Assay Type | Species | IC50 | Reference |
| Human CXCR6 | β-arrestin recruitment | Human | 0.3 µM | [1] |
| Human CXCR6 | cAMP signaling | Human | 1.4 µM | [1] |
| Mouse CXCR6 | β-arrestin recruitment | Mouse | 18 µM | [4] |
Table 2: In Vivo Efficacy of Compound 81 (ML339 Analog) in a Hepatocellular Carcinoma Xenograft Model
| Animal Model | Cell Line | Administration Route | Dosage | Treatment Duration | Outcome | Reference |
| Immunodeficient Mice | SK-HEP-1 | Oral | 30 mg/kg | 30 days | Significant tumor growth inhibition | [2] |
| Immunodeficient Mice | SK-HEP-1 | Oral | 60 mg/kg | 30 days | Significant tumor growth inhibition | [2] |
Table 3: Pharmacokinetic Parameters of Compound 81 in Mice
| Parameter | Value | Conditions | Reference |
| Clearance | 28.4 mL/min/kg | 5 mg/kg intravenous dose | [2] |
| Volume of Distribution (Vdss) | 3.32 L/kg | 5 mg/kg intravenous dose | [2] |
| Half-life (t1/2) | 1.58 h | 5 mg/kg intravenous dose | [2] |
| Cmax | 798 ng/mL | 10 mg/kg oral dose | [2] |
| Half-life (t1/2) | 2.82 h | 10 mg/kg oral dose | [2] |
| AUC | 2047 ng·h/mL | 10 mg/kg oral dose | [2] |
Experimental Protocols
Protocol 1: Subcutaneous Hepatocellular Carcinoma Xenograft Model
This protocol is a general guideline based on established methods for generating subcutaneous xenografts.[1][4][5]
-
Cell Culture: Culture SK-HEP-1 human hepatocellular carcinoma cells in the recommended medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells, wash them with sterile phosphate-buffered saline (PBS), and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Anesthetize immunodeficient mice (e.g., nude or SCID mice). Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Begin oral administration of the vehicle or compound 81 at the desired dosages (e.g., 30 mg/kg and 60 mg/kg) daily for the duration of the study (e.g., 30 days).
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).
Visualizations
Caption: Simplified CXCR6 signaling pathway and the inhibitory action of ML339.
Caption: General experimental workflow for optimizing the in vivo dosage of a CXCR6 antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CXCL16/CXCR6 chemokine signaling mediates breast cancer progression by pERK1/2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing ML339 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for addressing potential cytotoxicity of the CXCR6 antagonist, ML339, in non-cancerous cell lines. The following resources, including frequently asked questions and troubleshooting guides, are designed to assist in the design and interpretation of experiments involving ML339.
Frequently Asked Questions (FAQs)
Q1: What is ML339 and what is its primary mechanism of action?
ML339 is a selective small-molecule antagonist of the C-X-C chemokine receptor 6 (CXCR6).[1][2] Its primary mechanism of action is to block the binding of the natural ligand, CXCL16, to the CXCR6 receptor, thereby inhibiting downstream signaling pathways.[2] This axis is primarily studied for its role in cancer progression and metastasis.[1]
Q2: Is ML339 expected to be cytotoxic to non-cancerous cell lines?
Based on available data, ML339 has been shown to be non-toxic to immortalized Fa2-N4 human liver cells, with a reported lethal concentration 50 (LC50) greater than 50 μM.[2][3] However, the cytotoxic profile of ML339 in other non-cancerous cell lines, such as HEK293 or NIH3T3, has not been extensively reported in publicly available literature. Therefore, it is crucial to empirically determine the cytotoxicity of ML339 in the specific non-cancerous cell line being used in your experiments.
Q3: Why is it important to assess the cytotoxicity of ML339 in my specific non-cancerous cell line?
Even though ML339 is designed to be a selective antagonist, off-target effects can occur with any small molecule inhibitor, potentially leading to unexpected cytotoxicity.[4][5] Furthermore, the expression of CXCR6 can vary between different cell types, which may influence the on-target and off-target effects of the compound.[6][7][8] Establishing a non-toxic concentration range for your specific cell line is critical for ensuring that any observed biological effects are due to the intended antagonism of CXCR6 and not a general cytotoxic response.
Q4: What are the recommended initial steps for assessing ML339 cytotoxicity?
A dose-response experiment using a broad range of ML339 concentrations is recommended. This will allow for the determination of the half-maximal inhibitory concentration (IC50) or the concentration that causes 50% of the maximal effect, if any cytotoxicity is observed. Standard cytotoxicity assays such as the MTT or LDH assay are suitable for this initial assessment.
Troubleshooting Guide: Unexpected Cytotoxicity
Encountering unexpected cytotoxicity in your experiments with ML339 can be a significant hurdle. This guide provides a structured approach to troubleshooting these issues.
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed at low concentrations of ML339 | Off-target effects: The compound may be interacting with other cellular targets essential for cell survival.[4][5] | - Conduct a literature search for known off-target effects of ML339 or similar CXCR6 antagonists.- Use a lower, non-toxic concentration of ML339 if the desired on-target effect can still be achieved.- Consider using a structurally different CXCR6 antagonist to see if the cytotoxic effect is specific to ML339's chemical scaffold. |
| Cell line sensitivity: The specific non-cancerous cell line may be particularly sensitive to the compound. | - Perform a dose-response curve to determine the precise IC50 value.- Test the compound on a different non-cancerous cell line to see if the effect is cell-type specific. | |
| Compound purity/degradation: The ML339 stock may be impure or have degraded, leading to toxic byproducts. | - Verify the purity of your ML339 stock using analytical methods if possible.- Prepare fresh stock solutions and store them appropriately as recommended by the manufacturer. | |
| Inconsistent cytotoxicity results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular response. | - Standardize your cell culture protocols, including seeding density and passage number.- Ensure consistent media formulation and quality. |
| Assay interference: ML339 may interfere with the components of the cytotoxicity assay itself. | - Run appropriate controls, including ML339 in cell-free media, to check for direct interference with the assay reagents.- Use an orthogonal cytotoxicity assay (e.g., if you are using MTT, try an LDH assay) to confirm the results.[9] | |
| Solvent (DMSO) toxicity: High concentrations of the solvent used to dissolve ML339 can be toxic to cells. | - Ensure the final concentration of DMSO in the culture media is below 0.5% (and ideally below 0.1%).- Include a vehicle control (media with the same concentration of DMSO as the highest ML339 concentration) in all experiments. | |
| No cytotoxicity observed, even at high concentrations | Low CXCR6 expression: The non-cancerous cell line may not express CXCR6, the target of ML339. | - Verify CXCR6 expression in your cell line at the mRNA and/or protein level.- If the goal is to study on-target effects, consider using a cell line with confirmed CXCR6 expression. |
| Compound precipitation: ML339 may be precipitating out of the culture medium at higher concentrations. | - Visually inspect the culture wells for any signs of precipitation.- Prepare fresh dilutions and ensure thorough mixing before adding to the cells. |
Quantitative Data Summary
As of the latest available data, specific IC50 or LC50 values for ML339 in a wide range of non-cancerous cell lines are not extensively published. The most direct piece of evidence is summarized below:
| Cell Line | Assay | Result | Reference |
| Fa2-N4 (immortalized human hepatocytes) | Not specified | LC50 > 50 μM | [2][3] |
Researchers are strongly encouraged to determine the cytotoxic profile of ML339 in their specific experimental system.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
ML339 stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ML339 in complete culture medium. Remove the old medium from the cells and add the diluted compound solutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
Materials:
-
96-well flat-bottom plates
-
ML339 stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Measurement: Read the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the spontaneous and maximum release controls.
Visualizations
Caption: ML339 mechanism of action.
Caption: Cytotoxicity assessment workflow.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue expression of CXCR6 - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CXCR6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
best practices for preparing ML339 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing, storing, and troubleshooting ML339 stock solutions. Adherence to these guidelines is crucial for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing ML339 stock solutions?
A1: The most highly recommended solvent for ML339 is dimethyl sulfoxide (DMSO).[1][2][3][4] It is soluble in DMSO at concentrations up to 125 mg/mL (249 mM).[1][2] For some applications, ethanol can also be used, with solubility reaching up to 20 mM.[3]
Q2: How should I properly store ML339 powder and its stock solutions?
A2: Proper storage is critical to maintain the stability and activity of ML339. For long-term storage, the powdered form should be kept at -20°C for up to three years or at 4°C for up to two years.[1][5] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year or at -20°C for up to one month.[1][6] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][6][7]
Q3: What is the recommended method for dissolving ML339 powder?
A3: To dissolve ML339 powder, add the appropriate volume of your chosen solvent (typically DMSO) to the vial. If the powder does not dissolve readily, sonication can be used to aid dissolution.[1][2] It is recommended to use an ultrasonic cleaner rather than an ultrasonic disruptor.[2] If the powdered compound is tightly adhered to the vial, centrifuging the vial at 3000 rpm for a few minutes can help consolidate it at the bottom.[2]
Q4: How do I prepare a working solution of ML339 for cell-based assays?
A4: For in vitro experiments, a stock solution in DMSO is typically prepared first. This stock solution is then further diluted in the cell culture medium to achieve the desired final concentration.[1] It is crucial to ensure that the final concentration of DMSO in the cell culture is low, typically at or below 0.1%, to prevent any solvent-induced cytotoxicity.[1]
Troubleshooting Guide
Issue 1: My ML339 solution appears cloudy or has visible precipitate.
-
Possible Cause: The concentration of ML339 may have exceeded its solubility limit in the chosen solvent, or the compound may have precipitated out of solution upon dilution into an aqueous buffer or cell culture medium.
-
Troubleshooting Steps:
-
Sonication: Gently sonicate the solution to aid in dissolving the precipitate.[1][2]
-
Warming: Briefly warming the solution may help to redissolve the compound.
-
Stepwise Dilution: When preparing working solutions, perform dilutions in a stepwise manner to avoid rapid changes in concentration that can lead to precipitation.[7]
-
Check Solvent Quality: Ensure you are using fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[4]
-
Issue 2: I am observing unexpected cytotoxicity or changes in cell morphology in my experiments.
-
Possible Cause: The final concentration of DMSO in your cell culture medium may be too high, or the concentration of ML339 itself could be causing off-target effects.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Calculate the final percentage of DMSO in your cell culture. It should ideally be kept below 0.1%.[1]
-
Run a Solvent Control: Include a control group in your experiment that is treated with the same final concentration of DMSO without ML339 to assess the solvent's effect on your cells.
-
Perform a Dose-Response Experiment: Determine the optimal, non-toxic concentration of ML339 for your specific cell line and assay by testing a range of concentrations.[1]
-
Issue 3: I am seeing inconsistent or weaker than expected results in my long-term experiments.
-
Possible Cause: ML339 may be degrading or its effective concentration may be reduced over the course of a prolonged experiment.
-
Troubleshooting Steps:
-
Optimize Media Refreshment: For experiments lasting longer than 48 hours, it is advisable to establish a regular media change schedule (e.g., every 24 or 48 hours), replacing the old media with fresh media containing the desired concentration of ML339.[1]
-
Proper Stock Solution Handling: Ensure your stock solution is stored correctly at -80°C in small aliquots to minimize freeze-thaw cycles.[1] Before use, thaw an aliquot completely and mix it thoroughly.
-
Quantitative Data Summary
| Parameter | Value | Solvent | Source(s) |
| Solubility | Up to 125 mg/mL (249 mM) | DMSO | [1][2] |
| Up to 100 mM | DMSO | [3] | |
| Up to 20 mM | Ethanol | [3] | |
| Powder Storage | -20°C for up to 3 years | N/A | [1][5] |
| 4°C for up to 2 years | N/A | [1][5] | |
| Stock Solution Storage | -80°C for up to 1 year | DMSO | [1][2] |
| -20°C for up to 1 month | DMSO | [1][6] |
Experimental Protocol: Preparation of a 10 mM ML339 Stock Solution in DMSO
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-weighing (if necessary): If starting from a larger quantity of powder, carefully weigh out the desired amount of ML339 in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need 5.02 mg of ML339 for every 1 mL of DMSO.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial or tube containing the ML339 powder.
-
Dissolution: Tightly cap the vial/tube and vortex thoroughly for at least one minute to dissolve the powder.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Troubleshooting Insolubility (if needed): If any particulate matter remains, sonicate the solution in an ultrasonic water bath for 5-10 minutes. Re-inspect for clarity.
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Workflow for Preparing ML339 Stock Solution
Caption: Workflow for the preparation of an ML339 stock solution.
References
Technical Support Center: Mitigating Lot-to-Lot Variability of ML339 Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating lot-to-lot variability of ML339 powder. By understanding potential sources of variability and implementing robust quality control measures, users can ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is ML339 and what is its primary mechanism of action?
A1: ML339 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 6 (CXCR6).[1][2] It functions by blocking the interaction between CXCR6 and its ligand, CXCL16, thereby inhibiting downstream signaling pathways implicated in cell migration, invasion, and proliferation, particularly in cancer.[1] ML339 has been identified as a valuable chemical probe for studying the biological roles of the CXCR6/CXCL16 axis.[3]
Q2: We are observing inconsistent results between different batches of ML339. What are the potential causes?
A2: Lot-to-lot variability in ML339 powder can stem from several factors:
-
Chemical Purity: The presence of impurities, such as starting materials, by-products from the synthesis, or degradation products, can alter the compound's biological activity.[4][5] Even small amounts of a highly potent impurity can significantly impact experimental outcomes.[4]
-
Physical Properties: Variations in particle size, crystal form (polymorphism), and powder flowability can affect the dissolution rate and bioavailability of ML339, which is known to be poorly soluble.[3][6][7]
-
Residual Solvents: The presence of residual solvents from the manufacturing process can affect the powder's physical properties and may also have direct biological effects.
-
Water Content: The amount of adsorbed water can influence the stability and handling of the powder.
Q3: How can we assess the quality of a new lot of ML339 powder?
A3: A comprehensive quality control (QC) strategy should be implemented. This typically involves a combination of analytical techniques to assess both the chemical and physical properties of the powder. Key recommended tests are detailed in the "Experimental Protocols" section of this guide and include High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity identification, and Dynamic Light Scattering (DLS) for particle size analysis.
Q4: What is the recommended procedure for preparing ML339 stock solutions?
A4: Due to its poor aqueous solubility, ML339 is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO).[8] It is crucial to ensure the DMSO is of high purity and anhydrous to prevent compound degradation. Prepare a high-concentration stock solution (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate assay buffer immediately before use and ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.
Q5: What are the best practices for storing ML339 powder?
A5: ML339 powder should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended. Protect the compound from light and moisture to prevent degradation. The azabicyclononane scaffold in ML339 should be handled with care, and appropriate safety measures should be taken.[9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues that may arise from lot-to-lot variability of ML339 powder.
Issue 1: Reduced or No Biological Activity
-
Potential Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution from the solid powder. If the issue persists, analyze the stock solution by HPLC or LC-MS to check for the presence of the parent compound and any degradation products.
-
Review Storage Conditions: Ensure the powder and stock solutions have been stored correctly (cool, dry, dark, and protected from moisture).
-
Assess Stability in Assay Buffer: Incubate ML339 in your experimental buffer for the duration of your experiment and analyze for degradation by HPLC.
-
-
-
Potential Cause 2: Low Purity of the New Lot.
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Obtain the CoA from the supplier for the specific lot number. Compare the purity data with previous lots.
-
Perform Independent Purity Analysis: Use HPLC to determine the purity of the new lot. Compare the chromatogram with that of a previously validated, high-activity lot.
-
-
Issue 2: Increased Off-Target Effects or Cellular Toxicity
-
Potential Cause: Presence of a Biologically Active Impurity.
-
Troubleshooting Steps:
-
Analyze by LC-MS: Use LC-MS to identify any impurities in the new lot.
-
Literature Search: Research the potential biological activities of any identified impurities.
-
Purify the Compound: If a problematic impurity is identified, consider purifying a small amount of the ML339 powder using preparative HPLC to see if the off-target effects are diminished.
-
-
Issue 3: Poor Reproducibility of Results
-
Potential Cause: Inconsistent Dissolution of the Powder.
-
Troubleshooting Steps:
-
Visually Inspect the Powder: Note any differences in appearance (e.g., color, texture, clumping) between lots.
-
Analyze Particle Size: Use a technique like Dynamic Light Scattering (DLS) to assess the particle size distribution of different lots. Smaller particle sizes generally lead to faster dissolution.[3][6][7]
-
Standardize Solution Preparation: Ensure a consistent and validated protocol for dissolving the ML339 powder is used across all experiments. This includes vortexing and/or sonication for a set amount of time to ensure complete dissolution.
-
-
Data Presentation
Table 1: Key Physicochemical and In Vitro Properties of ML339
| Property | Value | Reference |
| Molecular Weight | 502.0 g/mol | [2] |
| Chemical Formula | C₂₆H₃₂ClN₃O₅ | |
| Appearance | Solid Powder | |
| Solubility | Soluble in DMSO | [8] |
| In Vitro Activity | ||
| CXCR6 Antagonism (IC₅₀) | 140 nM | [7] |
| β-arrestin Recruitment (Human CXCR6, IC₅₀) | 0.3 µM | [7] |
| cAMP Signaling (Human CXCR6, IC₅₀) | 1.4 µM | [7] |
| β-arrestin Recruitment (Murine CXCR6, IC₅₀) | 18 µM | [7] |
Table 2: Recommended Quality Control Specifications for Research-Grade ML339 Powder
| Parameter | Method | Recommended Specification |
| Identity | ||
| Mass Spectrometry | LC-MS | Mass consistent with C₂₆H₃₂ClN₃O₅ |
| NMR Spectroscopy | ¹H NMR | Spectrum conforms to the structure of ML339 |
| Purity | ||
| Purity by HPLC | HPLC-UV (254 nm) | ≥ 95% |
| Individual Impurity | HPLC-UV (254 nm) | ≤ 1.0% |
| Physical Properties | ||
| Appearance | Visual Inspection | White to off-white powder |
| Particle Size | DLS | Report Distribution |
| Residuals | ||
| Residual Solvents | GC-MS | Report results |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of ML339 powder and to detect the presence of any impurities.
Materials:
-
ML339 powder (from different lots)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of ML339 powder.
-
Dissolve in 1 mL of DMSO to make a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 20 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of ML339 as the percentage of the main peak area relative to the total area of all peaks.
-
Compare the chromatograms of different lots, noting any new or significantly larger impurity peaks.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the identity of ML339 and to obtain the mass of any major impurities.
Materials:
-
ML339 sample prepared as for HPLC analysis.
-
LC-MS system with an electrospray ionization (ESI) source.
Procedure:
-
Use the same LC conditions as described in the HPLC protocol.
-
Set the mass spectrometer to scan a mass range that includes the expected mass of ML339 (m/z = 502.2 for [M+H]⁺).
-
Acquire data in positive ion mode.
-
Data Analysis:
-
Extract the mass spectrum for the main peak in the chromatogram and confirm that the observed mass corresponds to the expected mass of ML339.
-
Extract mass spectra for any significant impurity peaks to aid in their identification.
-
Protocol 3: Particle Size Analysis by Dynamic Light Scattering (DLS)
Objective: To assess the particle size distribution of ML339 powder from different lots.
Materials:
-
ML339 powder
-
Appropriate dispersant (e.g., a solvent in which ML339 is poorly soluble to maintain a suspension)
-
DLS instrument
Procedure:
-
Sample Preparation:
-
Prepare a dilute suspension of the ML339 powder in the chosen dispersant. The concentration should be optimized for the specific DLS instrument.
-
Briefly sonicate the suspension to break up any agglomerates.
-
-
DLS Measurement:
-
Transfer the suspension to a suitable cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement according to the instrument's instructions.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the particle size distribution.
-
Compare the size distributions of different lots, paying attention to the mean particle size and the polydispersity index (PDI).
-
Visualizations
Caption: ML339 Signaling Pathway Inhibition.
Caption: Quality Control Workflow for ML339.
Caption: Troubleshooting Logic for ML339 Variability.
References
- 1. quora.com [quora.com]
- 2. Effect of Particle Size on Solubility Rate [vlaby.com]
- 3. Effect of particle size on the dissolution behaviors of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
- 9. 9-azabicyclo[3.3.1]nonan-3-one - Safety Data Sheet [chemicalbook.com]
Navigating Preclinical Hurdles: A Technical Support Guide for ML339 Animal Studies
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical delivery of ML339 in animal studies. The following information is intended to support the effective design and execution of your in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My in vivo efficacy study in mice is showing a weaker than expected effect. What could be the reason?
A primary challenge in translating in vitro efficacy of ML339 to in vivo models is the significant species-specific difference in potency. ML339 is a potent antagonist of the human CXCR6 receptor but exhibits substantially lower activity against the murine counterpart.
-
Troubleshooting:
-
Confirm Receptor Potency: Be aware that ML339 is approximately 100-fold less active at the murine CXCR6 receptor compared to the human CXCR6 receptor.[1] This means significantly higher concentrations may be required to achieve a therapeutic effect in mice, which could introduce off-target effects or solubility challenges.
-
Consider Humanized Models: For efficacy studies, utilizing a xenograft model with human cells expressing human CXCR6 in immunocompromised mice is a more suitable approach to evaluate the on-target effects of ML339. A study on a hepatocellular carcinoma model used this approach with a related compound.[2]
-
Alternative Animal Models: If studying the effects on the host immune system is critical, consider animal models with CXCR6 receptors that have higher homology to the human receptor, if available and ethically justified.
-
2. I am having trouble dissolving ML339 for in vivo administration. What are the recommended formulation strategies?
ML339 is a poorly soluble compound, which presents a significant hurdle for achieving adequate bioavailability in animal studies.
-
Troubleshooting:
-
Initial Solubilization: ML339 is soluble in DMSO.[3] For in vivo use, a stock solution in 100% DMSO can be prepared. However, direct injection of high concentrations of DMSO can be toxic.
-
Co-Solvent Systems: To create a tolerable injectable formulation, a co-solvent system is recommended. While a specific formulation for ML339 is not extensively published, a common approach for similar poorly soluble compounds involves a mixture of DMSO, Tween 80, and water. For an analog of ML339, a formulation of DMSO:Tween80:H2O (in a 1:1:8 ratio) was used for oral administration in mice.
-
Vehicle Selection: For subcutaneous or intraperitoneal injections, consider oil-based vehicles. A suggested formulation involves dissolving the DMSO stock solution in corn oil.
-
Preparation on the Day of Use: It is recommended to prepare the final working solution for in vivo experiments fresh on the day of use to avoid precipitation or degradation.
-
3. What is known about the pharmacokinetic profile of ML339 in preclinical models?
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of ML339 is crucial for designing effective dosing regimens.
-
Key Pharmacokinetic Properties:
-
Plasma Stability: ML339 demonstrates good stability in human plasma but only moderate stability in mouse plasma.[3][4] This suggests a shorter half-life and potentially lower exposure in mice.
-
Metabolism: The compound is almost completely metabolized in both human and mouse liver microsomes within one hour.[1] This indicates a high first-pass metabolism, which could significantly reduce oral bioavailability.
-
Plasma Protein Binding: ML339 is highly bound to plasma proteins.[1][3] This can limit the amount of free drug available to interact with the target receptor.
-
4. Are there any known in vivo toxicity concerns with ML339?
Published data on the in vivo toxicity of ML339 is limited. However, some in vitro data and general considerations for preclinical toxicology are relevant.
-
In Vitro Cytotoxicity: ML339 has been shown to be non-toxic to immortalized human liver cells (Fa2-N4) at concentrations up to 50 μM.[3]
-
General Preclinical Toxicology: As with any investigational compound, it is essential to conduct dose-range finding studies in the selected animal model to determine the maximum tolerated dose (MTD). Monitor animals for clinical signs of toxicity, changes in body weight, and other relevant parameters.
-
Formulation Vehicle Toxicity: The chosen vehicle for administration can also contribute to toxicity. Ensure that the concentration of solvents like DMSO is within acceptable limits for the chosen route of administration and animal species.
Quantitative Data Summary
Table 1: In Vitro Potency of ML339
| Target Receptor | Assay | IC50 |
| Human CXCR6 | β-arrestin Recruitment | 0.3 µM[3] |
| Human CXCR6 | cAMP Signaling | 1.4 µM[3] |
| Murine CXCR6 | β-arrestin Recruitment | 18 µM[3][5] |
Table 2: In Vitro Physicochemical and ADME Properties of ML339
| Property | Result | Species |
| Plasma Stability | Good | Human[3][4] |
| Plasma Stability | Moderate | Mouse[3][4] |
| Microsomal Stability | Almost completely metabolized in 1 hour | Human & Mouse[1] |
| Plasma Protein Binding | High | Not specified[1][3] |
| Hepatocyte Toxicity (LC50) | >50 μM | Human (Fa2-N4 cells)[3] |
Experimental Protocols
General Protocol for In Vivo Formulation Preparation (Injectable Co-solvent System)
-
Prepare Stock Solution: Dissolve ML339 powder in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required to ensure complete dissolution.
-
Prepare Vehicle: In a separate sterile tube, prepare the vehicle solution. For a DMSO/Tween 80/Saline formulation, a common ratio is 10% DMSO, 10% Tween 80, and 80% sterile saline. The exact ratios may need to be optimized for solubility and tolerability.
-
Final Formulation: Slowly add the ML339 stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Administration: Administer the final formulation to the animals immediately after preparation via the desired route (e.g., intraperitoneal or intravenous). The volume of injection should be appropriate for the animal's weight.
Visualizations
Caption: Mechanism of action of ML339 as a CXCR6 antagonist.
Caption: A typical experimental workflow for preclinical evaluation of ML339.
References
- 1. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Data from Kv7.1 Functional Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected data while performing functional assays on Kv7.1 potassium channels.
Important Clarification on ML339: Initial research indicates that ML339 is a selective antagonist of the CXCR6 receptor and is not reported to be an activator of the Kv7.1 channel.[1][2][3][4][5][6] ML339's mechanism of action involves blocking the interaction between CXCR6 and its ligand, CXCL16, thereby inhibiting downstream signaling pathways such as β-arrestin recruitment and cAMP modulation.[1][2][4][5][6] This guide will proceed by addressing common issues in Kv7.1 functional assays with a hypothetical Kv7.1 modulator.
Troubleshooting Guide: Unexpected Data in Kv7.1 Functional Assays
Researchers may encounter a variety of unexpected results when studying the effects of compounds on Kv7.1 channels. The following tables outline potential issues, their causes, and solutions for two common assay types: Patch-Clamp Electrophysiology and Thallium Flux Assays.
Table 1: Patch-Clamp Electrophysiology Troubleshooting
| Unexpected Result | Potential Cause | Recommended Solution |
| No current or very small current detected | Poor gigaohm seal formation. | Ensure pipette tip is clean and fire-polished. Apply gentle suction to form a seal >1 GΩ.[7][8] |
| Low channel expression in the cell line. | Use a validated cell line with robust Kv7.1 expression. Consider transient transfection to boost expression levels. | |
| Incorrect intracellular or extracellular solutions. | Verify the ionic compositions and pH of all solutions. Ensure ATP is included in the internal solution for Kv7.1 channel activity. | |
| Clogged pipette tip. | Backfill pipettes carefully to avoid introducing debris. Filter all solutions.[7][8] | |
| Unstable recording or sudden loss of whole-cell configuration | Cell health is compromised. | Use cells from a healthy, low-passage number culture. Ensure proper osmolarity and oxygenation of solutions.[7] |
| Mechanical instability of the setup. | Ensure the anti-vibration table is effective and there are no sources of mechanical drift. | |
| Perfusion system is too rapid. | Reduce the perfusion speed to avoid dislodging the cell.[7] | |
| Variable or inconsistent compound effect | Compound precipitation or degradation. | Check compound solubility in the assay buffer. Prepare fresh compound solutions for each experiment. |
| Incomplete solution exchange. | Ensure the perfusion system allows for complete and rapid exchange of the solution around the patched cell. | |
| Rundown of the current over time. | Allow the cell to stabilize after achieving whole-cell configuration before applying the compound. Monitor a time-matched vehicle control. | |
| Unexpected shift in voltage-dependence of activation | Off-target effects of the compound. | Test the compound on other ion channels to assess selectivity.[9] |
| Interaction with the KCNE1 subunit. | If co-expressed, consider that the compound may be affecting the interaction between Kv7.1 and KCNE1.[10] |
Table 2: Thallium Flux Assay Troubleshooting
| Unexpected Result | Potential Cause | Recommended Solution |
| High background fluorescence or low signal-to-noise ratio | Incomplete removal of dye-loading buffer. | Ensure thorough washing of cells after dye loading to remove extracellular dye.[11] |
| Cell death or membrane permeabilization. | Use a lower concentration of the thallium-sensitive dye or reduce the loading time. Check cell viability. | |
| Autofluorescence of the test compound. | Run a control plate with the compound but without cells to check for intrinsic fluorescence.[12] | |
| No response or weak response to Kv7.1 activator | Low channel expression or function. | Confirm functional expression of Kv7.1 channels using a potent, known activator as a positive control. |
| Insufficient membrane depolarization. | Optimize the concentration of potassium in the stimulus buffer to ensure adequate channel opening.[11][13] | |
| Incorrect assay buffer composition. | Verify the composition of all buffers. Thallium can precipitate in the presence of chloride ions.[11] | |
| High well-to-well variability | Uneven cell plating. | Ensure a homogenous single-cell suspension and use appropriate plating techniques to achieve a uniform cell monolayer. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or ensure proper humidity control during incubation to minimize evaporation. | |
| Inconsistent liquid handling. | Calibrate and verify the performance of automated liquid handlers or ensure consistent manual pipetting. | |
| Apparent inhibition by a supposed activator | Compound is cytotoxic at the tested concentration. | Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with the functional assay. |
| Compound blocks the channel at depolarized potentials. | This may be a true pharmacological effect. Confirm with electrophysiology, which provides more detail on state-dependent block.[14] | |
| Optical interference (quenching). | Test for compound-induced quenching of the dye's fluorescence in a cell-free system. |
Methodologies for Key Experiments
Detailed Protocol: Whole-Cell Patch-Clamp Recording of Kv7.1
-
Cell Preparation: Plate cells expressing Kv7.1/KCNE1 onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[7][15]
-
Recording Procedure:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette while applying slight positive pressure.[8]
-
Upon observing a dimple on the cell membrane, release the pressure and apply gentle suction to form a gigaohm seal.[16]
-
Apply a brief, strong suction pulse to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 20 mV increments) to elicit Kv7.1 currents.
-
After obtaining a stable baseline recording, perfuse the test compound and repeat the voltage protocol to determine its effect.
-
Detailed Protocol: Thallium Flux Assay for Kv7.1
-
Cell Plating: Seed cells expressing Kv7.1/KCNE1 into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.[13]
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Load the cells with a thallium-sensitive dye (e.g., FluxOR™) for 60-90 minutes at room temperature or 37°C, according to the manufacturer's instructions.[11]
-
-
Compound Addition:
-
Thallium Flux Measurement:
-
Place the plate into a fluorescence plate reader.
-
Record a baseline fluorescence reading for several seconds.
-
Use the instrument's liquid handling capabilities to add a stimulus buffer containing thallium sulfate and a depolarizing concentration of potassium sulfate.[13]
-
Continue to record the fluorescence kinetically for 1-3 minutes.[11]
-
-
Data Analysis: The rate of fluorescence increase is proportional to Kv7.1 channel activity. Calculate the response as the change in fluorescence over baseline (F/F₀) or by measuring the initial slope of the fluorescence increase.
Visualizations
Signaling and Functional Diagrams
Caption: Signaling pathway of the Kv7.1/KCNE1 channel.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The unconventional biogenesis of Kv7.1-KCNE1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. homepages.gac.edu [homepages.gac.edu]
- 17. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
Validation & Comparative
ML339 Eclipses Precursor in CXCR6 Antagonism, Offering a More Potent Tool for Research
For Immediate Release
[City, State] – A detailed analysis of the small molecule CXCR6 antagonist, ML339, reveals a significant leap in potency and efficacy when compared to its initial lead precursor, compound 1. This advancement marks a notable step forward in the development of selective inhibitors for the C-X-C chemokine receptor 6 (CXCR6), a key player in various inflammatory diseases and cancers, including prostate and hepatocellular carcinoma.[1] ML339, which emerged from a high-throughput screening (HTS) campaign and subsequent medicinal chemistry efforts, demonstrates a substantially improved ability to antagonize the CXCR6/CXCL16 signaling axis.[1]
Quantitative Efficacy: A Tale of Two Compounds
The superior efficacy of ML339 over its precursor, compound 1, is clearly demonstrated in its potent antagonism of CXCR6 signaling. While the initial HTS hit was largely inactive, ML339 shows significant inhibitory activity in key cellular assays.[1]
| Compound | Target | Assay | IC50 |
| ML339 (Probe Compound 17) | Human CXCR6 | β-arrestin Recruitment | 0.3 µM[1] |
| Human CXCR6 | cAMP Signaling | 1.4 µM[1] | |
| Compound 1 (HTS Hit) | Human CXCR6 | β-arrestin Recruitment | > 20 µM (inactive)[1] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The CXCR6 Signaling Pathway and Mechanism of Action
The chemokine receptor CXCR6, when activated by its ligand CXCL16, triggers downstream signaling cascades, including the β-arrestin and cAMP pathways, which are integral to cell migration and proliferation.[1] ML339 functions by competitively and reversibly blocking the binding of CXCL16 to the CXCR6 receptor, thereby inhibiting these downstream signaling events.[2]
Caption: CXCR6 signaling pathway and the inhibitory action of ML339.
From Discovery to Potent Inhibitor: The Experimental Workflow
The development of ML339 from a weakly active screening hit to a potent antagonist followed a systematic drug discovery workflow. This process began with a high-throughput screen to identify initial active compounds, followed by medicinal chemistry efforts to synthesize analogs with improved potency and drug-like properties.
Caption: Workflow for the discovery and optimization of ML339.
Experimental Protocols
The enhanced efficacy of ML339 was determined through the following key in vitro assays:
β-arrestin Recruitment Assay
This assay measures the ability of a compound to block the recruitment of β-arrestin to the CXCR6 receptor upon stimulation with its ligand, CXCL16.
-
Cell Line: U2OS cells stably co-expressing the ProLink™ (PK)-tagged CXCR6 and the Enzyme Acceptor (EA)-tagged β-arrestin 2.
-
Compound Preparation: ML339 and compound 1 were serially diluted to various concentrations.
-
Assay Procedure:
-
Cells were plated in 384-well plates and incubated overnight.
-
The compounds were added to the cells and incubated.
-
An EC80 concentration of CXCL16 was added to stimulate the receptor.
-
The plates were incubated for 90 minutes at 37°C.
-
A β-galactosidase substrate and detection buffer were added.
-
Chemiluminescence was measured using a plate reader.
-
-
Data Analysis: IC50 values were calculated from the concentration-response curves using non-linear regression.[1]
cAMP Signaling Assay
This assay quantifies the effect of the compounds on the inhibition of adenylate cyclase activity mediated by CXCL16.
-
Methodology: A competitive immunoassay was used for the detection of cyclic AMP (cAMP).
-
Assay Principle: The assay measures the amount of cAMP produced by the cells in response to CXCR6 activation. An antagonist will prevent the CXCL16-mediated decrease in cAMP levels.
-
Data Analysis: IC50 values were determined by analyzing the concentration-response data.[1]
The substantial improvement in potency of ML339 over its precursor compound 1 establishes it as a valuable chemical probe for investigating the biological roles of the CXCR6/CXCL16 axis and provides a more promising foundation for the development of novel therapeutics.[1]
References
A Comparative Guide to Small Molecule Inhibitors of CXCR6: ML339 vs. Compound 81
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor 6 (CXCR6) has emerged as a significant therapeutic target in various diseases, including cancer and inflammatory conditions. Its role in mediating cell migration and immune responses has spurred the development of small molecule inhibitors to modulate its activity. This guide provides an objective comparison of ML339, one of the first reported selective small molecule antagonists of CXCR6, and a subsequently developed, more potent antagonist, Compound 81 (also known as SBI-457), supported by experimental data.
Performance Comparison
The following table summarizes the in vitro potency of ML339 and Compound 81 in antagonizing human CXCR6 receptor signaling. The data is derived from key functional assays that measure the inhibition of CXCL16-induced signaling pathways.
| Compound | Target | Assay | IC50 / EC50 |
| ML339 | Human CXCR6 | β-arrestin Recruitment | 0.3 µM[1] |
| Human CXCR6 | cAMP Signaling | 1.4 µM[1] | |
| Murine CXCR6 | β-arrestin Recruitment | 18 µM[2] | |
| Compound 81 | Human CXCR6 | β-arrestin Recruitment | 40 nM[1] |
| Human CXCR6 | cAMP Signaling | 540 nM | |
| Human CXCR6 | Cell Migration (SK-HEP-1) | 2.1 µM |
Compound 81 demonstrates a significant improvement in potency over ML339, with an approximately 7.5-fold lower IC50 in the β-arrestin recruitment assay and a 2.6-fold lower IC50 in the cAMP signaling assay. Notably, ML339 shows considerably weaker activity against the murine CXCR6 receptor, a factor to consider in the design of preclinical in vivo studies in mice.[2]
In Vivo Efficacy of Compound 81
Compound 81 has been evaluated in a mouse xenograft model of hepatocellular carcinoma (HCC) using SK-HEP-1 cells. Oral administration of Compound 81 at 30 mg/kg and 60 mg/kg significantly inhibited tumor growth over a 30-day period.[1] This demonstrates the potential of potent CXCR6 antagonists in a cancer model.
Signaling Pathways and Experimental Workflows
The inhibitory activity of these compounds is assessed through their ability to block downstream signaling cascades initiated by the binding of the natural ligand, CXCL16, to the CXCR6 receptor.
CXCR6 Signaling Pathway
Upon activation by CXCL16, the G protein-coupled receptor CXCR6 can initiate multiple intracellular signaling pathways. Two key pathways evaluated for inhibitor efficacy are the G protein-dependent cAMP pathway and the G protein-independent β-arrestin recruitment pathway. These pathways ultimately regulate cellular processes such as migration, proliferation, and survival.
References
Validating ML339's On-Target Effects: A Comparative Guide to CXCR6 Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step. This guide provides a comparative analysis of using the selective CXCR6 antagonist, ML339, versus genetic knockdown of CXCR6 to validate its mechanism of action. We present supporting experimental data, detailed protocols, and visualizations to aid in experimental design and data interpretation.
The C-X-C chemokine receptor type 6 (CXCR6) and its ligand, CXCL16, are key players in immune cell trafficking, inflammation, and the progression of various cancers, including prostate and hepatocellular carcinoma.[1] ML339 has been identified as a potent and selective small-molecule antagonist of the human CXCR6 receptor, making it a valuable tool for studying the CXCR6/CXCL16 axis.[2] Validating that the biological effects of ML339 are indeed due to its interaction with CXCR6 is paramount. The gold-standard for this validation is to compare the phenotypic effects of the compound with those of genetic knockdown of the target protein.
Quantitative Comparison: ML339 Potency vs. CXCR6 Knockdown Efficacy
The on-target effect of ML339 is validated by observing a convergence of phenotypic outcomes when CXCR6 function is inhibited by two different modalities: pharmacological antagonism and genetic silencing. While ML339 provides acute, reversible inhibition, CXCR6 knockdown offers a sustained loss of function.[3] A direct comparison demonstrates that both approaches lead to the inhibition of key cellular processes mediated by CXCR6 signaling, such as cell migration and invasion.
| Method of Inhibition | Target | Assay | Key Metric | Result | Source |
| ML339 | Human CXCR6 | β-arrestin Recruitment | IC50 | 0.3 µM | [4] |
| Human CXCR6 | cAMP Signaling | IC50 | 1.4 µM | [4] | |
| Human CXCR6 | General Antagonism | IC50 | 140 nM | [2] | |
| Mouse CXCR6 | β-arrestin Recruitment | IC50 | 18 µM | [1] | |
| CXCR6 Knockdown | Human CXCR6 | Cell Invasion | % Inhibition | Substantial Inhibition | [1] |
Note: The table showcases ML339's high potency in biochemical assays and corroborates its on-target effect by aligning with the functional outcome of genetic knockdown of CXCR6.
Signaling Pathways and Experimental Workflow
To understand how ML339's on-target effects can be validated, it is essential to visualize both the underlying biological pathway and the experimental logic.
CXCR6 Signaling Pathway and ML339 Inhibition
The binding of the ligand CXCL16 to the CXCR6 receptor initiates a cascade of downstream signaling events, including the recruitment of β-arrestin and the modulation of the cAMP pathway.[4] These signals are crucial for cellular responses like migration and proliferation.[4] ML339 acts as a competitive antagonist, blocking CXCL16 from binding to CXCR6 and thereby inhibiting these downstream signals.[3]
Caption: CXCR6 signaling cascade and the inhibitory action of ML339.
Experimental Workflow for On-Target Validation
A parallel experimental design is the most effective way to validate the on-target effects of ML339.[3] This involves treating CXCR6-expressing cells with ML339 and, in a separate group, knocking down CXCR6 expression. The functional consequences, such as changes in cell migration or invasion, are then compared. A similar phenotype in both treatment groups strongly suggests that ML339's effects are mediated through CXCR6.
Caption: Experimental workflow for comparing ML339 with CXCR6 knockdown.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for CXCR6 inhibition using ML339 and siRNA-mediated knockdown.
Protocol 1: ML339 Treatment for a Cell Migration Assay
This protocol outlines the treatment of cultured cells with ML339 to assess its impact on CXCR6-mediated cell migration.
-
Cell Culture: Plate CXCR6-expressing cells (e.g., PC3 prostate cancer cells) in appropriate culture vessels and grow to 70-80% confluency.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of ML339 in DMSO. Further dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).[3]
-
Cell Treatment: For migration assays, pre-incubate the cells with the diluted ML339 or a vehicle control (DMSO) for 1-2 hours at 37°C. Harvest the cells and resuspend them in the medium containing ML339 or vehicle.[3]
-
Transwell Migration Assay:
-
Data Analysis: Stain and count the cells that have migrated to the lower surface of the insert. Compare the number of migrated cells in the ML339-treated groups to the vehicle control group to determine the inhibitory effect.[3]
Protocol 2: siRNA-Mediated Knockdown of CXCR6
This protocol provides a general procedure for transfecting cells with CXCR6-specific siRNA to study the long-term consequences of reduced CXCR6 expression.
-
Cell Seeding: Seed cells in antibiotic-free medium to be 50-70% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute CXCR6-specific siRNA and a non-targeting (scrambled) control siRNA in an appropriate serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in the same medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours at 37°C. The optimal incubation time will depend on the cell line and the stability of the CXCR6 protein.
-
Knockdown Validation: After incubation, harvest a subset of the cells to validate knockdown efficiency using qRT-PCR to measure CXCR6 mRNA levels or Western blot to measure CXCR6 protein levels.
-
Functional Assay: Use the remaining cells for functional assays, such as the Transwell migration assay described in Protocol 1, to assess the phenotypic consequences of CXCR6 knockdown.
Conclusion
References
- 1. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Assessing the Selectivity of ML339 Against Other CXCR Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule antagonist ML339, focusing on its selectivity for the C-X-C chemokine receptor 6 (CXCR6) against other chemokine receptors. The information presented is based on available experimental data to assist researchers in evaluating ML339 for their specific applications.
Summary of ML339 Selectivity
ML339 has been identified as a potent and selective antagonist of human CXCR6.[1][2] It demonstrates significantly lower activity against a panel of other tested G protein-coupled receptors (GPCRs), including some other CXCR family members. This high selectivity makes ML339 a valuable tool for studying the biological functions of the CXCR6/CXCL16 axis, which is implicated in various physiological and pathological processes, including cancer metastasis.[1]
Comparative Efficacy of ML339
The following table summarizes the inhibitory activity of ML339 against human CXCR6 and other chemokine receptors based on published in vitro assays.
| Target Receptor | Assay Type | Ligand | ML339 IC50 | Reference |
| Human CXCR6 | β-arrestin Recruitment | CXCL16 | 0.3 µM | [3] |
| Human CXCR6 | cAMP Signaling | CXCL16 | 1.4 µM | [3] |
| Murine CXCR6 | β-arrestin Recruitment | mCXCL16 | 18 µM | [4] |
| Human CXCR4 | β-arrestin Recruitment | CXCL12 | > 79 µM | [4] |
| Human CXCR5 | β-arrestin Recruitment | CXCL13 | > 79 µM | [4] |
| Human CCR6 | β-arrestin Recruitment | CCL20 | > 79 µM | [4] |
| Human APJ | β-arrestin Recruitment | Apelin-13 | > 79 µM | [4] |
Note: Data on the activity of ML339 against other CXCR receptors such as CXCR1, CXCR2, CXCR3, and CXCR7 were not available in the reviewed literature.
Experimental Methodologies
The selectivity of ML339 is primarily determined through cell-based functional assays that measure the inhibition of ligand-induced receptor activation. The two main assays cited are the β-arrestin recruitment assay and the cAMP signaling assay.
β-Arrestin Recruitment Assay (PathHunter®)
This assay quantifies the interaction of β-arrestin with an activated GPCR.
-
Cell Line: CHO-K1 cells stably co-expressing the target CXCR receptor fused to a ProLink™ tag and a β-arrestin-Enzyme Acceptor (EA) fusion protein.
-
Assay Principle: Upon ligand binding to the receptor, β-arrestin is recruited, forcing the complementation of the two β-galactosidase fragments (ProLink and EA), which forms a functional enzyme.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of ML339.
-
The respective chemokine ligand (e.g., CXCL16 for CXCR6) is added to stimulate the receptor.
-
A substrate for β-galactosidase is added.
-
-
Detection: The enzymatic activity is measured by a chemiluminescent signal, which is proportional to the degree of β-arrestin recruitment. A decrease in signal in the presence of ML339 indicates antagonistic activity.
cAMP Signaling Assay
This assay measures the modulation of intracellular cyclic AMP (cAMP) levels following receptor activation.
-
Cell Line: CHO-K1 cells stably expressing the human CXCR6 receptor.
-
Assay Principle: CXCR6 activation by its ligand CXCL16 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
-
Procedure:
-
Cells are pre-incubated with different concentrations of ML339.
-
Forskolin is added to stimulate cAMP production.
-
CXCL16 is then added to activate the CXCR6 receptor.
-
-
Detection: Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA). An increase in cAMP levels in the presence of ML339 (counteracting the effect of CXCL16) indicates antagonism.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CXCR6 signaling pathway and the general workflow for assessing the selectivity of an antagonist like ML339.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
cross-validation of ML339's activity in different cancer cell lines
This guide provides a detailed comparison of ML339, a selective antagonist of the CXCR6 receptor, and its activity across various cancer cell lines. The document is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental protocols to assess its performance against alternative methods of CXCR6 pathway inhibition.
Introduction to ML339
ML339 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 6 (CXCR6).[1][2] The CXCR6 receptor, and its ligand CXCL16, are implicated in the progression and metastasis of several cancers, including prostate and hepatocellular carcinoma.[3][4] The CXCL16/CXCR6 axis plays a role in cell migration, invasion, and proliferation, making it a significant target for cancer therapeutics.[4][5] ML339 functions by competitively and reversibly blocking the CXCL16 binding site on the CXCR6 receptor, thereby inhibiting downstream signaling pathways.[6] It has demonstrated selectivity for CXCR6 over other chemokine receptors like CXCR4 and CXCR5.[1][6] This guide compares the chemical inhibition by ML339 with genetic knockdown of CXCR6 using small interfering RNA (siRNA), a common alternative for studying protein function.
Quantitative Performance Metrics
The efficacy of ML339 as a CXCR6 antagonist has been quantified through various assays. The following table summarizes its inhibitory concentrations and compares its mechanism with that of siRNA-mediated gene silencing.
| Metric | ML339 | siRNA (CXCR6) | Reference |
| Mechanism of Action | Chemical antagonist; blocks CXCR6 protein function | Genetic knockdown; prevents CXCR6 protein synthesis | [6] |
| Target | Existing CXCR6 protein | CXCR6 messenger RNA (mRNA) | [6] |
| Effect | Reversible, acute inhibition | Long-term reduction of protein expression | [6] |
| IC50 (human CXCR6) | 140 nM | Not Applicable | [1][2] |
| IC50 (β-arrestin recruitment) | 0.3 µM | Not Applicable | [1][3][6] |
| IC50 (cAMP signaling) | 1.4 µM | Not Applicable | [1][2][3] |
| IC50 (mouse CXCR6) | 18 µM (weaker activity) | Not Applicable | [1][2][6] |
| Typical Efficacy | Dose-dependent inhibition | >70-90% reduction in mRNA/protein levels | [6] |
| Selectivity | No significant inhibition of CXCR4, CXCR5, APJ (>79 µM) | Highly specific to the target mRNA sequence | [1][6] |
Signaling Pathway and Intervention Points
The diagram below illustrates the CXCR6 signaling pathway and the distinct intervention points for ML339 and siRNA. ML339 directly blocks the receptor on the cell surface, while siRNA acts intracellularly to prevent the receptor from being synthesized.
Caption: Mechanism of CXCR6 inhibition by ML339 vs. siRNA.
Activity in Specific Cancer Cell Lines
-
Prostate Cancer (PCa): CXCR6 is highly expressed in prostate cancer cell lines like LNCaP and the more aggressive PC3 cells.[4] The CXCL16/CXCR6 axis is known to promote PCa cell metastasis and proliferation.[4][5] Stimulation with CXCL16 can lead to changes in the cytoskeleton that enhance migration and invasion.[4] ML339, as a selective CXCR6 antagonist, is a valuable tool for studying and potentially inhibiting these metastatic processes in prostate cancer models.[1][4]
-
Hepatocellular Carcinoma (HCC): High expression of CXCR6 and its ligand CXCL16 is observed in HCC cell lines and tumor tissues.[3] This expression correlates with a proinflammatory microenvironment that supports tumor growth.[3] Genetic downregulation of the CXCR6 receptor has been shown to inhibit HCC cell invasion, tumorigenicity, and metastasis in xenograft models.[3] In a study using an SK-HEP-1 mouse xenograft model, a derivative of ML339 was shown to significantly decrease tumor growth.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ML339's activity. Below are protocols for key in vitro experiments.
This protocol assesses the effect of ML339 on the viability and proliferation of cancer cells.
-
Materials: 96-well plates, cancer cell lines (e.g., PC3, LNCaP, SK-HEP-1), complete culture medium, ML339 stock solution (e.g., 10 mM in DMSO), MTT or CCK-8 reagent, solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), microplate reader.
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of ML339 in culture medium from the stock solution. The final DMSO concentration should typically not exceed 0.1%.[8] Remove the old medium from the wells and add 100 µL of the ML339 dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.[7] If using MTT, subsequently add 100 µL of solubilization solution and incubate overnight.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
This assay measures the effect of ML339 on cancer cell motility.[6]
-
Materials: Transwell inserts (e.g., 8 µm pore size), 24-well plates, serum-free medium, complete medium (as a chemoattractant), ML339, Matrigel (for invasion assay), cotton swabs, methanol, crystal violet stain.
-
Procedure:
-
Preparation (Invasion Assay Only): Coat the top of the Transwell membrane with a thin layer of diluted Matrigel and allow it to solidify.
-
Cell Preparation: Culture cells until they are sub-confluent. Harvest the cells and resuspend them in serum-free medium at a density of 1x10^5 cells/mL.
-
Treatment: Pre-incubate the cell suspension with various concentrations of ML339 or a vehicle control (DMSO) for 1-2 hours at 37°C.[6]
-
Assay Setup: Add 500 µL of complete medium (containing a chemoattractant like FBS or CXCL16) to the lower chamber of the 24-well plate.[6][7] Add 200 µL of the pre-treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate for a period that allows for migration but not proliferation (e.g., 24 hours) at 37°C.[6]
-
Staining: After incubation, carefully remove the cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated to the bottom surface with methanol, and then stain with 0.5% crystal violet.
-
Quantification: Wash the inserts, allow them to dry, and count the number of stained cells in several random fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured.
-
This protocol is used to confirm the downstream effects of CXCR6 inhibition by analyzing protein levels.
-
Materials: Lysis buffer, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., against p-Akt, Akt, β-actin), HRP-conjugated secondary antibodies, chemiluminescent substrate, imaging system.
-
Procedure:
-
Cell Lysis: Treat cells with ML339 for the desired time, then wash with cold PBS and lyse with lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.[8]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[8] Use a loading control protein like β-actin to ensure equal protein loading across lanes.[8]
-
Comparative Experimental Workflow
The following diagram outlines a logical workflow for comparing ML339 with siRNA to validate their effects on the CXCR6 pathway in a chosen cancer cell line.
Caption: Workflow for comparing ML339 and siRNA efficacy.
Conclusion
ML339 is a selective and potent antagonist of the CXCR6 receptor, serving as a critical tool for investigating the role of the CXCL16/CXCR6 axis in cancer. Its primary advantage is its ability to induce acute, transient, and reversible inhibition of CXCR6 function, making it ideal for studying the immediate effects of receptor blockade and as a model for therapeutic drug development.[6]
In contrast, siRNA-mediated knockdown offers a method for studying the long-term consequences of reduced CXCR6 expression.[6] The choice between ML339 and siRNA depends on the specific research question. For studies requiring rapid and reversible pathway inhibition or for screening potential therapeutic agents, ML339 is the superior choice. For investigating the developmental or long-term adaptive effects of receptor loss, siRNA is more appropriate. The experimental protocols and comparative data provided in this guide offer a framework for researchers to effectively utilize ML339 in their cancer research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An Experimental Model of Breast Cancer Cells: Informative Protocol for In Vitro Culture | Anticancer Research [ar.iiarjournals.org]
- 8. benchchem.com [benchchem.com]
In Vivo Validation of ML339's Anti-Metastatic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-metastatic potential of ML339, a selective antagonist of the C-X-C chemokine receptor 6 (CXCR6). While direct in vivo studies on the anti-metastatic effects of ML339 are not yet published, this document summarizes the compelling preclinical evidence supporting its development for this indication. This includes data from in vivo studies of a closely related derivative, compound 81, and another small molecule CXCR6 antagonist, SBI-457. The critical role of the CXCR6/CXCL16 signaling axis in promoting cancer metastasis is also detailed, providing a strong rationale for the therapeutic potential of ML339.
The CXCR6/CXCL16 Axis: A Key Driver of Metastasis
The interaction between the CXCR6 receptor and its ligand, CXCL16, is a significant contributor to the progression and metastasis of several cancers, including prostate cancer and hepatocellular carcinoma (HCC).[1][2] Cancer cells that express CXCR6 are drawn to locations where CXCL16 is present, a process that facilitates their migration, invasion, and the formation of secondary tumors.[2][3] Studies have shown that higher expression of CXCR6 in tumor tissues correlates with more aggressive disease and poorer patient outcomes.[4] Furthermore, the genetic knockdown of CXCR6 has been demonstrated to inhibit tumor growth, angiogenesis (the formation of new blood vessels), and metastasis in mouse models of HCC.[1][4] This body of evidence strongly suggests that inhibiting the CXCR6/CXCL16 pathway with a potent antagonist like ML339 is a promising strategy for preventing cancer metastasis.
ML339 is a first-in-class, selective small molecule antagonist of CXCR6.[5] It has demonstrated significant potency in blocking the signaling pathways activated by the CXCR6/CXCL16 interaction in laboratory-based (in vitro) studies.[5]
In Vivo Efficacy of CXCR6 Antagonists
Direct in vivo studies evaluating the anti-metastatic properties of ML339 have not been reported in the available scientific literature. However, a study on a structurally related derivative, compound 81, and another CXCR6 antagonist, SBI-457, provide valuable insights into the potential in vivo efficacy of targeting this pathway.
A summary of the available in vivo data for these CXCR6 antagonists is presented in the table below.
| Compound | Cancer Model | Animal Model | Dosing | Key Findings | Reference |
| Compound 81 (ML339 derivative) | Hepatocellular Carcinoma (SK-HEP-1 xenograft) | Nude mice | 30 mg/kg and 60 mg/kg | Significantly decreased tumor growth. | [6] |
| SBI-457 | Hepatocellular Carcinoma (SK-Hep-1 xenograft) | N/A | In combination with sorafenib | Reduced normalized tumor volume by 55% compared to vehicle controls. | [7] |
It is important to note that the study on compound 81 focused on the inhibition of primary tumor growth and did not directly quantify metastasis.[6] However, the significant reduction in tumor growth in this xenograft model provides a strong rationale for its potential to also inhibit the metastatic spread of cancer cells. The study with SBI-457 highlights the potential of CXCR6 inhibition as part of a combination therapy strategy.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative experimental protocol for an in vivo metastasis model, based on commonly used methods in the field.
Hepatocellular Carcinoma Liver Metastasis Model
-
Cell Line: A highly metastatic human hepatocellular carcinoma cell line (e.g., SK-HEP-1) is used.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are utilized to prevent rejection of the human cancer cells.
-
Tumor Cell Implantation:
-
A small incision is made in the abdominal wall of the anesthetized mouse to expose the spleen.
-
A suspension of cancer cells (typically 1 x 10^6 cells in 50 µL of saline) is slowly injected into the spleen.
-
The spleen is a common site for injection as it allows the cancer cells to enter the portal circulation, which directly leads to the liver, a frequent site of HCC metastasis.
-
-
Drug Administration:
-
Treatment with the CXCR6 antagonist (e.g., ML339 or its derivatives) or a control vehicle would typically begin a few days after tumor cell implantation.
-
The drug would be administered at a predetermined dose and frequency (e.g., daily oral gavage).
-
-
Monitoring and Quantification of Metastasis:
-
The health and weight of the mice are monitored regularly.
-
After a set period (e.g., 4-6 weeks), the mice are euthanized.
-
The livers are harvested, and the number of metastatic nodules on the surface is counted.
-
The livers can also be sectioned and stained with hematoxylin and eosin (H&E) for microscopic examination and confirmation of metastatic lesions.
-
Visualizing the Pathway and Process
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: CXCR6 Signaling Pathway and Inhibition by ML339.
Caption: Experimental Workflow for In Vivo Metastasis Study.
Conclusion and Future Directions
The available preclinical data strongly support the hypothesis that the CXCR6/CXCL16 signaling axis is a key driver of cancer metastasis. ML339, as a potent and selective antagonist of CXCR6, represents a highly promising therapeutic candidate for the prevention of metastatic disease. While the in vivo data for its direct derivative, compound 81, and another CXCR6 antagonist, SBI-457, are encouraging, further in vivo studies specifically designed to evaluate the anti-metastatic efficacy of ML339 are warranted. Such studies will be crucial in advancing this promising molecule towards clinical development for patients with metastatic cancer.
References
- 1. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. CXCR6-CXCL16 axis promotes prostate cancer by mediating cytoskeleton rearrangement via Ezrin activation and αvβ3 integrin clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting CXCR6 Disrupts β-Catenin Signaling and Enhances Sorafenib Response in Hepatocellular Carcinoma | MDPI [mdpi.com]
Unveiling the Inhibitory Power of ML339 on the CXCR6/CXCL16 Axis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML339's performance in inhibiting the CXCR6/CXCL16 signaling pathway. Supported by experimental data, this document delves into the compound's efficacy relative to other inhibitory strategies and offers detailed methodologies for key experiments.
The chemokine receptor CXCR6 and its ligand CXCL16 play a pivotal role in various physiological and pathological processes, including immune cell trafficking, inflammation, and cancer progression.[1] The CXCR6/CXCL16 axis has emerged as a promising therapeutic target, particularly in oncology, due to its involvement in tumor cell proliferation, metastasis, and invasion.[2] ML339 has been identified as a potent and selective small molecule antagonist of CXCR6, offering a valuable tool for investigating the biological functions of this receptor and for potential therapeutic development.[2][3]
Performance Comparison of CXCR6 Antagonists
ML339 has demonstrated significant inhibitory activity against the human CXCR6 receptor. Its performance has been benchmarked against other compounds, revealing its standing as a first-in-class selective small molecule inhibitor. A notable comparator is the more recently developed compound 81, which exhibits enhanced potency.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| ML339 (Compound 17) | human CXCR6 | β-arrestin recruitment | 0.3 µM (IC50) | [4] |
| human CXCR6 | cAMP signaling | 1.4 µM (IC50) | [4] | |
| mouse CXCR6 | β-arrestin recruitment | 18 µM (IC50) | [3] | |
| Compound 81 | human CXCR6 | β-arrestin recruitment | 40 nM (EC50) | [4][5] |
| human CXCR6 | cAMP signaling | 540 nM (IC50) | [4] | |
| mouse CXCR6 | β-arrestin recruitment | > 40 µM (IC50) | [4] |
Alternative Inhibitory Strategies
Beyond small molecule inhibitors, other methods can be employed to block the CXCR6/CXCL16 axis, each with distinct mechanisms and applications.
| Strategy | Mechanism | Advantages | Disadvantages |
| Small Molecule Antagonists (e.g., ML339, Compound 81) | Competitively bind to CXCR6, preventing CXCL16-mediated activation. | High specificity, cell permeability, potential for oral bioavailability. | Potential for off-target effects, development of resistance. |
| Antibody-based Inhibition (e.g., anti-CXCL16 mAb) | Neutralizing antibodies bind to CXCL16, preventing its interaction with CXCR6. | High specificity and affinity. | Poor cell permeability, potential for immunogenicity, typically administered via injection.[6] |
| RNA interference (RNAi) | siRNAs or shRNAs targeting CXCR6 mRNA lead to its degradation, reducing receptor expression. | Highly specific to the target gene. | Delivery challenges, potential for off-target effects, transient effect. |
Experimental Protocols
Detailed methodologies for assessing the inhibitory effect of compounds like ML339 on the CXCR6/CXCL16 axis are crucial for reproducible research.
Radioligand Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
Materials:
-
HEK293 cells stably expressing human CXCR6
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)
-
Assay buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Radioligand: [¹²⁵I]-CXCL16
-
Test compounds (e.g., ML339) at various concentrations
-
Non-specific binding control (high concentration of unlabeled CXCL16)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-CXCR6 cells.
-
In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]-CXCL16, and varying concentrations of the test compound or control.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding and determine the IC50 value of the test compound.
CXCL16-Induced Cell Migration (Chemotaxis) Assay
This assay assesses the ability of a compound to inhibit the directional migration of CXCR6-expressing cells towards a CXCL16 gradient.
Materials:
-
CXCR6-expressing cells (e.g., prostate cancer cell line PC-3 or Jurkat T-cells)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA)
-
Recombinant human CXCL16
-
Test compounds (e.g., ML339) at various concentrations
-
Transwell inserts with a 5 µm pore size
-
24-well companion plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Culture CXCR6-expressing cells and label them with a fluorescent dye.
-
Resuspend the labeled cells in chemotaxis medium.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add chemotaxis medium containing CXCL16 (chemoattractant).
-
Place the Transwell inserts into the wells and add the pre-incubated cell suspension to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the insert.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence intensity using a plate reader.
-
Calculate the percentage of migration inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: CXCR6/CXCL16 Signaling Pathway and the inhibitory action of ML339.
Caption: Workflow for assessing ML339's inhibitory effect on cell migration.
Caption: Comparison of different strategies to inhibit the CXCR6/CXCL16 axis.
References
- 1. CXCR6-based immunotherapy in autoimmune, cancer and inflammatory infliction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of ML339's Potency and Specificity in Relation to Alternative CXCR6 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the small molecule CXCR6 antagonist, ML339, alongside other known inhibitors of the CXCR6/CXCL16 signaling axis. The objective is to offer a clear, data-driven comparison of potency, selectivity, and cellular activity to aid researchers in selecting the most appropriate tool for their studies in areas such as cancer metastasis, inflammation, and immunology.
Executive Summary
ML339 is a potent and selective antagonist of the human chemokine receptor CXCR6.[1][2] It effectively blocks CXCL16-induced signaling pathways, demonstrating value as a chemical probe for investigating the physiological and pathological roles of CXCR6. This guide presents a head-to-head comparison of ML339 with another notable CXCR6 antagonist, compound 81, summarizing key performance metrics from available preclinical data. While both compounds show high potency for CXCR6, this guide highlights the more extensively characterized selectivity profile of ML339.
Data Presentation: Potency and Specificity
The following tables summarize the quantitative data for ML339 and compound 81, focusing on their potency against CXCR6 and selectivity against other receptors.
Table 1: Comparative Potency of CXCR6 Antagonists
| Compound | Target | Assay Type | Potency (Human) | Potency (Murine) | Reference |
| ML339 | CXCR6 | β-arrestin Recruitment | IC50 = 0.3 µM | IC50 = 18 µM | [1] |
| CXCR6 | cAMP Signaling | IC50 = 1.4 µM | Not Available | [1] | |
| Compound 81 | CXCR6 | β-arrestin Recruitment | EC50 = 40 nM (0.04 µM) | Not Available | [3] |
| CXCR6 | cAMP Signaling | IC50 = 540 nM (0.54 µM) | Not Available |
Table 2: Specificity and Off-Target Activity
| Compound | Off-Target Screened | Assay Type | Activity | Reference |
| ML339 | CXCR4, CXCR5, CCR6, APJ | β-arrestin Recruitment | IC50 > 79 µM | [1] |
| 5-HT2B, DAT | Competitive Binding | Moderate activity at 10 µM | [1] | |
| Compound 81 | Not extensively reported | Not applicable | Data not available |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by CXCR6 antagonists and the general workflows for the experimental assays used to characterize their activity.
Signaling Pathway of CXCR6
Caption: CXCR6 signaling pathway and the antagonistic action of ML339.
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: General workflow for a β-arrestin recruitment assay.
Experimental Workflow: cAMP Assay
Caption: General workflow for a cAMP inhibition assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated CXCR6 receptor.
Principle: The assay utilizes an enzyme fragment complementation system. The CXCR6 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal.
Detailed Protocol:
-
Cell Plating:
-
Culture PathHunter® β-Arrestin CXCR6 cells according to the manufacturer's instructions.
-
Harvest and resuspend cells in the appropriate cell plating reagent at a density of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of ML339 or other test compounds in the recommended cell plating reagent. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.
-
Remove the cell plate from the incubator and add 5 µL of the diluted compound to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Addition and Incubation:
-
Prepare a solution of the CXCR6 ligand, CXCL16, at a concentration that elicits an EC80 response.
-
Add 5 µL of the CXCL16 solution to all wells except for the "no agonist" control wells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol by mixing the Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Analysis:
-
Read the chemiluminescent signal using a standard plate luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
cAMP Inhibition Assay (cAMP-Glo™ Assay)
This assay measures the ability of a compound to block the agonist-induced decrease in intracellular cAMP levels.
Principle: CXCR6 is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. In this assay, adenylyl cyclase is first stimulated with forskolin to produce a measurable amount of cAMP. The ability of a CXCR6 agonist to reduce this forskolin-stimulated cAMP level is then measured. Antagonists like ML339 will prevent the agonist-induced decrease in cAMP. The cAMP-Glo™ Assay is a bioluminescent assay where the luminescent signal is inversely proportional to the amount of cAMP present.
Detailed Protocol:
-
Cell Plating:
-
Plate CHO-K1 cells stably expressing human CXCR6 in a 384-well white, solid-bottom assay plate at an appropriate density and incubate overnight.
-
-
Compound and Agonist Addition:
-
Pre-incubate the cells with various concentrations of ML339 or a vehicle control.
-
Add a mixture of forskolin and CXCL16 to the wells. The final concentration of forskolin should be one that elicits a submaximal cAMP response, and the CXCL16 concentration should be at its EC80.
-
Incubate the plate for the desired period (e.g., 30 minutes) at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Add cAMP-Glo™ Lysis Buffer to all wells and incubate with shaking for 15 minutes at room temperature to lyse the cells and release cAMP.
-
Prepare the cAMP Detection Solution containing Protein Kinase A (PKA) and add it to all wells. Incubate for 20 minutes at room temperature. During this incubation, cAMP binds to the regulatory subunit of PKA, releasing the catalytic subunit which then consumes ATP.
-
-
ATP Detection and Signal Measurement:
-
Add Kinase-Glo® Reagent to all wells. This reagent terminates the PKA reaction and measures the amount of remaining ATP through a luciferase-based reaction.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescent signal using a plate luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the cAMP concentration.
-
Generate a cAMP standard curve to convert the relative light units (RLU) to cAMP concentrations.
-
Calculate the percent inhibition of the CXCL16-induced decrease in cAMP for each concentration of ML339.
-
Determine the IC50 value by plotting the percent inhibition against the log of the antagonist concentration.
-
Conclusion
ML339 stands out as a well-characterized, potent, and selective antagonist of human CXCR6. Its detailed selectivity profile provides a significant advantage for studies requiring a precise tool to dissect the role of CXCR6 signaling. Compound 81 emerges as a more potent antagonist in the β-arrestin recruitment assay and has demonstrated in vivo activity, making it a valuable alternative for specific applications. However, the lack of a comprehensive public selectivity profile for compound 81 warrants careful consideration and potentially further in-house characterization by researchers. The choice between ML339 and other CXCR6 antagonists will ultimately depend on the specific requirements of the experimental design, including the desired potency, the importance of a well-defined selectivity profile, and the need for in vivo efficacy. This guide provides the foundational data to make an informed decision.
References
- 1. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ML339: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information for the safe disposal of ML339, a selective CXCR6 antagonist.
Based on available Safety Data Sheet (SDS) information, ML339 is not classified as a hazardous substance or mixture. However, it is crucial to adhere to standard laboratory safety protocols and to consult and comply with all local, state, and federal regulations, as well as institutional guidelines, which may have specific requirements for chemical waste disposal.
Key Safety and Handling Information
While ML339 is not classified as hazardous, standard precautions should be taken during handling to minimize exposure.
| Property | Information |
| Hazard Classification | Not a hazardous substance or mixture. |
| Primary Route of Exposure | Inhalation, ingestion, skin and eye contact. |
| Recommended Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat. |
| Handling | Avoid breathing dust or aerosols. Use in a well-ventilated area. |
| Storage | Store in a tightly sealed container in a cool, dry place. |
Step-by-Step Disposal Procedures
The following procedures are general recommendations for the disposal of non-hazardous chemical waste. Always confirm that these procedures are in alignment with your institution's specific protocols.
For Solid ML339 Waste:
-
Collection: Collect solid ML339 waste, including empty vials and contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled waste container.
-
Container Labeling: The label should include the name of the chemical ("ML339") and a clear indication that it is "non-hazardous waste."
-
Disposal: Dispose of the container in accordance with your institution's guidelines for non-hazardous solid chemical waste. This may include placing it in a designated laboratory waste bin for pickup by your environmental health and safety (EHS) department.
For ML339 Solutions (e.g., in DMSO):
-
Solvent Consideration: The disposal method for ML339 solutions will be dictated by the hazards of the solvent used (e.g., DMSO).
-
Waste Collection: Collect waste solutions in a compatible, sealed, and clearly labeled waste container.
-
Labeling: The waste container label should list all components of the solution (e.g., "ML339 in DMSO") and their approximate concentrations.
-
Disposal: Dispose of the solvent-based waste stream according to your institution's hazardous waste procedures. Do not dispose of organic solvents down the drain.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of ML339.
Caption: Workflow for the proper disposal of ML339.
Disclaimer: This information is intended as a general guide. Always prioritize and follow the specific disposal procedures established by your institution's Environmental Health and Safety department and comply with all applicable regulations.
Safeguarding Your Research: A Comprehensive Guide to Handling ML339
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of ML339. While ML339 is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe research environment and maintain experimental integrity.
Key Compound Specifications
A summary of important quantitative data for ML339 is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₂₆H₃₂ClN₃O₅ |
| Molecular Weight | 502.00 g/mol |
| Purity | >99% |
| Solubility | Soluble in DMSO and ethanol |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 6 months |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling ML339 to minimize exposure risk.
| Body Part | Personal Protective Equipment | Specifications and Usage Guidelines |
| Hands | Nitrile Gloves | Wear standard laboratory nitrile gloves. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing. |
| Eyes | Safety Glasses with Side Shields | Provide a minimum level of protection against splashes. |
| Respiratory | Not generally required | Work in a well-ventilated area. If weighing powder and there is a risk of inhalation, a dust mask or use of a fume hood is recommended.[1] |
Operational Plan: From Receipt to Disposal
Adherence to a systematic workflow is critical for safe and effective research.
Preparation and Engineering Controls
-
Designated Area: Conduct all handling of ML339, especially the powder form, in a designated area such as a laboratory bench in a well-ventilated room.
-
Ventilation: Ensure adequate ventilation to minimize the potential for inhalation of any airborne particles.[1]
-
Cleanliness: Maintain a clean and uncluttered workspace. Decontaminate the work surface before and after handling the compound.
Handling and Experimental Procedures
-
Weighing: When weighing the powder, do so carefully to avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid to minimize the risk of dust formation.
-
Avoid Contact: Avoid direct contact with the skin and eyes.[1] In case of accidental contact, follow the first aid measures outlined below.
-
No Food or Drink: Do not eat, drink, or smoke in the laboratory where ML339 is handled.
First Aid Measures
In the event of accidental exposure, follow these immediate steps:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Skin Contact | In case of contact, immediately wash skin with soap and copious amounts of water. |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. |
Disposal Plan
Proper disposal of chemical waste is essential for environmental safety and regulatory compliance.
-
Waste Collection: Collect all waste containing ML339, including unused solutions and contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled waste container.
-
Labeling: The waste container must be labeled with the name of the chemical ("ML339") and the appropriate hazard class (e.g., "Non-hazardous chemical waste").
-
Segregation: Do not mix ML339 waste with other chemical waste streams unless compatibility has been confirmed.
-
Institutional Guidelines: Follow all local and institutional regulations for chemical waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of ML339 in a laboratory setting.
Caption: Workflow for the safe handling of ML339.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
